molecular formula C7H6BrNO B1593675 2-Bromo-1-(pyridin-4-yl)ethanone CAS No. 6221-13-2

2-Bromo-1-(pyridin-4-yl)ethanone

Cat. No.: B1593675
CAS No.: 6221-13-2
M. Wt: 200.03 g/mol
InChI Key: NAFCUKZZHZYPKB-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyridin-4-yl)ethanone (CAS: 6221-13-2) is a valuable alkylating agent and synthetic building block in organic chemistry and drug discovery . Its molecular formula is C₇H₆BrNO, with a molecular weight of 200.03 g/mol . The compound features a bromoacetyl group attached to the 4-position of a pyridine ring, making it a versatile electrophile, particularly in nucleophilic substitution reactions for the synthesis of nitrogen-containing heterocycles . Researchers utilize this compound as a key precursor in the synthesis of more complex molecules for pharmaceutical research . It is strictly for research and further manufacturing applications and is not intended for direct human use. This compound requires careful handling; it is classified with the GHS signal word "Danger" and hazard statements H314 and H290, indicating it causes severe skin burns and eye damage and may be corrosive to metals . Proper storage must be in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFCUKZZHZYPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328148
Record name 2-bromo-1-(pyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-13-2
Record name 2-bromo-1-(pyridin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

2-Bromo-1-(pyridin-4-yl)ethanone is a highly reactive and versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a pyridine ring, a ketone, and a reactive α-bromo group, makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides an in-depth exploration of its chemical identity, a detailed synthesis protocol, its physicochemical properties, and its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. For the purpose of practical laboratory use, this guide will focus on the more stable hydrobromide salt, This compound hydrobromide , which is the common commercial form.

Chemical Identity and Properties

It is crucial to distinguish between the free base and its hydrobromide salt, as their properties and handling requirements differ.

PropertyThis compound (Free Base)This compound Hydrobromide
CAS Number 6221-13-2[1]5349-17-7[2]
Molecular Formula C₇H₆BrNOC₇H₇Br₂NO
Molecular Weight 200.03 g/mol 280.95 g/mol [2]
Appearance Not specified (likely a solid)White to off-white solid
Melting Point Not specified177.5°-182.0° C[3]
Solubility Not specifiedSoluble in water

Note: Spectral data such as ¹H NMR, ¹³C NMR, and FTIR are typically available from commercial suppliers upon request.[2][4]

Synthesis of this compound Hydrobromide: A Detailed Protocol

The synthesis of this compound hydrobromide is achieved through the α-bromination of 4-acetylpyridine. The following protocol is adapted from established synthetic methods.[3]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product acetylpyridine 4-Acetylpyridine product This compound Hydrobromide acetylpyridine->product + brominating_agent Pyridinium bromide perbromide brominating_agent->product + hbr HBr in Acetic Acid hbr->product Catalyst acetic_acid Glacial Acetic Acid acetic_acid->product Solvent

Caption: Synthesis of this compound Hydrobromide.

Experimental Protocol

Materials:

  • 4-acetylpyridine

  • Pyridinium bromide perbromide (90%)

  • 30% Hydrobromic acid in acetic acid

  • Glacial acetic acid

  • Ether

  • Twelve-liter three-neck flask

  • Mechanical stirrer

  • Dropping funnel

  • Internal thermometer

  • Ice bath

Procedure:

  • Reaction Setup: In a twelve-liter three-neck flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer, charge 5000 mL of glacial acetic acid, 830 g (2.60 mol) of 90% pyridinium bromide perbromide, and 525 mL of 30% hydrobromic acid in acetic acid.[3]

  • Stirring: Stir the mixture at room temperature for 90 minutes.[3]

  • Addition of Starting Material: Add 250 g (2.07 mol) of 4-acetylpyridine dropwise over a period of 45 minutes.[3]

  • Precipitation: Upon completion of the addition, cool the reaction mixture to 15°C using an ice bath. The product will precipitate out of the solution.[3]

  • Isolation and Washing: Collect the precipitated product by filtration. Wash the solid with ether and then air dry.[3]

  • Yield: This process yields approximately 566.3 g (97%) of crude α-bromo-4-acetylpyridine hydrobromide, which is typically of sufficient purity for subsequent reactions.[3]

Mechanistic Insights: The α-Bromination of Ketones

The α-bromination of ketones proceeds via an acid-catalyzed mechanism. The hydrobromic acid in the reaction mixture protonates the carbonyl oxygen of 4-acetylpyridine, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a bromine atom from the pyridinium bromide perbromide, leading to the formation of the α-brominated product and regeneration of the acid catalyst.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors that are involved in immunity and inflammation.[5][6][7][8]

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak P-JAK jak->p_jak Autophosphorylation stat STAT p_stat P-STAT p_jak->stat Phosphorylates dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation) nucleus->gene Initiates tofacitinib Tofacitinib (JAK Inhibitor) tofacitinib->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.

Synthesis of Tofacitinib: A Case Study

Tofacitinib is a prominent JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[3][9] The synthesis of Tofacitinib and similar JAK inhibitors often utilizes intermediates derived from this compound. The α-bromo ketone functionality allows for the construction of the core heterocyclic scaffold of these drugs through reactions such as the Hantzsch thiazole synthesis or by serving as an electrophilic partner in various condensation and cyclization reactions.

Safety, Handling, and Disposal

This compound hydrobromide is a hazardous substance and must be handled with appropriate safety precautions.

  • Handling: Always handle in a well-ventilated area, preferably in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] For skin contact, wash off immediately with soap and plenty of water.[11] If inhaled, move to fresh air.[11] If ingested, rinse mouth with water and seek immediate medical attention.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12] Adhered or collected material should be promptly disposed of in suitable, closed containers.[10]

Conclusion

This compound hydrobromide is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined synthesis, reactive nature, and proven utility in constructing complex pharmacologically active molecules, particularly kinase inhibitors, underscore its importance. A thorough understanding of its properties, synthesis, and safe handling is paramount for leveraging its full potential in the advancement of novel therapeutics.

References

2-Bromo-1-(pyridin-4-yl)ethanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, including its precise molecular weight, and present a detailed, field-proven protocol for its synthesis via the α-bromination of 4-acetylpyridine. The guide elucidates the causality behind key experimental choices, ensuring a reproducible and logical workflow. Core applications are explored, with a focus on its role as a versatile electrophilic building block for constructing complex heterocyclic scaffolds relevant to drug discovery, particularly in the domain of kinase inhibitors. Analytical methodologies for structural confirmation and purity assessment are detailed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique reactivity in their research and development pipelines.

Physicochemical Properties and Identification

This compound is a bifunctional compound featuring a pyridine ring and a reactive α-bromoketone moiety. This combination makes it an important intermediate for introducing the isonicotinoyl group into larger molecules. It is most commonly handled and sold as its hydrobromide salt, which exhibits greater stability and is easier to handle than the free base.

The accurate determination of molecular weight is fundamental for all stoichiometric calculations in synthesis. The molecular weight of the neutral compound is 200.03 g/mol , while its more common hydrobromide salt is 280.95 g/mol .[1][2]

Table 1: Core Physicochemical and Identification Data

PropertyValue (Free Base)Value (Hydrobromide Salt)Source(s)
Molecular Formula C₇H₆BrNOC₇H₇Br₂NO[3][4]
Molecular Weight 200.03 g/mol 280.95 g/mol [1][3]
IUPAC Name This compound2-bromo-1-(pyridin-4-yl)ethan-1-one; hydrobromide[3][5]
CAS Number 6221-13-25349-17-7[3][4]
Appearance SolidWhite to off-white solid[6]
Melting Point Not widely reported194-195 °C[]
Solubility ---Soluble in water and alcoholic solvents[6]
Storage Temperature ---2-8 °C Refrigerator[1]

Synthesis and Purification

The primary route for synthesizing this compound is the regioselective α-bromination of 4-acetylpyridine.[8] This reaction specifically targets the carbon atom adjacent to the carbonyl group. The process described below is a robust method that typically yields the hydrobromide salt directly, which is often desired for its enhanced stability.

Synthetic Pathway and Rationale

The reaction proceeds via an acid-catalyzed enolization of the ketone. The electron-rich enol intermediate then attacks elemental bromine, an electrophile, to form the α-brominated product. The use of hydrobromic acid not only catalyzes the reaction but also protonates the basic pyridine nitrogen, forming the hydrobromide salt in situ. This salt often precipitates from the reaction mixture, facilitating its isolation.

Detailed Experimental Protocol

Materials:

  • 4-Acetylpyridine

  • Hydrobromic acid (48% aqueous solution)

  • Elemental Bromine (Br₂)

  • Diethyl ether (or another suitable anti-solvent)

  • Ice bath

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing solution (e.g., sodium thiosulfate), charge 4-acetylpyridine (1.0 eq).

  • Acidification: Under stirring, add hydrobromic acid (48%, ~3.0 eq) to the flask. The mixture may warm up; maintain the temperature below 30°C using a water bath if necessary. This step protonates the pyridine, making the acetyl group more susceptible to enolization.

  • Bromine Addition: Cool the mixture in an ice bath to 0-5°C. Charge elemental bromine (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 10°C. The dropwise addition is critical to control the exotherm and prevent the formation of dibrominated byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by analyzing a quenched aliquot.

  • Isolation: Upon completion, the product hydrobromide salt often precipitates. Cool the mixture again in an ice bath for 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold water and then generously with cold diethyl ether to remove unreacted bromine and organic impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum at 40-50°C to a constant weight. The product is typically of high purity (>95%) and can be used directly for many applications. If further purification is needed, recrystallization from an ethanol/water mixture can be performed.

Visualization of Synthetic Workflow

SynthesisWorkflow Start 4-Acetylpyridine Reaction α-Bromination (0°C to RT, 12-16h) Start->Reaction Reagents Br₂ HBr (48% aq.) Reagents->Reaction Isolation Precipitation & Filtration Reaction->Isolation Product This compound HBr Isolation->Product

Caption: Workflow for the synthesis of this compound HBr.

Core Applications in Medicinal Chemistry

The utility of this compound stems almost entirely from the high reactivity of its α-bromoketone functional group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This allows for the efficient construction of more complex molecular architectures, a critical process in drug discovery.[9]

Key Reactions and Scaffold Synthesis
  • Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas provides a direct route to 2-amino or 2-substituted-4-(pyridin-4-yl)thiazoles. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs.

  • Imidazopyridine Synthesis: Condensation with 2-aminopyridines (Tschitschibabin reaction conditions) can lead to the formation of imidazopyridine cores. These are crucial structures in drugs targeting proton pump inhibitors and other therapeutic areas.

  • Alkylation of N, S, and O Nucleophiles: The compound is an excellent reagent for alkylating amines, thiols, and phenols to tether the pyridin-4-yl-ethanone moiety, which can serve as a hydrogen bond acceptor or a point of further functionalization.

Relevance to Kinase Inhibitors

Many small-molecule kinase inhibitors, which are central to modern oncology, rely on heterocyclic "hinge-binding" motifs to anchor themselves within the ATP-binding site of the target kinase.[9] this compound serves as a key starting material for building these essential heterocyclic cores. Its pyridine nitrogen can act as a crucial hydrogen bond acceptor, while the rest of the molecule can be elaborated to achieve potency and selectivity. The ability to rapidly generate libraries of diverse heterocyclic compounds makes it an invaluable tool for structure-activity relationship (SAR) studies in drug development programs.[10]

Visualization of Application Pathways

Applications Central This compound Thiazole Substituted Thiazoles Central->Thiazole Imidazole Substituted Imidazoles Central->Imidazole AminoKetone α-Amino Ketones Central->AminoKetone Thioamide Thioamide / Thiourea Thioamide->Thiazole Amidine Amidine / Guanidine Amidine->Imidazole Amine Amines / Anilines Amine->AminoKetone Drug Kinase Inhibitors & Other Therapeutics Thiazole->Drug Imidazole->Drug AminoKetone->Drug

Caption: Synthetic utility of this compound in building drug-like scaffolds.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized material.

Table 2: Standard Analytical Techniques and Expected Results

TechniquePurposeExpected Observations
¹H NMR Structural Confirmation- A singlet integrating to 2H for the α-methylene protons (-CH₂Br), typically around 4.5-5.0 ppm.- Two sets of doublets in the aromatic region (typically 7.5-9.0 ppm) corresponding to the AA'BB' system of the 4-substituted pyridine ring.
¹³C NMR Structural Confirmation- A signal for the α-carbon (-CH₂Br) around 30-35 ppm.- A signal for the carbonyl carbon (C=O) around 190 ppm.- Four distinct signals in the aromatic region for the pyridine ring carbons.
Mass Spec (MS) Molecular Weight Confirmation- A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
HPLC Purity Assessment- A single major peak when monitored by UV detection (typically at ~254 nm), indicating high purity. The retention time is method-dependent.
FT-IR Functional Group ID- A strong carbonyl (C=O) stretching band around 1700 cm⁻¹.- C=N and C=C stretching bands for the pyridine ring in the 1600-1400 cm⁻¹ region.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the predictable reactivity of its α-bromoketone group make it an indispensable building block. For drug development professionals, this compound provides a reliable and efficient entry point for the synthesis of diverse heterocyclic libraries, significantly accelerating the discovery of novel therapeutics, particularly in the competitive field of kinase inhibition. Proper understanding and application of this versatile reagent can unlock new avenues for molecular design and discovery.

References

2-Bromo-1-(pyridin-4-yl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Properties, Synthesis, and Reactivity of 2-Bromo-1-(pyridin-4-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, provides a validated protocol for its synthesis, and offers an in-depth analysis of its chemical reactivity, with a focus on the synthesis of imidazo[1,2-a]pyridine scaffolds. Furthermore, this guide explores its predicted spectroscopic characteristics and highlights its applications in the field of drug discovery, particularly in the development of kinase inhibitors. Safety, handling, and storage protocols are also delineated to ensure its proper use in a research environment. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction

This compound, also known as 4-(bromoacetyl)pyridine, is a bifunctional organic compound featuring a pyridine ring and an α-bromoketone moiety. This unique structural combination renders it a highly valuable and reactive intermediate in synthetic chemistry. The pyridine ring, an electron-deficient aromatic system, influences the molecule's overall electronic properties and serves as a key pharmacophore in numerous biologically active compounds. The α-bromoketone functional group is a potent electrophile, making the methylene carbon susceptible to nucleophilic attack and an excellent substrate for constructing new carbon-carbon and carbon-heteroatom bonds.

Its primary utility lies in its role as a precursor for the synthesis of complex heterocyclic systems, most notably imidazo[1,2-a]pyridines, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in FDA-approved drugs and clinical candidates.[1] Understanding the nuanced properties and reactivity of this compound is therefore critical for its effective application in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Safety Data

The compound is most frequently handled and supplied as its more stable hydrobromide salt, which is a crystalline solid.[2][3] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound and its Hydrobromide Salt

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 6221-13-2 (Free Base)[4]
CAS Number 5349-17-7 (Hydrobromide Salt)[3]
Molecular Formula C₇H₆BrNO[4]
Molecular Weight 200.03 g/mol [4]
Appearance Typically an off-white to pale yellow solid.[2]
Melting Point 194 °C (Hydrobromide Salt)[2]
Solubility The hydrobromide salt is soluble in water.[2]
Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Profile: Causes severe skin burns and eye damage. It is harmful if swallowed, inhaled, or in contact with skin. As an α-haloketone, it is a potent lachrymator and a reactive alkylating agent.

  • Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, refrigeration (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3][5] The material is incompatible with strong oxidizing agents, strong acids, and strong bases.

Synthesis and Purification

A common and reliable method for preparing this reagent is through the α-bromination of the corresponding acetylpyridine. The following protocol describes the synthesis of the hydrobromide salt of this compound.

Experimental Protocol: Synthesis of this compound Hydrobromide

This protocol is adapted from a patented procedure and should only be performed by trained chemists with appropriate safety measures.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge glacial acetic acid (20 mL per 1 g of starting material), pyridinium perbromide (1.25 eq), and 30% HBr in acetic acid (2.1 mL per 1 g of starting material).

  • Stirring: Stir the resulting slurry at room temperature for 90 minutes.

  • Addition of Substrate: Add 4-acetylpyridine (1.0 eq) dropwise to the mixture over a period of 45 minutes, maintaining control over any exotherm.

  • Precipitation and Isolation: Upon completion of the addition, cool the reaction mixture in an ice bath to approximately 15°C. The product will precipitate as a solid.

  • Filtration: Collect the precipitated product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with diethyl ether to remove acetic acid and any unreacted starting material. Air-dry the solid to yield the crude α-bromo-4-acetylpyridine hydrobromide. The product is often of sufficient purity for subsequent reactions.

Causality and Insights: The use of pyridinium perbromide provides a solid, easy-to-handle source of bromine. The reaction is conducted in an acidic medium (acetic acid with HBr) which facilitates the enolization of the ketone, the key step required for α-halogenation to occur. The product precipitates from the reaction mixture as the hydrobromide salt, which simplifies its isolation.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation reagents Charge Flask: - Glacial Acetic Acid - Pyridinium Perbromide - HBr in Acetic Acid stir Stir at RT (90 min) reagents->stir 1. addition Add Dropwise (45 min) stir->addition 2. start_material 4-Acetylpyridine (1.0 eq) start_material->addition cool Cool to 15°C addition->cool 3. precipitate Product Precipitates cool->precipitate filtration Vacuum Filtration precipitate->filtration wash Wash with Et₂O filtration->wash dry Air Dry wash->dry product Final Product: This compound HBr dry->product G r1 This compound step1 Step 1: N-Alkylation (SN2) r1->step1 r2 2-Aminopyridine r2->step1 inter Pyridinium Intermediate step2 Step 2: Cyclization & Dehydration inter->step2 prod 2-(Pyridin-4-yl)imidazo[1,2-a]pyridine step1->inter - HBr step2->prod - H₂O

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone from 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The α-bromination of ketones is a cornerstone transformation in organic synthesis, yielding versatile intermediates for the construction of complex molecular architectures. This guide provides an in-depth examination of the synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone from 4-acetylpyridine, a critical building block in pharmaceutical and agrochemical research. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical safety considerations, and outline methods for the purification and characterization of the target compound. This document is intended to serve as a comprehensive resource for researchers, offering both theoretical understanding and practical, field-proven insights to ensure successful and safe synthesis.

Introduction: The Significance of α-Bromoketones

α-Bromo ketones are highly valuable synthetic intermediates due to the reactivity of the bromine substituent, which facilitates a wide range of subsequent chemical transformations. The introduction of a bromine atom at the α-position to a carbonyl group activates the molecule for nucleophilic substitution and elimination reactions.[1] This reactivity makes α-bromo ketones essential precursors in the synthesis of diverse heterocyclic compounds and other complex organic molecules, including many active pharmaceutical ingredients (APIs).[1] this compound, in particular, is a key intermediate in the production of various drugs and serves as a fundamental building block in organic synthesis.[2]

Reaction Mechanism: Acid-Catalyzed α-Bromination

The synthesis of this compound from 4-acetylpyridine proceeds via an acid-catalyzed α-bromination of a ketone. This reaction is a classic example of electrophilic substitution at the α-carbon of a carbonyl compound.

The generally accepted mechanism involves the following key steps:[3]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-acetylpyridine by a strong acid, typically hydrobromic acid (HBr). This step increases the electrophilicity of the carbonyl carbon and facilitates the subsequent enolization.

  • Keto-Enol Tautomerism: The protonated ketone undergoes tautomerization to form its enol isomer. The presence of acid catalyzes this process, which is the rate-determining step of the reaction.[3]

  • Nucleophilic Attack by the Enol: The enol acts as a nucleophile, and its electron-rich double bond attacks a molecule of elemental bromine (Br₂).[3] This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized carbocation.

  • Deprotonation: A weak base (such as water or the bromide ion) removes the proton from the carbonyl oxygen to regenerate the carbonyl group and yield the final α-bromo ketone product, this compound.[3]

It is important to note that under acidic conditions, the reaction is highly selective for mono-bromination at the α-position.[3]

Caption: Acid-catalyzed α-bromination mechanism of 4-acetylpyridine.

Detailed Experimental Protocol

This protocol is adapted from established methods for the α-bromination of ketones and has been optimized for the synthesis of this compound hydrobromide.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Acetylpyridine121.14250 g2.07
Glacial Acetic Acid60.055000 mL-
Pyridinium bromide perbromide (90%)319.84830 g2.60
30% Hydrobromic acid in acetic acid-525 mL-
Diethyl ether74.12As needed-

Equipment:

  • 12 L three-neck round-bottom flask

  • Efficient mechanical stirrer

  • 250 mL dropping funnel

  • Internal thermometer

  • Ice bath

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a 12-liter three-neck flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer, charge 5000 mL of glacial acetic acid, 830 g (2.60 mol) of 90% pyridinium bromide perbromide, and 525 mL of 30% hydrobromic acid in acetic acid.[4]

  • Initial Stirring: Stir the mixture at room temperature for 90 minutes.[4]

  • Addition of 4-Acetylpyridine: Over a period of 45 minutes, add 250 g (2.07 mol) of 4-acetylpyridine dropwise to the reaction mixture.[4]

  • Reaction and Precipitation: After the addition is complete, cool the reaction mixture to 15°C using an ice bath. The product will precipitate out of the solution.[4]

  • Isolation of Product: Collect the precipitated product by filtration using a Buchner funnel.[4]

  • Washing and Drying: Wash the collected solid with diethyl ether and then air-dry it.[4]

  • Yield: The crude yield of α-bromo-4-acetylpyridine hydrobromide is typically around 566.3 g (97%).[4] The product is generally of sufficient purity for subsequent reactions.[4]

Experimental_Workflow A Charge flask with acetic acid, pyridinium bromide perbromide, and HBr in acetic acid. B Stir at room temperature for 90 minutes. A->B C Add 4-acetylpyridine dropwise over 45 minutes. B->C D Cool to 15°C in an ice bath. C->D E Collect precipitate by filtration. D->E F Wash with diethyl ether and air dry. E->F G Obtain crude this compound hydrobromide. F->G

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

  • Bromine and Hydrobromic Acid: Both bromine and hydrobromic acid are highly corrosive and toxic.[5][6][7] Liquid bromine can cause severe burns upon contact with the skin, and its vapors are irritating to the eyes and respiratory tract.[5][8] All manipulations involving these reagents must be conducted in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[7] For handling concentrated solutions of bromine or HBr, a full-face shield and a respirator may be necessary.[8]

  • Spill and Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7] For inhalation, move the individual to fresh air and seek immediate medical assistance.[7] Spill kits for bromine and acid neutralization should be readily available.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations. Halogenated organic waste should be collected in designated containers.

Purification and Characterization

While the crude product is often suitable for subsequent steps, further purification can be achieved through recrystallization if necessary.[9]

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the pyridyl protons and a singlet for the α-bromomethylene protons.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Melting Point: The melting point of the synthesized compound can be compared to the literature value (177.5-182.0 °C for the hydrobromide salt) as an indicator of purity.[4]

Conclusion

The synthesis of this compound from 4-acetylpyridine is a robust and high-yielding reaction that provides a crucial intermediate for various applications in medicinal chemistry and materials science. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can confidently and efficiently produce this valuable compound. The information presented in this guide serves as a comprehensive resource to facilitate the successful execution of this important synthetic transformation.

References

2-Bromo-1-(pyridin-4-yl)ethanone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic importance lies in the reactive α-bromo ketone functionality attached to a pyridine scaffold, a privileged structure in numerous therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications as a precursor to advanced pharmaceutical intermediates, particularly kinase inhibitors. All protocols and data are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Core Compound Identification: this compound

Precise identification is the foundation of reproducible chemical science. This section details the formal nomenclature and key identifiers for the target compound.

IUPAC Nomenclature and Synonyms

The compound is systematically named according to IUPAC rules, but is also known by several common synonyms in commercial and literature contexts.

  • IUPAC Name: this compound[1]

  • Common Synonyms: 4-(Bromoacetyl)pyridine, 2-bromo-1-(4-pyridyl)ethanone, α-bromo-4-acetylpyridine[1][2]

  • CAS Number: 6221-13-2 (for the free base)[1][3]

  • Hydrobromide Salt: The compound is frequently supplied and used as its hydrobromide salt, this compound hydrobromide (CAS Number: 5349-17-7), which often exhibits greater stability.

Physicochemical and Structural Properties

The key properties of the free base form are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Formula C₇H₆BrNOPubChem[1]
Molecular Weight 200.03 g/mol PubChem[1]
Appearance White to off-white solid---
Melting Point 194-195 °C (for hydrobromide salt)BOC Sciences[4]
SMILES C1=CN=CC=C1C(=O)CBrPubChem[1]
InChIKey NAFCUKZZHZYPKB-UHFFFAOYSA-NPubChem[1]

Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of this compound is achieved through the α-bromination of its ketone precursor, 4-acetylpyridine.

Mechanistic Rationale for α-Bromination

The α-bromination of ketones under acidic conditions is a cornerstone reaction in organic synthesis. The mechanism proceeds via an enol intermediate, which is the active nucleophile.[5][6][7]

  • Acid-Catalyzed Enolization: The carbonyl oxygen of 4-acetylpyridine is protonated by an acid catalyst (e.g., HBr). This increases the acidity of the α-protons on the adjacent methyl group. A weak base (like the solvent or another ketone molecule) removes an α-proton, leading to the formation of the nucleophilic enol tautomer.[5][8]

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂ or pyridinium bromide perbromide). This is the key bond-forming step, creating the C-Br bond at the α-position.[5][6]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product.[5]

The use of acidic conditions is crucial as it prevents polybromination, which can be a significant side reaction under basic conditions.

Step-by-Step Synthesis Protocol (Hydrobromide Salt)

This protocol is adapted from a robust, high-yield procedure for the synthesis of α-bromo-4-acetylpyridine hydrobromide.[2]

Materials:

  • 4-acetylpyridine (1.0 eq)

  • Pyridinium bromide perbromide (1.25 eq)

  • Glacial acetic acid

  • 30% Hydrobromic acid in acetic acid

  • Diethyl ether (for washing)

Procedure:

  • Vessel Preparation: In a large three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge glacial acetic acid.

  • Reagent Addition: Add pyridinium bromide perbromide (1.25 eq) and 30% hydrobromic acid in acetic acid to the flask. Stir the resulting slurry at room temperature for 90 minutes.

  • Substrate Addition: Add 4-acetylpyridine (1.0 eq) dropwise via the dropping funnel over a period of 45 minutes. Maintain vigorous stirring. An exotherm may be observed; control the addition rate to keep the temperature stable.

  • Precipitation and Isolation: Upon completion of the addition, cool the reaction mixture to 15°C using an ice bath. The product will precipitate as a solid.

  • Filtration and Washing: Collect the precipitated product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove residual acetic acid and unreacted starting material.

  • Drying: Air-dry the collected solid. The resulting α-bromo-4-acetylpyridine hydrobromide is typically of sufficient purity (>95%) for subsequent use without further purification.[2]

Workflow Visualization

The following diagram illustrates the key steps in the synthesis process.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Product Isolation Reagents Charge Acetic Acid, Pyridinium Bromide Perbromide, and HBr/AcOH AddSubstrate Dropwise addition of 4-Acetylpyridine Reagents->AddSubstrate Stir for 90 min Stir Stir at Room Temperature AddSubstrate->Stir 45 min addition Cool Cool to 15°C (Precipitation) Stir->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Air Dry Product Wash->Dry FinalProduct FinalProduct Dry->FinalProduct Final Product: This compound HBr

Caption: A workflow diagram for the synthesis of this compound HBr.

Applications in Drug Discovery and Development

The utility of this compound stems from its role as a versatile electrophilic intermediate. The α-bromo ketone is highly susceptible to nucleophilic attack, enabling the facile construction of more complex molecular scaffolds.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9] α-Halo ketones are frequently employed in the synthesis of kinase inhibitors because they can readily react with nucleophiles (such as amines or thiols) to form heterocyclic cores common in these drugs.[9][10]

The pyridine moiety of this compound is particularly valuable. It can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site, which is a common feature of many potent and selective inhibitors.

Case Study: Synthesis of a Thiazole-Based Kinase Inhibitor Scaffold

A primary application of this compound is in the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a substituted aminothiazole ring. This is a foundational reaction for building libraries of potential kinase inhibitors.

Reaction: this compound reacts with a thioamide (R-C(S)NH₂) in a condensation-cyclization reaction to yield a 2-amino-4-(pyridin-4-yl)thiazole derivative.

Detailed Protocol (Illustrative):

  • Dissolution: Dissolve the chosen thioamide (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Addition of Electrophile: Add this compound hydrobromide (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction typically completes within 2-6 hours.

  • Work-up: After cooling, the reaction mixture is often neutralized with a base (e.g., NaHCO₃ solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the target thiazole.

Biological Pathway Context

Derivatives synthesized from this compound have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in neurodegenerative diseases and diabetes.[4] The diagram below illustrates the general principle of how such an inhibitor functions.

KinaseInhibition cluster_pathway Kinase Phosphorylation Pathway ATP ATP Kinase Kinase Active Site (e.g., GSK-3β) ATP->Kinase Substrate Protein Substrate Substrate->Kinase PhosphorylatedProduct Phosphorylated Substrate Kinase->PhosphorylatedProduct Phosphorylation Inhibitor Pyridyl-Thiazole Inhibitor Inhibitor->Kinase Binds Competitively to ATP Site DownstreamSignaling DownstreamSignaling PhosphorylatedProduct->DownstreamSignaling Activates

Caption: Competitive inhibition of a protein kinase by a pyridyl-thiazole inhibitor.

Safety, Handling, and Storage

This compound and its hydrobromide salt are classified as hazardous substances.

  • Hazards: The compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term stability, storage at 2-8°C is recommended.

Conclusion

This compound is a high-value, versatile reagent for drug discovery and development. Its straightforward synthesis and the predictable reactivity of its α-bromo ketone group make it an essential tool for medicinal chemists. The ability to readily construct complex heterocyclic systems, particularly those relevant to kinase inhibition, ensures its continued importance in the generation of novel therapeutic candidates. A thorough understanding of its synthesis, properties, and handling is paramount for its safe and effective application in research.

References

2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide salt properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide: Properties, Reactivity, and Applications

Abstract

This compound hydrobromide is a pivotal reagent in synthetic organic and medicinal chemistry. As a bifunctional molecule, it incorporates a highly reactive α-bromo ketone moiety and a pyridinium salt, rendering it a versatile building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and core applications, with a particular focus on its role in the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in drug discovery. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are presented to equip researchers and drug development professionals with the critical knowledge required for its effective and safe utilization.

Introduction & Significance

This compound hydrobromide, also known as 4-(bromoacetyl)pyridine hydrobromide, is a stable, crystalline solid that serves as a potent electrophile. Its structure is characterized by a ketone, an adjacent (α-position) bromine atom, and a pyridine ring, which is protonated by hydrobromic acid to form a pyridinium hydrobromide salt.

The significance of this compound stems from the reactivity of the α-bromoketone functional group. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution (SN2) reactions. This predictable reactivity makes it an indispensable tool for introducing the pyridin-4-yl-acetyl moiety into various molecular frameworks. Its most prominent application is in condensation reactions with 2-aminopyridines to yield imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2]

Physicochemical Properties

The hydrobromide salt form of this reagent confers advantageous physical properties, such as crystallinity and enhanced stability, which facilitate handling and storage compared to its free base counterpart. Key quantitative data are summarized below.

PropertyValueSource(s)
CAS Number 5349-17-7[3][4][5]
Molecular Formula C₇H₇Br₂NO[3][4][5]
Molecular Weight 280.95 g/mol [3]
Appearance Solid[3]
Melting Point 194 °C[3][5]
Solubility Soluble in water and alcoholic solvents.[5]
Storage Conditions 2–8 °C, under inert atmosphere (e.g., Argon or Nitrogen).[4][5]

Note: While a CAS number 104830-22-0 was searched, it appears to correspond to a different chemical compound based on the search results.[6][7][8][9][10] The correct and consistently cited CAS number for the topic compound is 5349-17-7.

Chemical Reactivity & Mechanistic Insights

The primary utility of this compound hydrobromide lies in its role as an electrophilic alkylating agent. The carbon atom bonded to the bromine is electron-deficient and highly susceptible to attack by a wide range of nucleophiles.

Core Reactivity: SN2 Alkylation

The foundational reaction is a standard SN2 displacement where a nucleophile (Nu:) attacks the α-carbon, displacing the bromide ion.

Caption: General SN2 reaction pathway.

This simple yet powerful transformation allows for the formation of C-N, C-S, and C-O bonds, making it a staple in the synthesis of diverse molecular scaffolds.

Application in Heterocycle Synthesis: Imidazo[1,2-a]pyridines

A flagship application is the synthesis of the imidazo[1,2-a]pyridine core. This reaction, a variation of the Tschitschibabin reaction, proceeds via a two-step, one-pot sequence.

  • Initial Alkylation: A 2-aminopyridine derivative acts as the nucleophile, attacking the α-bromo carbon to form an intermediate N-alkylated pyridinium salt.

  • Intramolecular Cyclization/Condensation: Under basic or thermal conditions, the endocyclic pyridine nitrogen of the intermediate attacks the ketone carbonyl. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.

G A This compound HBr + 2-Aminopyridine B Step 1: S N 2 Alkylation (Solvent, e.g., Ethanol) A->B C Intermediate: N-(2-oxo-2-(pyridin-4-yl)ethyl) pyridin-2-aminium bromide B->C Formation D Step 2: Intramolecular Cyclization & Dehydration (Heat / Base) C->D E Final Product: 2-(pyridin-4-yl)imidazo[1,2-a]pyridine D->E Aromatization

Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.

This reaction is highly efficient and tolerates a wide variety of substituents on both the aminopyridine and the α-bromoketone, enabling the creation of large compound libraries for drug screening.[11][12]

Core Applications in Drug Discovery

The structural motifs accessible via this reagent are prevalent in pharmacologically active compounds.

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold is a common core in many kinase inhibitors designed for oncology.

  • Antiviral Agents: Compounds synthesized using this reagent have shown potential as antiviral agents.

  • CNS Agents: The versatility of the chemistry allows for the development of novel compounds targeting receptors in the central nervous system.

  • Material Science: The resulting imidazo[1,2-a]pyridine derivatives often exhibit strong fluorescence, making them useful as organic light-emitting diodes (OLEDs) and chemical sensors.[1][13]

Experimental Protocols

The following is a representative, field-proven protocol for the synthesis of an imidazo[1,2-a]pyridine derivative.

Objective: Synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

Materials:

  • 2-Aminopyridine

  • This compound hydrobromide (CAS 5349-17-7)[3]

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (1.0 eq.), this compound hydrobromide (1.05 eq.), and sodium bicarbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-aminopyridine.

    • Scientist's Note: Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point for reflux. Sodium bicarbonate is a mild base used to neutralize the HBr generated during the reaction, driving the cyclization step.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching & Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Wash it sequentially with water and then brine.

    • Scientist's Note: The aqueous washes remove inorganic salts and any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification & Validation: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

This compound hydrobromide is a hazardous chemical and requires strict safety protocols.

  • Hazard Classification: Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage.[3][14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[15][16]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is refrigerated at 2-8°C.[3][4][5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

G start Handling the Reagent ppe Wear Full PPE? (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood? ppe->hood Yes stop_ppe STOP! Don appropriate PPE. ppe->stop_ppe No proceed Proceed with Experiment hood->proceed Yes stop_hood STOP! Move to a fume hood. hood->stop_hood No

Caption: Decision workflow for safe handling.

Conclusion

This compound hydrobromide is a high-value, versatile reagent that serves as a cornerstone for the synthesis of nitrogen-containing heterocycles, particularly the medicinally important imidazo[1,2-a]pyridine scaffold. Its predictable reactivity, coupled with its convenient physical form as a stable salt, ensures its continued and widespread use in both academic research and industrial drug development. A thorough understanding of its properties, reaction mechanisms, and safety protocols is essential for any scientist looking to leverage its synthetic potential.

References

The Elusive Crystal Structure of 2-Bromo-1-(pyridin-4-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide addresses the synthesis, characterization, and crystallographic analysis of 2-Bromo-1-(pyridin-4-yl)ethanone and its commonly encountered hydrobromide salt. Despite its significance as a versatile synthetic intermediate in pharmaceutical and materials science, a definitive, publicly accessible single-crystal X-ray structure of this compound remains elusive. This guide, therefore, serves a dual purpose: it consolidates the known physicochemical properties and synthetic methodologies while providing a comprehensive, field-proven framework for researchers aiming to elucidate its crystal structure. By detailing established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, this document provides the necessary theoretical and practical foundation to bridge the current knowledge gap.

Introduction: The Significance of this compound

This compound is a heterocyclic α-bromoketone of considerable interest to the scientific community. Its bifunctional nature, possessing both a reactive bromo-acetyl group and a pyridyl moiety capable of hydrogen bonding and metal coordination, makes it a valuable precursor in the synthesis of a wide range of more complex molecules. The hydrobromide salt is frequently used due to its enhanced stability and ease of handling.[1][2] A definitive crystal structure would provide invaluable insights into its solid-state conformation, intermolecular interactions, and packing motifs, which are crucial for rational drug design, polymorphism screening, and the development of novel crystalline materials.

This guide acknowledges the current absence of a published crystal structure in open-access databases and, in response, provides a comprehensive roadmap for its determination.

Synthesis and Purification

The synthesis of this compound, often isolated as its hydrobromide salt, typically proceeds via the α-bromination of 4-acetylpyridine. Several effective brominating agents can be employed, with the choice often dictated by considerations of yield, safety, and scalability.

Protocol 1: Bromination using Pyridinium Bromide Perbromide

A well-documented method involves the use of pyridinium bromide perbromide in a solution of acetic acid and hydrobromic acid.[3] This approach offers a reliable route to the hydrobromide salt of the target compound.

Experimental Protocol:

  • In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge glacial acetic acid, pyridinium bromide perbromide (90%), and a 30% solution of hydrobromic acid in acetic acid.

  • Stir the mixture at room temperature for approximately 90 minutes.

  • Add 4-acetylpyridine dropwise over a period of 45 minutes, maintaining control over the reaction temperature.

  • After the addition is complete, cool the reaction mixture to 15°C using an ice bath.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with diethyl ether and allow it to air dry. The resulting α-bromo-4-acetylpyridine hydrobromide is typically of sufficient purity for subsequent applications.[3]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

An alternative, often milder, method utilizes N-Bromosuccinimide (NBS) as the brominating agent in an ester solvent.[4] This can be an attractive option for avoiding the use of elemental bromine or hydrobromic acid.

Experimental Protocol:

  • Dissolve 4-acetylpyridine in an appropriate ester solvent (e.g., ethyl acetate) in a reaction flask.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Heat the reaction mixture to initiate the bromination. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to induce crystallization of the 4-(bromoacetyl)pyridine hydrobromide.

  • The crude product is collected by filtration and can be further purified by washing with deionized water.[4]

Physicochemical Properties

A summary of the known properties of this compound and its hydrobromide salt is presented below.

PropertyThis compound (Free Base - Calculated)This compound Hydrobromide (Experimental)Reference(s)
Molecular Formula C₇H₆BrNOC₇H₇Br₂NO[5][6]
Molecular Weight 200.03 g/mol 280.95 g/mol [5][7]
Appearance Not specifiedWhite solid[1]
Melting Point Not specified194 °C[2]
Solubility Not specifiedSoluble in water and alcoholic solvents[1]

Crystallization Strategies

The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. For a compound like this compound hydrobromide, which is a pyridinium salt, several techniques can be employed.[8][9] The choice of solvent is critical and should be determined through small-scale solubility screening.

Common Crystallization Techniques
  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent increases the solute concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully overlaid with a less dense, miscible anti-solvent. Diffusion at the interface between the two liquids creates a supersaturated zone where crystals can grow.

G cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction Analysis synthesis Synthesize 2-Bromo-1- (pyridin-4-yl)ethanone Hydrobromide purification Purify by Recrystallization synthesis->purification Crude Product solubility Solubility Screening purification->solubility Purified Compound crystal_growth Crystallization (e.g., Slow Evaporation, Vapor Diffusion) solubility->crystal_growth Select Solvent(s) mounting Mount Suitable Single Crystal crystal_growth->mounting High-Quality Crystal data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution Diffraction Data validation Structure Validation (CIF) structure_solution->validation

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Methodological Overview

Should high-quality single crystals be obtained, the following steps outline the standard procedure for determining the crystal structure.

Crystal Selection and Mounting
  • Under a microscope, select a crystal with well-defined faces and no visible defects.

  • Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.

Data Collection
  • Center the crystal in the X-ray beam of a single-crystal diffractometer.

  • Collect a series of diffraction images as the crystal is rotated. The resulting diffraction pattern is a unique fingerprint of the crystal's internal atomic arrangement.

Structure Solution and Refinement
  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • Computational methods are then used to solve the "phase problem" and generate an initial electron density map.

  • An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and atomic positions.

Conclusion and Future Outlook

The determination of the crystal structure of this compound remains a valuable objective for the chemical and pharmaceutical sciences. While this guide confirms the current lack of a publicly available structure, it provides researchers with a robust and actionable framework to pursue this goal. The detailed synthetic protocols and crystallization strategies, combined with a clear outline of the SC-XRD workflow, are intended to empower researchers to successfully crystallize this compound and report its definitive solid-state structure. Such a discovery would be a welcome addition to the crystallographic literature and would undoubtedly facilitate further research into the applications of this versatile molecule.

References

An In-Depth Technical Guide to the Solubility of 2-Bromo-1-(pyridin-4-yl)ethanone in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-1-(pyridin-4-yl)ethanone and its salts are pivotal intermediates in the synthesis of a multitude of pharmacologically active molecules. A comprehensive understanding of their solubility characteristics in various common laboratory solvents is a cornerstone for efficient reaction design, purification, and formulation in the drug development pipeline. This guide provides a detailed examination of the solubility profile of this compound, offering both predicted qualitative solubility and robust, step-by-step protocols for its empirical determination. By elucidating the interplay between the molecular structure of the solute and the physicochemical properties of the solvents, this document aims to empower researchers to make informed decisions in their synthetic and formulation endeavors.

Introduction: The Strategic Importance of Solubility Data

In the realm of medicinal chemistry and drug development, the solubility of a synthetic intermediate is a critical parameter that dictates its utility and handling. This compound, a heterocyclic ketone, serves as a versatile building block for introducing the isonicotinoyl moiety into larger molecular scaffolds. Its reactivity, driven by the electrophilic α-carbon and the nucleophilic pyridine ring, makes it a valuable precursor for a wide array of therapeutic agents.

The solubility of this compound directly impacts:

  • Reaction Kinetics and Yield: Homogeneous reaction mixtures, achieved through proper solvent selection, lead to more predictable and often higher-yielding transformations.

  • Purification Strategies: Knowledge of solubility is essential for developing effective crystallization, precipitation, and chromatographic purification methods.

  • Formulation Development: For active pharmaceutical ingredients (APIs) derived from this intermediate, understanding the solubility of precursors can provide insights into potential formulation challenges.

This guide will delve into the qualitative solubility of this compound and its hydrobromide salt, followed by detailed experimental methodologies for precise quantitative assessment.

Predicted Solubility Profile of this compound and its Hydrobromide Salt

2.1. Structural Considerations

  • This compound (Free Base): The molecule possesses a polar pyridine ring and a carbonyl group, which can participate in hydrogen bonding as an acceptor. The α-bromo group adds to the molecule's polarity. However, the overall structure has significant non-polar character from the aromatic ring and the ethyl chain.

  • This compound Hydrobromide: The formation of the hydrobromide salt introduces a positive charge on the pyridine nitrogen, significantly increasing the molecule's polarity and its ability to interact with polar protic solvents through ion-dipole interactions and hydrogen bonding.

2.2. Qualitative Solubility Table

The following table summarizes the predicted solubility of this compound and its hydrobromide salt in a range of common laboratory solvents. These predictions are based on the principle of "like dissolves like" and available data for analogous compounds.

Solvent ClassSolventPredicted Solubility of Free BasePredicted Solubility of Hydrobromide SaltRationale
Polar Protic WaterSparingly Soluble to InsolubleSoluble[1]The free base has limited hydrogen bonding capability with water. The hydrobromide salt's ionic nature allows for strong ion-dipole interactions with water molecules.
MethanolSolubleVery Soluble[1]Methanol's polarity and ability to hydrogen bond make it a good solvent for both forms, with the salt exhibiting higher solubility due to ionic interactions.
EthanolSolubleVery Soluble[1]Similar to methanol, ethanol is a good solvent for both, with enhanced solubility for the salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)SolubleSolubleSimilar to DMSO, DMF is a highly polar solvent that should effectively solvate both the free base and the salt.
AcetoneModerately SolubleSparingly SolubleAcetone is less polar than DMSO and DMF. It is expected to dissolve the free base to a moderate extent, but the ionic salt may have limited solubility.
AcetonitrileModerately SolubleSparingly SolubleAcetonitrile has a moderate polarity and is expected to show similar behavior to acetone.
Nonpolar/Weakly Polar Dichloromethane (DCM)SolubleSparingly Soluble to InsolubleDCM is a good solvent for many organic compounds but is not polar enough to effectively solvate the ionic hydrobromide salt.
ChloroformSolubleSparingly Soluble to InsolubleSimilar to DCM, chloroform is expected to be a good solvent for the free base but a poor solvent for the salt.
Ethyl AcetateModerately SolubleInsolubleEthyl acetate has lower polarity than DCM and is likely to be a poorer solvent for the ionic salt.
TolueneSparingly SolubleInsolubleToluene is a nonpolar aromatic solvent and is not expected to be a good solvent for the polar free base or the ionic salt.
HexaneInsolubleInsolubleHexane is a nonpolar aliphatic solvent and is a very poor solvent for polar compounds.

Experimental Determination of Solubility: Protocols and Rationale

For drug development and process chemistry, precise, experimentally determined solubility data is indispensable. The following section provides detailed, step-by-step protocols for two common and reliable methods for solubility determination: the Equilibrium Solubility (Shake-Flask) Method and the Solvent Addition (Clear Point) Method.

3.1. The Equilibrium Solubility (Shake-Flask) Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute over a period of time and then measuring the concentration of the dissolved solute.

Rationale

The shake-flask method allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures that the measured solubility is a constant and reliable value under the specified conditions of temperature and pressure. The extended incubation period with agitation facilitates the dissolution process and ensures that the solution is fully saturated.

Experimental Workflow Diagram

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of solvent A->B Dispense C Seal vial and place in shaker bath at constant temperature B->C Incubate D Agitate for 24-72 hours C->D Equilibrate E Allow solid to settle D->E Settle F Filter supernatant through a 0.45 µm filter E->F Separate G Dilute filtrate if necessary F->G Prepare for analysis H Quantify concentration using HPLC or UV-Vis G->H Analyze I Calculate solubility (e.g., in mg/mL or mol/L) H->I Calculate Solvent_Addition_Workflow cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_calculation Calculation A Accurately weigh a known amount of solid compound B Place in a clear vial with a stir bar A->B Dispense C Add solvent incrementally with constant stirring B->C Start Titration D Visually monitor for the disappearance of solid C->D Observe E Record the total volume of solvent added at the 'clear point' D->E Endpoint Reached F Calculate solubility based on the mass of solute and the volume of solvent added E->F Calculate

References

An In-depth Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Bromo-1-(pyridin-4-yl)ethanone, a pivotal heterocyclic building block, has carved a significant niche in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring and a reactive α-bromo ketone moiety, renders it a versatile precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its historical synthesis, modern preparative methods, physicochemical properties, characteristic reactivity, and critical applications, particularly its role as a key intermediate in the synthesis of groundbreaking pharmaceuticals like Imatinib. Safety protocols and detailed experimental procedures are also provided to ensure its effective and safe utilization in the laboratory.

Introduction and Historical Context

This compound, often supplied as its more stable hydrobromide salt, is a white to pale yellow solid.[1] Its importance stems from its dual functionality: the pyridine ring, a common motif in bioactive molecules, and the α-bromo ketone, a highly reactive electrophilic center prime for nucleophilic attack. This combination makes it an invaluable intermediate for constructing molecules with a pyridinyl-ethanone core, a scaffold present in numerous pharmacologically active compounds.

Synthesis and Manufacturing

The most prevalent method for synthesizing this compound is the direct bromination of 4-acetylpyridine. Due to the basic nature of the pyridine nitrogen, the reaction is typically carried out on the hydrobromide salt of the starting material to prevent side reactions at the nitrogen atom.

Common Synthetic Pathway: Bromination of 4-Acetylpyridine

The reaction proceeds by treating 4-acetylpyridine with a brominating agent, often elemental bromine (Br₂), in a suitable solvent. The use of glacial acetic acid or hydrobromic acid is common.[2] The acidic conditions protonate the pyridine nitrogen, deactivating it towards bromination and facilitating the enolization of the ketone, which is the reactive species in the α-bromination. The reaction generates hydrogen bromide (HBr) as a byproduct, which can be corrosive and toxic, necessitating careful handling and safety measures.[3]

A key challenge in this synthesis is controlling the reaction to prevent dibromination and other side reactions. The product is often isolated as the hydrobromide salt, which enhances its stability and simplifies handling.[4][5]

Detailed Experimental Protocol: Synthesis of this compound Hydrobromide
  • Materials: 4-Acetylpyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Diethyl ether.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 4-acetylpyridine in a minimal amount of glacial acetic acid or suspend it in a suitable solvent.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a stoichiometric amount of 48% hydrobromic acid to form the pyridinium salt in situ.

    • With vigorous stirring, add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise via the addition funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, the product, this compound hydrobromide, often precipitates from the reaction mixture.

    • Cool the mixture and collect the solid product by vacuum filtration.

    • Wash the crude product with cold diethyl ether to remove unreacted bromine and other impurities.

    • Dry the product under vacuum to yield the hydrobromide salt as a crystalline solid.

  • Purification: The product is often of sufficient purity for subsequent steps. If necessary, recrystallization from a suitable solvent system like ethanol/ether can be performed.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical and Spectroscopic Profile

Understanding the properties of this compound is crucial for its application. The compound is a white solid, soluble in water and alcoholic solvents.[1]

PropertyValueSource
Molecular Formula C₇H₆BrNOPubChem[6]
Molecular Weight 200.03 g/mol PubChem[6]
CAS Number 6221-13-2PubChem[6]
Appearance White to pale yellow solidChemBK[1]
Solubility Soluble in water and alcoholic solventsChemBK[1]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is characteristic. The protons on the pyridine ring typically appear as two doublets in the aromatic region (δ 8.5-9.0 ppm and δ 7.5-8.0 ppm). The methylene protons (CH₂) adjacent to the bromine and carbonyl group appear as a sharp singlet further downfield (typically δ 4.5-5.0 ppm) due to the strong deshielding effect of the adjacent electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) around δ 190 ppm. The carbon of the bromomethyl group (CH₂Br) appears around δ 30-35 ppm. The four distinct carbons of the pyridine ring will be visible in the aromatic region (δ 120-155 ppm).[7]

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the compound's mass, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity peaks for M and M+2).

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the α-bromo ketone functional group. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution reactions (Sₙ2).[8]

Diagram: Key Reactivity of this compound

G main This compound sn2 Nucleophilic Substitution (Sₙ2) main->sn2  + Nucleophile (e.g., R-OH, R-NH₂) hantzsch Hantzsch Thiazole Synthesis main->hantzsch  + Thioamide favorskii Favorskii Rearrangement main->favorskii  + Base (e.g., RO⁻) product_sn2 Pyridinyl Ketone Derivatives (Ethers, Esters, Amines) sn2->product_sn2  Forms C-O, C-N, C-S bonds product_hantzsch Substituted Pyridinyl-Thiazoles hantzsch->product_hantzsch  Forms thiazole ring product_favorskii Pyridinylacetic Acid Derivatives favorskii->product_favorskii  Rearrangement

Caption: Primary reaction pathways for this compound.

This reactivity makes it a powerful tool for introducing the pyridin-4-yl-acetyl group into various molecules. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds.

Applications in Drug Discovery and Development

The utility of this compound is most profoundly demonstrated by its role in the synthesis of major pharmaceuticals. Its structure is a key component of numerous kinase inhibitors and other therapeutic agents.[8]

Case Study: Synthesis of Imatinib (Gleevec®)

Perhaps the most notable application of a related intermediate is in the synthesis of Imatinib, a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[9] While many reported syntheses of Imatinib use a pyrimidinyl amine intermediate, the core concept of coupling key fragments is central.[9][10][11][12][13] The pyridinyl moiety is a crucial part of the final drug structure, and intermediates like this compound are exemplary of the building blocks used to construct such complex molecules. The synthesis of Imatinib involves the coupling of an aniline derivative with a pyrimidine-pyridine fragment.

Workflow: Role as a Building Block in Pharmaceutical Synthesis

G start This compound step1 Reaction with Thioamide start->step1 intermediate Pyridinyl-Thiazole Intermediate step1->intermediate step2 Further Functionalization (e.g., Coupling Reactions) intermediate->step2 final Active Pharmaceutical Ingredient (API) step2->final

Caption: Generalized workflow for API synthesis.

Safety, Handling, and Storage

As an α-bromo ketone, this compound and its hydrobromide salt must be handled with care.

  • Toxicity: It is considered moderately toxic.[1] α-Bromo ketones are often lachrymators (tear-inducing) and skin irritants.[14]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Storage: Store in a cool, dark, and dry place, preferably in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[14] It should be kept in a tightly sealed container to avoid exposure to moisture, which can lead to hydrolysis.[14]

  • Decomposition: Decomposition can be indicated by a color change (darkening) and the release of hydrogen bromide gas, which has a sharp, acrid odor.[14]

Conclusion

This compound is a testament to the power of functionalized heterocyclic compounds in modern chemistry. Its straightforward synthesis, combined with the high reactivity of the α-bromo ketone moiety, has established it as a cornerstone intermediate for organic and medicinal chemists. Its contribution to the synthesis of life-saving drugs like Imatinib underscores its profound impact on human health. For researchers in drug discovery, a thorough understanding of this reagent's properties, reactivity, and handling is essential for leveraging its full synthetic potential.

References

Unlocking the Therapeutic Potential of 2-Bromo-1-(pyridin-4-yl)ethanone: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 2-Bromo-1-(pyridin-4-yl)ethanone, represents a versatile and highly reactive starting material for the synthesis of a diverse array of novel chemical entities with significant therapeutic potential. The presence of a reactive α-bromoketone moiety facilitates the construction of various fused and substituted heterocyclic systems, most notably imidazo[1,2-a]pyridines and thiazoles. These derivatives have emerged as promising candidates for targeted therapies in oncology, infectious diseases, and neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the key research areas, supported by detailed synthetic protocols, biological evaluation methodologies, and mechanistic insights to empower researchers in the exploration of this privileged scaffold.

The Strategic Importance of the this compound Scaffold

The core structure of this compound is a strategically designed building block for medicinal chemistry. The pyridine ring is a common feature in numerous FDA-approved drugs, contributing to aqueous solubility and the ability to form crucial hydrogen bonds with biological targets. The α-bromoketone functionality serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of dinucleophiles. This reactivity is the cornerstone of its utility, enabling the efficient, often one-pot, synthesis of complex heterocyclic systems.

Core Research Area 1: Imidazo[1,2-a]pyridine Derivatives as Kinase and Wnt Pathway Inhibitors

The fusion of an imidazole ring with a pyridine core to form imidazo[1,2-a]pyridines has yielded a class of compounds with potent and selective inhibitory activity against various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.

Synthetic Strategy: One-Pot Cyclocondensation

A facile and efficient route to 2-aryl-imidazo[1,2-a]pyridines involves the cyclocondensation of a 2-aminopyridine with an α-bromoketone, such as this compound. This reaction proceeds readily, often catalyzed by a mild base in a suitable solvent like ethanol.

Experimental Protocol: Synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add this compound hydrobromide (1.1 mmol) and sodium bicarbonate (2.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the purified 2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

Key Biological Targets and Therapeutic Applications

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant inhibitory activity against a range of kinases implicated in cancer progression.

  • DYRK1A and CLK1 Inhibition: Certain imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) in the micromolar range.[1] These kinases are involved in cell cycle regulation and splicing, making them attractive targets in oncology.

  • PI3K/Akt/mTOR Pathway: The PI3Kα isoform is a key component of this signaling pathway, which is frequently mutated in human cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of PI3Kα, with some compounds exhibiting IC50 values in the nanomolar range.[2]

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are well-established targets for cancer therapy. Imidazo[1,2-a]pyridines have been identified as a potent class of CDK inhibitors.[3]

Derivative ClassTarget KinaseReported IC50 RangeTherapeutic Area
Imidazo[1,2-a]pyridinesDYRK1A2.6 µMCancer
Imidazo[1,2-a]pyridinesCLK10.7 µM[1]Cancer
Imidazo[1,2-a]pyridinesPI3Kα0.0018 µM[2]Cancer
Imidazo[1,2-a]pyridinesc-KITNanomolar range[4]Gastrointestinal Stromal Tumors

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of key oncogenes like c-myc and cyclin D1.[5]

Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase control vector.

  • After 24 hours, treat the cells with varying concentrations of the test imidazo[1,2-a]pyridine derivative.

  • Stimulate the Wnt pathway with recombinant Wnt3a protein.

  • After 16-24 hours of incubation, measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[1][6]

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

  • Calculate the percentage inhibition of Wnt signaling relative to a vehicle-treated control.

Wnt_Pathway_Inhibition Wnt3a Wnt3a Frizzled Frizzled Receptor Wnt3a->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation APC_Axin APC/Axin Complex APC_Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus and Activates Target_Genes Target Gene (c-myc, cyclin D1) TCF_LEF->Target_Genes Promotes Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->beta_catenin Inhibits Accumulation

Caption: Inhibition of the Wnt/β-catenin pathway by imidazo[1,2-a]pyridine derivatives.

Core Research Area 2: Thiazole Derivatives as Antimicrobial and Anticancer Agents

The Hantzsch thiazole synthesis provides a direct and efficient method for constructing the thiazole ring from α-haloketones and a thioamide. Derivatives of 2-amino-4-(pyridin-4-yl)thiazole are of particular interest due to their broad spectrum of biological activities.

Synthetic Strategy: Hantzsch Thiazole Synthesis

This classic condensation reaction involves the reaction of this compound with a thioamide, such as thiourea, to yield the corresponding 2-aminothiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

  • Dissolve thiourea (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.

  • Add this compound hydrobromide (10 mmol) to the solution.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure 2-amino-4-(pyridin-4-yl)thiazole.

Hantzsch_Synthesis reagents This compound + Thiourea reaction_conditions Ethanol, Reflux reagents->reaction_conditions product 2-Amino-4-(pyridin-4-yl)thiazole reaction_conditions->product

Caption: Hantzsch synthesis of 2-amino-4-(pyridin-4-yl)thiazole.

Key Biological Targets and Therapeutic Applications

The thiazole nucleus is a key component of many antimicrobial and antifungal agents. The pyridine-thiazole hybrids are promising candidates for the development of new anti-infective drugs to combat multidrug-resistant pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a series of two-fold dilutions of the test thiazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7][8]

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[8]

  • Inoculate each well of the microtiter plate with the bacterial or fungal suspension.

  • Include positive (microorganism without inhibitor) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][9]

Pyridine-thiazole hybrid molecules have demonstrated significant antiproliferative activity against various cancer cell lines, including those derived from colon, breast, and lung cancers.[10] The mechanism of action may involve the induction of genetic instability in tumor cells.

Emerging Research Area: Neuroprotective Agents

While less explored for this specific scaffold, the development of neuroprotective agents is a critical area of unmet medical need. The structural features of pyridinyl-thiazole derivatives suggest their potential as modulators of neurological pathways. Related 2-amino-1,3,4-thiadiazole derivatives have shown protective effects in neuronal cultures against neurotoxic insults.[11][12]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

  • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 24 hours.

  • Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, 6-hydroxydopamine).[13][14]

  • After an additional 24 hours of incubation, add MTT solution to each well.

  • Incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (untreated, non-toxin exposed) cells.

Conclusion and Future Directions

This compound is a powerful and versatile starting material for the generation of novel heterocyclic compounds with significant therapeutic potential. The imidazo[1,2-a]pyridine and thiazole derivatives are particularly promising scaffolds for the development of targeted therapies in oncology, infectious diseases, and potentially neurodegenerative disorders. The synthetic routes are generally straightforward and high-yielding, and a variety of robust in vitro assays are available to evaluate their biological activity. Future research should focus on expanding the chemical diversity of these derivatives through combinatorial approaches, elucidating their precise mechanisms of action, and advancing the most promising candidates into preclinical in vivo models. The continued exploration of this scaffold holds great promise for the discovery of next-generation therapeutics.

References

Methodological & Application

Synthesis of imidazopyridine using 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-P-N-08-2-4

Synthesis of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridine Derivatives Using 2-Bromo-1-(pyridin-4-yl)ethanone: A Detailed Protocol for Medicinal Chemistry Applications

Abstract

This application note provides a comprehensive guide for the synthesis of imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in drug discovery, using this compound as a key starting material. The imidazopyridine core is a versatile heterocyclic system found in numerous therapeutic agents.[1][2][3] This document outlines a detailed, step-by-step protocol for the cyclocondensation reaction with various 2-aminopyridines. It delves into the underlying reaction mechanism, purification techniques, and analytical characterization of the final products. Furthermore, this note offers practical insights and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize and explore this important class of compounds for potential therapeutic applications.

Introduction: The Significance of the Imidazopyridine Scaffold

Imidazopyridines are fused heterocyclic compounds consisting of an imidazole ring fused to a pyridine ring.[1] This structural motif has garnered immense attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[2][3][4] Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic agent), and Olprinone (for acute heart failure) all feature the imidazo[1,2-a]pyridine core, highlighting its therapeutic relevance.[1] The broad spectrum of pharmacological activities associated with imidazopyridine derivatives includes anticancer, anti-inflammatory, antiviral, antibacterial, and central nervous system (CNS) modulating effects.[1][2][3][5]

The synthesis of imidazo[1,2-a]pyridines is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][6] This robust and versatile reaction, often referred to as the Tschitschibabin (or Chichibabin) reaction, provides a straightforward entry to this privileged scaffold.[3] This application note focuses on the use of this compound as the α-haloketone component, which allows for the introduction of a pyridin-4-yl substituent at the 2-position of the imidazopyridine ring system. This specific substitution pattern is of interest for exploring structure-activity relationships (SAR) in various drug discovery programs.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-bromoketone, leading to the formation of a pyridinium salt intermediate. The subsequent step is an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[3]

The choice of solvent and base can influence the reaction rate and yield. While the reaction can proceed without a catalyst, the use of a mild base like sodium bicarbonate can facilitate the final dehydration step and neutralize the hydrobromic acid byproduct.[3][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

3.1. Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially Available
2-Aminopyridine≥99%Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Methanol (MeOH)HPLC GradeCommercially Available

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

3.2. Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous ethanol (20 mL) to the flask and stir until the 2-aminopyridine is completely dissolved.

  • Addition of α-Bromoketone: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirring solution of 2-aminopyridine at room temperature.

  • Addition of Base: Add sodium bicarbonate (1.5 mmol, 1.5 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

3.3. Purification

The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate, is recommended. The fractions containing the desired product, as identified by TLC, are collected and the solvent is removed under reduced pressure to yield the purified 2-(pyridin-4-yl)imidazo[1,2-a]pyridine. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed for further purification if necessary.[8]

3.4. Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.[9][10]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (m.p.): To assess the purity of the compound.

Reaction Workflow and Key Parameters

The following diagram illustrates the general workflow for the synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Mixing_Solvent Dissolve in Ethanol 2-Aminopyridine->Mixing_Solvent This compound This compound This compound->Mixing_Solvent Reaction_Heating Reflux (4-6h) Mixing_Solvent->Reaction_Heating Evaporation Solvent Evaporation Reaction_Heating->Evaporation Extraction Aqueous Work-up & Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2-(Pyridin-4-yl)imidazo[1,2-a]pyridine Purification->Final_Product

Caption: General workflow for the synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolGood solubility for reactants and suitable boiling point for reflux.
Temperature Reflux (~80 °C)Provides sufficient energy to overcome the activation barrier of the reaction.
Reaction Time 4-6 hoursTypically sufficient for completion; monitor by TLC.
Base Sodium BicarbonateNeutralizes the HBr byproduct, driving the reaction to completion.
Purification Silica Gel Column ChromatographyEffective for separating the product from starting materials and byproducts.
Troubleshooting
IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor by TLC. Ensure anhydrous conditions.
Product loss during work-upPerform extractions carefully. Ensure complete extraction by checking the aqueous layer with TLC.
Impure Product Inefficient purificationOptimize the solvent system for column chromatography. Consider recrystallization.
No Reaction Deactivated starting materialsUse fresh, high-purity reagents. Check the quality of the this compound.
Incorrect reaction temperatureEnsure the reaction mixture is refluxing properly.
Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine derivatives. This synthetic route is amenable to the use of a variety of substituted 2-aminopyridines, allowing for the generation of a library of analogs for biological screening. The imidazopyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and the methodology presented here serves as a valuable tool for researchers in the field of medicinal chemistry and drug development.

References

Application Note and Detailed Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole via Alkylation of Thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-amino-4-(pyridin-4-yl)thiazole through the alkylation of thiourea with 2-bromo-1-(pyridin-4-yl)ethanone. This reaction, a classic example of the Hantzsch thiazole synthesis, is a cornerstone reaction in medicinal chemistry for accessing the privileged 2-aminothiazole scaffold.[1][2]

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a versatile pharmacophore present in a multitude of biologically active compounds and several FDA-approved drugs.[1][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The pyridine-substituted 2-aminothiazole, in particular, is of significant interest due to the pyridine ring's ability to engage in hydrogen bonding and other key interactions with biological targets. This synthesis provides a reliable and efficient route to a key building block for drug discovery and development programs.[3][5]

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The formation of the 2-aminothiazole ring from an α-haloketone and a thioamide is known as the Hantzsch thiazole synthesis.[6][7][8] The reaction proceeds through a well-established multi-step pathway:

  • S-Alkylation: The reaction initiates with a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of this compound. This step is an SN2 reaction that forms an isothiouronium salt intermediate.[6][9]

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular condensation forms a five-membered heterocyclic intermediate.[6][8]

  • Dehydration: The subsequent loss of a water molecule (dehydration) from the cyclic intermediate leads to the formation of the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[6]

Initially, the product is often formed as its hydrobromide salt, which is typically soluble in the reaction solvent.[6] Neutralization with a weak base is then required to precipitate the free base of the desired 2-amino-4-(pyridin-4-yl)thiazole.[6][8]

Experimental Protocol

This protocol details the synthesis of 2-amino-4-(pyridin-4-yl)thiazole.

Materials and Reagents:

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
This compound hydrobromideC₇H₇Br₂NO280.95~205-210N/ACorrosive, Lachrymator[10][11]
ThioureaCH₄N₂S76.12176-178DecomposesHarmful, Teratogen[12]
Ethanol (Absolute)C₂H₅OH46.07-11478Flammable
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0150 (dec.)N/AMild Irritant
Deionized WaterH₂O18.020100Non-hazardous

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Beakers

  • Glass stirring rod

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12][13]

  • This compound is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.[10][11]

  • Thiourea is a suspected teratogen and is harmful if swallowed.[12]

  • Ethanol is flammable; keep away from open flames and ignition sources.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrobromide (1.0 eq).

    • Add thiourea (1.0-1.2 eq) to the flask.[14]

    • Add absolute ethanol (approximately 10-15 mL per gram of the limiting reagent) as the solvent.[14][15]

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.[14]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.[15]

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is neutral to slightly basic (pH 7-8). This will neutralize the hydrobromic acid formed and precipitate the product.

    • Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven or air-dry to a constant weight.

Characterization:

The identity and purity of the synthesized 2-amino-4-(pyridin-4-yl)thiazole can be confirmed by various analytical techniques:[16][17]

  • Melting Point: Compare the observed melting point with the literature value.

  • FTIR Spectroscopy: Look for characteristic peaks for the amino group (N-H stretching), aromatic C-H stretching, and the thiazole ring vibrations.[18]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons on the pyridine and thiazole rings, as well as the amino protons.[18]

  • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.[16]

Visualization of the Synthetic Workflow

SynthesisWorkflow reagents Reagents: This compound Thiourea Ethanol setup Reaction Setup (Round-bottom flask) reagents->setup reflux Reflux (78°C, 2-4h) setup->reflux workup Work-up (Cooling, Neutralization with NaHCO3) reflux->workup isolation Isolation (Filtration, Washing) workup->isolation product Product: 2-Amino-4-(pyridin-4-yl)thiazole isolation->product

References

Application Notes & Protocols: The Strategic Use of 2-Bromo-1-(pyridin-4-yl)ethanone in Modified Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Classical Hantzsch Reaction

The Hantzsch Pyridine Synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone of heterocyclic chemistry, traditionally involving a one-pot condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia.[1][2] This multicomponent reaction (MCR) is renowned for its efficiency in building the 1,4-dihydropyridine (1,4-DHP) core, a privileged scaffold in medicinal chemistry, most notably found in calcium channel blockers like nifedipine and amlodipine.[2][3]

However, the classical pathway necessitates a subsequent oxidation step to achieve the fully aromatic pyridine ring, a process that can require harsh oxidants and lead to side products.[1][4] This guide focuses on a powerful modification of the Hantzsch synthesis that bypasses the dihydropyridine intermediate to directly afford highly substituted, aromatic pyridines. The key to this strategic shift is the incorporation of an α-haloketone, specifically 2-bromo-1-(pyridin-4-yl)ethanone .

This α-haloketone does not merely act as a simple carbonyl component; its α-bromo substituent serves as a latent leaving group, fundamentally altering the cyclization and aromatization pathway. By replacing one of the β-dicarbonyl equivalents with this compound, researchers can access complex, unsymmetrical, and polysubstituted pyridines in a single, highly convergent step. The resulting structures, bearing a pyridin-4-yl motif, are of significant interest in drug discovery, as the pyridine scaffold is a key feature in numerous pharmacologically active agents.[5][6]

Mechanistic Rationale: A Four-Component Convergent Pathway

The introduction of this compound transforms the reaction into a four-component synthesis. The generally accepted mechanism proceeds through a series of well-established transformations, culminating in a final intramolecular cyclization that drives aromatization.

The key intermediates are:

  • α,β-Unsaturated Carbonyl (Chalcone Intermediate): Formed via a Knoevenagel condensation between the aldehyde and the β-ketoester.[3][7]

  • Enamine Intermediate: Formed from the reaction of ammonia (typically from ammonium acetate) and the α-haloketone.

These two intermediates then converge in a sequence involving a Michael addition, followed by cyclization and spontaneous elimination of HBr and water to yield the aromatic pyridine ring. This direct aromatization is the primary advantage over the classical Hantzsch pathway.

Hantzsch_Mechanism Fig 1. Modified Hantzsch Mechanism with α-Haloketone cluster_reactants Reactants cluster_intermediates Key Intermediates Formation cluster_assembly Assembly and Aromatization RCHO Aldehyde (R-CHO) knoevenagel Knoevenagel Condensation RCHO->knoevenagel b_keto β-Ketoester b_keto->knoevenagel a_halo This compound enamine_formation Enamine Formation a_halo->enamine_formation NH4OAc Ammonium Acetate (NH₃ source) NH4OAc->enamine_formation chalcone α,β-Unsaturated Carbonyl knoevenagel->chalcone Forms Intermediate 1 michael Michael Addition chalcone->michael enamine Enamine of α-Haloketone enamine_formation->enamine Forms Intermediate 2 enamine->michael cyclization Cyclization & Elimination (H₂O, HBr) michael->cyclization Adduct Formation pyridine Polysubstituted Pyridine cyclization->pyridine Spontaneous Aromatization

Caption: Fig 1. Modified Hantzsch Mechanism with α-Haloketone.

Application Notes: Experimental Design and Optimization

The success of this synthesis relies on the judicious selection of components and reaction conditions. The inherent reactivity of this compound makes it a versatile building block.[8]

Component Selection and Rationale
ComponentExample(s)Role & Scientific Rationale
α-Haloketone This compoundProvides C2, C3, and the pyridin-4-yl substituent. The bromine atom is an excellent leaving group, facilitating the final aromatization step. Its electrophilic carbonyl carbon readily reacts with ammonia to form the enamine intermediate.
β-Dicarbonyl Ethyl acetoacetate, AcetylacetoneProvides C5 and C6 of the new pyridine ring. The choice of ester vs. ketone and the nature of the R-groups allow for functional diversity at the 5-position (e.g., ester, acetyl) and 6-position (e.g., methyl).
Aldehyde Benzaldehyde, 4-Chlorobenzaldehyde, FurfuralDetermines the substituent at the 4-position of the pyridine ring. A wide range of aromatic, heterocyclic, and aliphatic aldehydes are tolerated, providing a key vector for molecular diversity.[3] Electron-withdrawing or -donating groups on aromatic aldehydes can influence reaction rates but generally give good yields.[9]
Nitrogen Source Ammonium acetateServes as the source of the ring's nitrogen atom. It conveniently decomposes in solution to provide ammonia and acetic acid, which can catalyze the initial Knoevenagel condensation.
Optimizing Reaction Conditions

Modern advancements have introduced several protocols to enhance the efficiency and environmental footprint of the Hantzsch synthesis.

  • Solvent Choice: Ethanol is a conventional and effective solvent, capable of dissolving all reactants and suitable for reflux conditions. Acetic acid can also be used as a solvent, which can accelerate the reaction. For greener approaches, solvent-free (neat) reactions or reactions in water have been successfully reported for related Hantzsch syntheses, often with microwave assistance.[1][9][10]

  • Catalysis: While often self-catalyzing from the acetic acid generated by ammonium acetate, the reaction can be promoted by various catalysts. Lewis acids or solid acid catalysts can enhance yields and reduce reaction times.[11]

  • Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux, with higher temperatures generally leading to shorter reaction times. Microwave irradiation has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields.[12]

Troubleshooting and Key Considerations
  • Purity of this compound: This reagent can be lachrymatory and should be handled in a fume hood. It may be supplied as the hydrobromide salt, which is more stable but requires neutralization or consideration of the acidic conditions.[8]

  • Side Reactions: The primary challenge is often the purification of the final product from unreacted starting materials or small amounts of side products formed from self-condensation of the β-ketoester.

  • Work-up: The crude product often precipitates from the reaction mixture upon cooling or addition of water. Purification is typically achieved by recrystallization or column chromatography on silica gel.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of a polysubstituted pyridine via the modified Hantzsch reaction.

Synthesis of Ethyl 2-methyl-4-phenyl-6-(pyridin-4-yl)nicotinate

Workflow Fig 2. Experimental Workflow A 1. Reagent Combination - Add Aldehyde (1 eq) - Add β-Ketoester (1 eq) - Add α-Haloketone (1 eq) - Add NH₄OAc (1.5-2 eq) - Add Solvent (e.g., Ethanol) B 2. Reaction - Stir mixture - Heat to reflux (e.g., 80-90 °C) - Monitor by TLC (2-6 hours) A->B C 3. Isolation - Cool reaction to RT - Pour into ice-water - Collect precipitate by filtration B->C D 4. Purification - Wash crude solid with water/ethanol - Recrystallize from suitable solvent OR - Purify by column chromatography C->D E 5. Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry - Melting Point D->E

Caption: Fig 2. General Experimental Workflow.

Materials and Equipment
  • Reagents:

    • Benzaldehyde (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • This compound hydrobromide (1.0 eq)

    • Ammonium acetate (1.5 eq)

    • Ethanol (solvent)

    • Ethyl acetate and Hexane (for chromatography)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer/hotplate

    • Thin Layer Chromatography (TLC) apparatus

    • Büchner funnel and filtration apparatus

    • Rotary evaporator

    • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), this compound hydrobromide (2.81 g, 10 mmol), and ammonium acetate (1.16 g, 15 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux (approximately 85 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

  • Crude Product Collection: A solid precipitate should form. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove highly soluble impurities.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by obtaining its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.

Significance and Applications in Drug Discovery

The direct synthesis of polysubstituted pyridines using this compound provides rapid access to novel chemical entities with high potential for biological activity. Pyridine and its derivatives are ubiquitous in pharmaceuticals and agrochemicals, exhibiting a vast range of activities including antibacterial, anticancer, and anti-inflammatory properties.[6][13][14]

Specifically, the incorporation of a second pyridine ring (the pyridin-4-yl moiety) can significantly influence the molecule's physicochemical properties, such as solubility, polarity, and its ability to form hydrogen bonds. This is a critical feature in designing molecules that can interact with biological targets like protein kinases, which are often implicated in cancer and inflammatory diseases.[15] This modified Hantzsch synthesis serves as a powerful platform for generating libraries of novel compounds for high-throughput screening in drug development programs.

References

Application Notes & Protocols: One-Pot Synthesis with 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-1-(pyridin-4-yl)ethanone in Efficient Synthesis

In the landscape of medicinal chemistry and materials science, the pyridine nucleus is a cornerstone scaffold, integral to a vast array of pharmaceuticals and functional materials. This compound, a bifunctional reagent, has emerged as a highly valuable building block for the construction of complex heterocyclic systems. Its structure incorporates an electrophilic α-bromomethyl ketone, primed for nucleophilic substitution, and a pyridinyl moiety that influences the molecule's reactivity and biological interactions.

This guide moves beyond conventional, multi-step synthetic routes to explore the elegance and efficiency of one-pot syntheses involving this key intermediate. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, represents a paradigm of green and efficient chemistry.[1][2] This approach minimizes the need for tedious purification of intermediates, reduces solvent waste, and saves significant time and resources—critical advantages in a research and development setting.[1][2]

Herein, we provide detailed protocols and mechanistic insights for two robust one-pot systems: the synthesis of bioactive imidazo[1,2-a]pyridine derivatives and a versatile multicomponent reaction for creating highly substituted pyridines. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to leverage this compound in their synthetic endeavors.

PART 1: Reaction Mechanisms and Strategic Considerations

A profound understanding of the underlying reaction mechanisms is paramount for successful protocol execution, optimization, and troubleshooting. The one-pot syntheses described herein are predicated on the sequential and compatible formation of reactive intermediates.

A. Synthesis of Imidazo[1,2-a]pyridines: A Tandem SN2 and Cyclization Cascade

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, found in numerous therapeutic agents.[3][4] The one-pot synthesis from this compound and a 2-aminopyridine derivative is a classic and highly efficient method.

Mechanistic Rationale:

The reaction proceeds through a two-step tandem sequence within a single pot:

  • Initial Nucleophilic Substitution (SN2): The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine ring onto the electrophilic carbon of the C-Br bond in this compound. This step forms a crucial N-phenacylpyridinium bromide salt intermediate.[5][6]

  • Intramolecular Cyclization: In the presence of a mild base, such as sodium bicarbonate (NaHCO₃), the exocyclic amino group of the intermediate is deprotonated.[3][7] This now highly nucleophilic amine immediately attacks the adjacent carbonyl carbon in an intramolecular fashion. Subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

The choice of a mild base is critical; it must be strong enough to facilitate the final cyclization without promoting unwanted side reactions. The entire process is a self-validating system, as the formation of the stable, often crystalline, aromatic product drives the reaction to completion.

imidazopyridine_synthesis cluster_steps One-Pot Reaction Sequence reagent1 This compound intermediate N-Phenacylpyridinium Salt Intermediate reagent1->intermediate Step 1: SN2 Reaction reagent2 2-Aminopyridine reagent2->intermediate product 2-(Pyridin-4-yl)imidazo[1,2-a]pyridine intermediate->product Step 2: Intramolecular Cyclization & Dehydration base Base (e.g., NaHCO₃) base->product

Caption: One-pot synthesis of Imidazo[1,2-a]pyridines.

B. Multicomponent Pyridine Synthesis: A Knoevenagel-Michael Cascade

The Hantzsch pyridine synthesis is a foundational multicomponent reaction.[8][9][10][11] While the classical Hantzsch reaction has specific requirements, the principles of multicomponent pyridine synthesis can be broadly applied. A powerful one-pot strategy involves the condensation of an α-haloketone (or the corresponding ketone), an active methylene compound (e.g., malononitrile), and an ammonium source or other nitrogen donor.

Mechanistic Rationale:

This reaction is a domino process where each step generates the functionality required for the next transformation.[12] A plausible mechanism catalyzed by a base proceeds as follows:

  • Knoevenagel Condensation: The reaction often begins with a base-catalyzed Knoevenagel condensation between the ketone (e.g., 4-acetylpyridine, as a model for the reactivity of the carbonyl group in our target molecule) and the active methylene compound (malononitrile). This forms an electron-deficient α,β-unsaturated intermediate (a cinnamonitrile derivative).[13]

  • Michael Addition: A second molecule of the active methylene compound, acting as a nucleophile, attacks the β-position of the unsaturated intermediate in a Michael addition.

  • Cyclization and Aromatization: The resulting adduct undergoes intramolecular cyclization. The final, crucial step is oxidation (aromatization) to form the stable pyridine ring. In many modern protocols, this oxidation can occur aerobically or be facilitated by the reaction conditions, avoiding the need for a separate oxidizing agent.[13]

This one-pot approach allows for the rapid assembly of highly functionalized, polysubstituted pyridines from simple, readily available starting materials.

pyridine_synthesis cluster_steps One-Pot Domino Sequence reagent_ketone Pyridin-4-yl Ketone intermediate_knoevenagel Knoevenagel Adduct (Cinnamonitrile derivative) reagent_ketone->intermediate_knoevenagel Knoevenagel Condensation reagent_malono Malononitrile (2 eq.) reagent_malono->intermediate_knoevenagel reagent_cat Catalyst/Base reagent_cat->intermediate_knoevenagel intermediate_michael Michael Adduct intermediate_knoevenagel->intermediate_michael Michael Addition intermediate_dhp Dihydropyridine Intermediate intermediate_michael->intermediate_dhp Intramolecular Cyclization product Polysubstituted Pyridine intermediate_dhp->product Oxidation/ Aromatization

Caption: Multicomponent one-pot synthesis of substituted pyridines.

PART 2: Experimental Protocols

Safety Precaution: this compound is a lachrymator and a potent alkylating agent. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: One-Pot Synthesis of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridine

This protocol is adapted from established procedures for the synthesis of imidazo[1,2-a]pyridines.[3][7]

Reagents & Materials:

Reagent/MaterialMolar Eq.MW ( g/mol )AmountPuritySupplier
2-Aminopyridine1.094.110.94 g (10 mmol)≥99%Sigma-Aldrich
This compound HBr1.0280.992.81 g (10 mmol)≥97%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)2.584.012.10 g (25 mmol)ACS ReagentFisher Scientific
Ethanol (EtOH)--50 mLAnhydrousVarious

Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (0.94 g, 10 mmol).

  • Reagent Addition: Add anhydrous ethanol (50 mL) to the flask and stir until the 2-aminopyridine is fully dissolved.

  • Addition of Key Reagents: To the stirred solution, add this compound hydrobromide (2.81 g, 10 mmol) followed by sodium bicarbonate (2.10 g, 25 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.[7]

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • A precipitate of the product and inorganic salts will form.

    • Filter the cooled suspension through a Büchner funnel.

    • Wash the collected solid with cold water (2 x 20 mL) to remove sodium bromide and excess sodium bicarbonate.

    • Wash the solid with a small amount of cold ethanol (1 x 10 mL) to remove any residual impurities.

  • Purification: The crude product is often of high purity. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying and Characterization: Dry the purified solid under vacuum to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Protocol 2: One-Pot, Three-Component Synthesis of 2-Amino-6-hydroxy-4-(pyridin-4-yl)nicotinonitrile Derivatives

This protocol is a representative example of a multicomponent pyridine synthesis, where this compound is used to generate the key ketone intermediate in situ or used directly. For simplicity, this protocol uses 4-acetylpyridine as the ketone component, which mirrors the core structure.

Reagents & Materials:

Reagent/MaterialMolar Eq.MW ( g/mol )AmountPuritySupplier
4-Acetylpyridine1.0121.141.21 g (10 mmol)≥98%Alfa Aesar
Malononitrile1.066.060.66 g (10 mmol)≥99%Sigma-Aldrich
Resorcinol1.0110.111.10 g (10 mmol)≥99%Acros Organics
Piperidine0.285.15~0.17 mL (2 mol%)Reagent GradeVarious
Ethanol (EtOH)--30 mLAnhydrousVarious

Step-by-Step Methodology:

  • Vessel Preparation: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, combine 4-acetylpyridine (1.21 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and resorcinol (1.10 g, 10 mmol).

  • Solvent and Catalyst Addition: Add anhydrous ethanol (30 mL) to the flask, followed by the catalytic amount of piperidine (~0.17 mL).

  • Reaction Execution: Heat the mixture to reflux with stirring for 8-10 hours. Monitor the reaction by TLC (e.g., mobile phase: 50% Ethyl Acetate in Hexane).

  • Work-up and Isolation:

    • After completion, cool the reaction mixture in an ice bath.

    • The product will typically precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 15 mL).

  • Purification and Characterization: The product can be further purified by recrystallization from ethanol if necessary. Dry the final product under vacuum and characterize by appropriate spectroscopic methods.

PART 3: Data Presentation and Troubleshooting

Expected Results & Characterization Data

The following table summarizes the expected outcomes for a representative product from Protocol 1. Yields and specific spectral data will vary based on the exact substrates used.

ProductStructureExpected YieldMelting Point (°C)Key ¹H NMR Signals (δ, ppm)MS (m/z)
2-(Pyridin-4-yl)imidazo[1,2-a]pyridine75-90%~150-1558.7 (d), 8.5 (d), 8.1 (s), 7.8 (d), 7.6 (d)[M+H]⁺ = 196.08
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents (e.g., wet solvent).- Insufficient heating or reaction time.- Incorrect stoichiometry.- Use anhydrous solvents.- Ensure reflux temperature is reached; extend reaction time.- Carefully re-measure all reagents.
Incomplete Reaction - Reaction time too short.- Insufficient base (Protocol 1) or catalyst (Protocol 2).- Monitor closely by TLC and extend time as needed.- Add a slight excess of base/catalyst.
Formation of Side Products - Reaction temperature too high.- Base/catalyst too strong, leading to self-condensation or decomposition.- Maintain a gentle reflux; do not overheat.- Use the recommended mild base/catalyst (e.g., NaHCO₃, piperidine).
Purification Difficulties - Product is highly soluble in the work-up solvent.- Oily product formed instead of solid.- Reduce the volume of washing solvents.- Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification.

References

Application Notes and Protocols: 2-Bromo-1-(pyridin-4-yl)ethanone as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Pyridylacetophenone Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Its ability to form key hydrogen bonds and participate in various biological interactions makes it a cornerstone of kinase inhibitor design. 2-Bromo-1-(pyridin-4-yl)ethanone, a readily available bifunctional building block, offers a strategic entry point into the synthesis of diverse heterocyclic systems targeting the ATP-binding site of protein kinases. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this precursor, detailing synthetic pathways, step-by-step experimental protocols, and the underlying scientific rationale for its application in developing potent and selective kinase inhibitors.

The core utility of this compound lies in its α-bromoketone functionality. The electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide) create a reactive center poised for nucleophilic attack and subsequent cyclization reactions. This reactivity is the foundation for constructing key heterocyclic cores, such as imidazo[1,2-a]pyridines and 2-aminothiazoles, which are prevalent in a multitude of kinase inhibitors. The 4-pyridyl moiety itself is crucial, often acting as a hinge-binding motif, interacting with the backbone of the kinase's ATP-binding pocket.

Core Application 1: Synthesis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a highly sought-after heterocyclic system in medicinal chemistry, known for its potent inhibitory activity against a range of kinases, including DYRK1A, CLK1, and PI3K.[1][2][3] The synthesis is typically achieved through a one-pot condensation reaction between an α-haloketone and a 2-aminopyridine derivative.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is relatively non-toxic. Acetonitrile or DMF can also be used, particularly for less reactive substrates.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for both the initial nucleophilic substitution (formation of an intermediate salt) and the subsequent intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

  • Work-up: The use of a saturated sodium bicarbonate solution is to neutralize the hydrobromide salt formed during the reaction, facilitating the precipitation of the free base product.

Experimental Workflow: Synthesis of Imidazo[1,2-a]pyridines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound D Combine in Round-Bottom Flask A->D B Substituted 2-Aminopyridine B->D C Ethanol (Solvent) C->D E Heat to Reflux (e.g., 78 °C) D->E F Monitor by TLC (4-12 h) E->F G Cool to Room Temperature F->G H Add NaHCO3 (aq) G->H I Filter Precipitate H->I J Wash with Water & Cold Ethanol I->J K Dry under Vacuum J->K L Purify by Column Chromatography (if needed) K->L M Imidazo[1,2-a]pyridine Product L->M Characterization (NMR, MS)

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine Derivatives
  • Reaction Setup: To a round-bottom flask, add this compound hydrobromide (1.0 mmol, 1.0 eq) and the desired substituted 2-aminopyridine (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add ethanol (10-15 mL) to the flask.

  • Reaction: Stir the mixture and heat to reflux (approximately 78°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8-9), which should induce precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with water and then with a small amount of cold ethanol to remove impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, the product can be further purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

  • Characterization: Confirm the structure of the final product by NMR spectroscopy and mass spectrometry.

Core Application 2: Hantzsch Thiazole Synthesis for 2-Aminothiazole-Based Kinase Inhibitors

The 2-aminothiazole scaffold is another privileged structure in kinase inhibitor design, notably found in inhibitors of p38 MAPK, cyclin-dependent kinases (CDKs), and Aurora kinases.[4] The Hantzsch thiazole synthesis provides a direct and efficient route to this core by condensing an α-haloketone with a thiourea or thioamide.[5]

Causality Behind Experimental Choices:
  • Reactant: Thiourea is the simplest and most common reactant to install the 2-amino group on the thiazole ring. Substituted thioureas can also be used to introduce diversity at this position.

  • Solvent: Ethanol is a standard solvent that facilitates the dissolution of both reactants and promotes the reaction.

  • Temperature: Heating the reaction to reflux is necessary to drive the condensation and cyclization to completion in a reasonable timeframe.

  • Regioselectivity: The reaction between an α-bromoketone and an unsubstituted thiourea proceeds with high regioselectivity, with the sulfur atom of thiourea attacking the carbon bearing the bromine, followed by cyclization involving the nitrogen atom and the ketone carbonyl.

Experimental Workflow: Hantzsch Thiazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound D Combine & Dissolve A->D B Thiourea B->D C Ethanol (Solvent) C->D E Reflux for 2-4 hours D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Neutralize with NH4OH or NaHCO3 G->H I Collect Precipitate by Filtration H->I J Wash with Water I->J K Recrystallize from Ethanol J->K L 2-Amino-4-(pyridin-4-yl)thiazole K->L Characterization (NMR, MS)

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Protocol 2: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole
  • Reaction Setup: In a round-bottom flask, dissolve this compound hydrobromide (1.0 mmol, 1.0 eq) and thiourea (1.2 mmol, 1.2 eq) in ethanol (15-20 mL).

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate (the hydrobromide salt of the product) has formed, it can be filtered directly. Otherwise, carefully neutralize the solution with a base such as ammonium hydroxide or saturated sodium bicarbonate solution to precipitate the free base.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove any remaining salts.

  • Purification:

    • The crude product can often be purified by recrystallization from ethanol to yield the desired 2-amino-4-(pyridin-4-yl)thiazole.

    • If further purification is needed, silica gel column chromatography can be employed.

  • Characterization: Confirm the identity and purity of the product using NMR and mass spectrometry.

Targeted Kinase Pathways and Biological Relevance

The pyridinyl-containing heterocyclic scaffolds synthesized from this compound are particularly relevant for targeting stress-activated and cell-cycle-related kinases.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to inflammatory and stressful stimuli.[6] Its dysregulation is implicated in a host of inflammatory diseases and cancers. Many potent p38 MAPK inhibitors incorporate a 4-pyridyl group that forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding site.[7][8] The 2-aminothiazole and imidazo[1,2-a]pyridine scaffolds can be further elaborated to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

G stress Stress / Cytokines (e.g., UV, TNF-α) mkk MAP2K (MKK3/6) stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Inflammation, Apoptosis, Cell Cycle Arrest substrates->response inhibitor Pyridinyl-Thiazole or Imidazopyridine Inhibitor inhibitor->p38 inhibits ATP binding

Caption: Inhibition of the p38 MAPK signaling pathway.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for kinase inhibitors built upon scaffolds accessible from this compound and its analogs.

Scaffold ClassExample Target KinaseRepresentative IC₅₀Reference
Imidazo[1,2-a]pyridineCLK10.7 µM[1]
Imidazo[1,2-a]pyridineDYRK1A2.6 µM[1]
Imidazo[1,2-a]pyridinePI3K p110α1.8 nM[3]
Pyridinyl-Quinoxalinep38α MAPK38 nM[7]

Note: IC₅₀ values are highly dependent on the specific substitutions on the core scaffold and the assay conditions.

Conclusion and Future Directions

This compound is a high-value, versatile precursor for the synthesis of kinase inhibitors. The straightforward and robust protocols for constructing imidazo[1,2-a]pyridine and 2-aminothiazole cores allow for the rapid generation of compound libraries for screening and lead optimization. The inherent ability of the 4-pyridyl moiety to interact with the kinase hinge region provides a strong foundation for designing potent and selective inhibitors. Future work can focus on diversifying the substituents on both the pyridine and the newly formed heterocyclic ring to fine-tune the pharmacological properties and explore inhibition of a wider range of the human kinome.

References

Application Note: A Detailed Protocol for the Synthesis of Pyridyl Chalcones from 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridyl Chalcones in Modern Drug Discovery

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can function as a Michael acceptor, enabling interaction with biological nucleophiles like cysteine residues in proteins.[2]

The incorporation of a pyridine ring into the chalcone framework is a well-established strategy for enhancing pharmacological potency and modulating physicochemical properties.[5][6][7] Pyridine-based chalcones have demonstrated significant potential, particularly as antitubercular and anticancer agents.[5][8]

The Claisen-Schmidt condensation is the most prevalent and efficient method for chalcone synthesis, typically involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1][2][9] This guide provides a detailed protocol for the synthesis of pyridyl chalcones using a more reactive, yet challenging, starting material: 2-Bromo-1-(pyridin-4-yl)ethanone. The presence of the α-bromo substituent significantly increases the acidity of the adjacent α-protons, facilitating enolate formation under milder conditions. However, it also introduces the possibility of competing side reactions, necessitating precise control over the experimental parameters.[10][11] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust method to generate novel pyridyl chalcone libraries for screening and lead optimization.

Reaction Principle: The Claisen-Schmidt Condensation of an α-Haloketone

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves three critical steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the this compound. The electron-withdrawing inductive effect of both the carbonyl group and the adjacent bromine atom enhances the acidity of this proton, allowing the reaction to proceed efficiently.[10][11]

  • Nucleophilic Attack: The resulting resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a β-hydroxy ketone intermediate (an aldol adduct).[2]

  • Dehydration: This aldol adduct readily undergoes base-catalyzed dehydration, eliminating a molecule of water to form the thermodynamically stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[1][2]

Careful temperature control and slow addition of the base are crucial to favor the desired condensation pathway over potential side reactions, such as nucleophilic substitution at the carbon bearing the bromine.

Claisen_Schmidt_Mechanism start_ketone This compound enolate Enolate Intermediate (Resonance Stabilized) start_ketone->enolate + Base (e.g., KOH) - H₂O aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enolate->aldol_adduct + Aromatic Aldehyde aldehyde Aromatic Aldehyde (Ar-CHO) product Pyridyl Chalcone Product aldol_adduct->product - H₂O (Dehydration)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a pyridyl chalcone from this compound and a representative aromatic aldehyde (e.g., Benzaldehyde).

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich
Aromatic Aldehyde (e.g., Benzaldehyde)ReagentPlus®, ≥99%Sigma-Aldrich
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)ACS Reagent, ≥85%Fisher Scientific
Ethanol (200 Proof) or MethanolACS GradeVWR
Hydrochloric Acid (HCl), concentratedACS GradeJ.T. Baker
Distilled WaterN/AIn-house
Crushed IceN/AIn-house
Round-bottom flask, magnetic stirrer, stir barN/AStandard Lab Supply
Buchner funnel and vacuum filtration apparatusN/AStandard Lab Supply
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F254Merck

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.05 eq.) in a suitable volume of ethanol (approx. 20-30 mL). Stir the mixture at room temperature until all solids are completely dissolved.

  • Reaction Initiation: Cool the reaction flask in an ice-water bath to 0-5 °C. Prepare a 10% (w/v) aqueous solution of KOH or NaOH. Add the basic solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Insight: Dropwise addition of the base at low temperatures is critical. It maintains a low instantaneous concentration of the strong base, which favors the deprotonation to form the enolate over other potential side reactions, such as the Favorskii rearrangement or direct nucleophilic attack on the C-Br bond.

  • Reaction Progression: After the complete addition of the base, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored every 30-60 minutes by Thin-Layer Chromatography (TLC), using a solvent system such as 7:3 Hexane:Ethyl Acetate.[12] The formation of a new, less polar spot relative to the starting materials indicates product formation. A precipitate may also form as the reaction proceeds. The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Once the reaction is deemed complete by TLC, pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice with constant stirring.[1] Acidify the mixture by adding dilute HCl (e.g., 10%) dropwise until the pH is neutral (pH ~7).[13]

    • Trustworthiness Check: Neutralization is essential to protonate the phenoxide (if any) and quench the catalyst, ensuring the complete precipitation of the neutral organic product and removing inorganic base salts during washing.

  • Product Collection: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold distilled water until the filtrate is neutral to pH paper.[1] Allow the product to air-dry or dry in a desiccator.

  • Purification: The crude product is often of high purity. However, for obtaining an analytical sample, recrystallization from ethanol is recommended. Dissolve the crude solid in a minimum amount of hot ethanol, and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Quantitative Data Summary (Example)

The following table provides representative quantities for the synthesis of (E)-1-(4-bromophenyl)-3-(pyridin-4-yl)prop-2-en-1-one.

ParameterValue
This compound1.00 g (5.0 mmol, 1.0 eq.)
4-Bromobenzaldehyde0.97 g (5.25 mmol, 1.05 eq.)
Ethanol25 mL
10% Aqueous KOH~5 mL
Reaction Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Expected Yield of Crude Product 75-85%

Characterization of Synthesized Chalcones

The identity and purity of the synthesized chalcones should be confirmed using standard analytical techniques:

  • Melting Point (MP): A sharp melting point range is indicative of high purity.[14]

  • FTIR Spectroscopy: Look for characteristic absorption bands: ~1650-1680 cm⁻¹ (C=O stretch of α,β-unsaturated ketone), ~1580-1600 cm⁻¹ (C=C aromatic and olefinic stretch), and ~970-990 cm⁻¹ (trans C-H bend of the olefin).[3]

  • ¹H NMR Spectroscopy: The most diagnostic signals are the two doublets for the olefinic protons (Hα and Hβ) appearing between δ 7.0-8.0 ppm. The large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) configuration of the double bond.[6][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[15][16]

Experimental Workflow Visualization

Workflow process_node process_node analysis_node analysis_node final_node final_node A 1. Reactant Dissolution (α-Haloketone + Aldehyde in EtOH) B 2. Cooling (Ice Bath, 0-5 °C) A->B C 3. Base Addition (Dropwise 10% KOH) B->C D 4. Reaction Monitoring (Stir at RT, Monitor by TLC) C->D E 5. Work-up (Pour into Ice, Neutralize with HCl) D->E Reaction Complete F 6. Isolation (Vacuum Filtration & Washing) E->F G 7. Purification (Recrystallization from EtOH) F->G H 8. Characterization (MP, FTIR, NMR, MS) G->H I Pure Pyridyl Chalcone H->I

Caption: A logical workflow for pyridyl chalcone synthesis.

Conclusion

The synthesis of chalcones from this compound via the Claisen-Schmidt condensation is an effective method for generating potentially bioactive molecules for drug discovery pipelines. The protocol detailed herein provides a robust and reproducible procedure, emphasizing the critical control parameters required when working with reactive α-haloketone substrates. By carefully managing temperature and reagent addition, researchers can achieve high yields of pyridyl chalcones. This synthetic strategy opens the door to creating diverse chemical libraries for screening and identifying novel therapeutic agents.

References

Application Notes & Protocols: 2-Bromo-1-(pyridin-4-yl)ethanone as a Versatile Intermediate for the Synthesis of Antiviral Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: The Strategic Value of Reactive Intermediates in Antiviral Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a cornerstone of modern drug design. In the quest for novel antiviral agents, the functionalization of this core is paramount. 2-Bromo-1-(pyridin-4-yl)ethanone emerges as a strategically significant intermediate. Its bifunctional nature—an electrophilic α-brominated carbon and a carbonyl group—provides a versatile handle for constructing complex heterocyclic systems that are often the basis for potent biological activity.

This guide eschews a rigid template to provide a focused, practical exploration of this key building block. We will delve into its intrinsic reactivity, provide a robust protocol for its synthesis, and, most critically, demonstrate its application in constructing a representative pyridinyl-thiazole scaffold, a motif present in various biologically active molecules. The causality behind each experimental choice is explained, ensuring that these protocols are not merely recipes but tools for rational drug design.

Core Concepts: Physicochemical Properties and Reactivity Profile

This compound is a white solid whose utility is dictated by its chemical structure.[1] The electron-withdrawing nature of the pyridin-4-yl ring and the adjacent carbonyl group renders the α-carbon highly electrophilic, making the bromine atom an excellent leaving group for nucleophilic substitution (SN2) reactions. This reactivity is the primary reason for its value in synthetic chemistry.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 6221-13-2PubChem[2]
Molecular Formula C₇H₆BrNOPubChem[2]
Molecular Weight 200.03 g/mol PubChem[2]
Appearance White solidChemBK[1]
Solubility Soluble in water and alcoholic solventsChemBK[1]

The second reactive site, the ketone, can participate in a variety of condensation reactions, most notably to form heterocycles. The combination of these two reactive centers allows for the efficient, often one-pot, synthesis of complex molecules from simple precursors.

Foundational Synthesis: Preparation of this compound

The most direct route to the title compound is the α-bromination of 4-acetylpyridine. This reaction must be carefully controlled to prevent dibromination and other side reactions. The use of the hydrobromide salt of the starting material can help modulate the reactivity and improve the selectivity of the reaction.

Protocol 1: Synthesis of this compound Hydrobromide

This protocol is adapted from standard α-bromination procedures for ketones.[3]

Materials:

  • 4-Acetylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 4-acetylpyridine (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add 48% HBr (1.1 eq.).

  • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid via the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

    • Causality: Slow addition is critical to control the exotherm of the reaction and minimize the formation of undesired byproducts. The acidic medium protonates the pyridine nitrogen, deactivating the ring towards electrophilic bromination.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold diethyl ether to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold diethyl ether to remove unreacted bromine and acetic acid, and dry under vacuum.

  • The product, this compound hydrobromide, is typically obtained as a white to off-white solid and can be used in the next step without further purification.

acetylpyridine 4-Acetylpyridine intermediate This compound (Product) acetylpyridine->intermediate α-Bromination bromine Bromine (Br₂) bromine->intermediate hbr HBr in Acetic Acid hbr->intermediate

Caption: Synthesis of the target intermediate via α-bromination.

Application: Building Antiviral Scaffolds via Hantzsch Thiazole Synthesis

The true utility of this compound is demonstrated in its ability to construct heterocyclic systems. The Hantzsch thiazole synthesis is a classic and powerful method for creating a thiazole ring, a common feature in many biologically active compounds. This reaction involves the condensation of an α-haloketone with a thioamide.

Protocol 2: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

Materials:

  • This compound hydrobromide (from Protocol 1)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, suspend this compound hydrobromide (1.0 eq.) in ethanol.

  • Add thiourea (1.1 eq.) to the suspension.

    • Causality: Thiourea serves as the nucleophile, providing the N-C-S unit required to form the thiazole ring.

  • Heat the mixture to reflux for 4-6 hours. The suspension should gradually become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC until the starting α-bromoketone is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the product) forms, it can be collected by filtration.

  • Alternatively, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Causality: Neutralization deprotonates the product, facilitating its extraction and purification.

  • The resulting free base will precipitate. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-4-(pyridin-4-yl)thiazole. Further purification can be achieved by recrystallization from ethanol.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Intermediate, Thiourea, & Ethanol start->reagents reflux Heat to Reflux (4-6 hours) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to RT monitor->cool Complete neutralize Neutralize with NaHCO₃ cool->neutralize filter Vacuum Filtration neutralize->filter dry Dry under Vacuum filter->dry product Final Product: Pyridinyl-thiazole dry->product

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Mechanistic Insight: How Resulting Scaffolds Inhibit Viruses

While this compound is not an antiviral itself, the scaffolds it helps create are relevant to antiviral drug action. Antiviral drugs function by inhibiting specific stages of the viral life cycle.[4][5] The pyridinyl-thiazole core can be further elaborated to target various viral processes.

Key Antiviral Targets:

  • Viral Entry: Some drugs block the attachment of the virus to host cell receptors or prevent the fusion of the viral envelope with the host cell membrane.[5][6]

  • Genome Replication: Many successful antiviral drugs are nucleoside or non-nucleoside analogues that inhibit the viral RNA or DNA polymerase, which is essential for replicating the viral genome.[7][8]

  • Protease Inhibition: Viruses like HIV produce long polyproteins that must be cleaved by a viral protease to become functional. Protease inhibitors block this crucial step.[4]

  • Viral Release: Some viruses, like influenza, require an enzyme (neuraminidase) to release new virions from the host cell. Inhibiting this enzyme traps the viruses, preventing the spread of infection.[5]

The aminothiazole scaffold is a versatile platform that can be decorated with various functional groups to interact with the active sites of these viral enzymes, making it a valuable starting point in a drug discovery campaign.

G Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Genome Replication Uncoating->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release EntryInhibitors Entry/Fusion Inhibitors EntryInhibitors->Attachment block PolymeraseInhibitors Polymerase Inhibitors PolymeraseInhibitors->Replication block ProteaseInhibitors Protease Inhibitors ProteaseInhibitors->Synthesis block post- translation ReleaseInhibitors Neuraminidase Inhibitors ReleaseInhibitors->Release block

Caption: Key stages of the viral life cycle and points of therapeutic intervention.

Conclusion: A Foundational Tool for Discovery

This compound represents more than just a chemical; it is an enabling tool for medicinal chemists. Its predictable reactivity and straightforward synthesis make it an ideal starting point for building libraries of complex heterocyclic compounds. As demonstrated through the synthesis of a pyridinyl-thiazole, this intermediate provides rapid access to scaffolds with proven biological relevance. By understanding the principles behind its reactivity and applying robust synthetic protocols, researchers can effectively leverage this compound to accelerate the discovery of new and potent antiviral therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure product quality. The following content is structured in a question-and-answer format to directly address issues you may encounter in the lab.

Overview of the Synthesis

The primary route to this compound is the α-bromination of 4-acetylpyridine. This reaction typically proceeds via an acid-catalyzed mechanism where the ketone is converted to its enol tautomer, which then acts as a nucleophile to attack an electrophilic bromine source. Due to the basic nature of the pyridine nitrogen, the product is often isolated as its hydrobromide salt, this compound hydrobromide.[1][2]

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

This is a common issue that can stem from several factors related to reaction kinetics and reagent activity.

Potential Cause 1: Insufficient Enol Formation The rate-determining step in acid-catalyzed α-bromination is the formation of the enol intermediate.[3] If the concentration or strength of the acid catalyst is insufficient, the equilibrium between the keto and enol forms will heavily favor the unreactive keto form.

  • Solution: Ensure an adequate amount of a strong acid catalyst, such as hydrobromic acid (HBr) in acetic acid (AcOH), is used.[1][4] The acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating enolization.[3]

Potential Cause 2: Inactive or Inappropriate Brominating Agent The choice and quality of the brominating agent are critical.

  • Solution:

    • Pyridinium bromide perbromide (PyHBr₃): This is an effective and solid reagent, making it easier to handle than liquid bromine. It has been used to successfully synthesize the target compound with high yields.[1][5]

    • N-Bromosuccinimide (NBS): While a common brominating agent, NBS sometimes requires a radical initiator or light, particularly for allylic brominations, which is not the primary mechanism here.[4] However, for α-bromination of ketones, it can be a milder alternative to Br₂, potentially reducing side reactions.[6]

    • Liquid Bromine (Br₂): Highly effective but corrosive and hazardous. Its use can sometimes lead to a mixture of mono- and di-brominated products if not controlled carefully.[7]

    • Verify Reagent Quality: Always use fresh, high-purity brominating agents that have been stored correctly.

Potential Cause 3: Incorrect Reaction Temperature Alpha-brominations can be sensitive to temperature.

  • Solution: Some reactions of this type show poor yields below 80°C, while excessively high temperatures can promote decomposition and side reactions.[4][5] For the bromination of 4-acetylpyridine, dropwise addition of the substrate at room temperature followed by cooling to induce precipitation has proven effective.[1] Monitor the reaction by TLC to find the optimal balance.

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Is the acid catalyst (e.g., HBr in AcOH) present and sufficient? Start->Check_Catalyst Check_Bromine Is the brominating agent active and appropriate? Check_Catalyst->Check_Bromine Yes Add_Catalyst Action: Ensure proper acid catalysis. Check_Catalyst->Add_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Bromine->Check_Temp Yes Change_Reagent Action: Use fresh/different brominating agent (e.g., PyHBr₃). Check_Bromine->Change_Reagent No Adjust_Temp Action: Monitor by TLC and adjust temperature. Check_Temp->Adjust_Temp No Success Improved Yield Check_Temp->Success Yes Add_Catalyst->Check_Bromine Change_Reagent->Check_Temp Adjust_Temp->Success

Caption: Troubleshooting flowchart for low yield.

Q2: My NMR shows multiple products, including di-brominated species. How can I improve selectivity?

The formation of multiple products is a classic challenge in bromination reactions, arising from over-reaction or reaction at unintended sites.[4]

Potential Cause 1: Over-bromination (Di-bromination) The product, an α-bromo ketone, can undergo a second bromination at the same α-carbon if excess brominating agent is present and reaction conditions are forcing.

  • Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1 to 1.25 equivalents) of the brominating agent relative to the 4-acetylpyridine starting material.[1][5] Adding the limiting reagent dropwise can help maintain a low instantaneous concentration and prevent over-reaction.

Potential Cause 2: Aromatic Ring Bromination While the primary reaction is at the α-carbon, harsh conditions (e.g., high heat, very strong acid) can lead to electrophilic substitution on the pyridine ring itself.

  • Solution: Employ milder reaction conditions. If ring bromination is a persistent issue, consider using NBS instead of a more aggressive reagent like Br₂ in oleum.[7] Maintaining a moderate temperature is also crucial.

Side_Reactions cluster_main Reaction Pathways Start 4-Acetylpyridine Desired This compound (Mono-brominated Product) Start->Desired +1 eq. [Br+] (Desired Path) Ring Ring-Brominated Byproduct Start->Ring Harsh Conditions (High Temp/Strong Acid) Over 2,2-Dibromo-1-(pyridin-4-yl)ethanone (Di-brominated Product) Desired->Over +1 eq. [Br+] (Excess Reagent)

Caption: Potential side reaction pathways.

Q3: My product crashed out of solution as a solid. Is this normal, and how do I purify it?

Yes, this is expected. The product is typically isolated as its hydrobromide (HBr) salt because the basic pyridine nitrogen is protonated by the hydrobromic acid generated during or present in the reaction.[1][8] This salt is often a crystalline solid with limited solubility in non-polar organic solvents.

Isolation and Purification Protocol:

  • Precipitation: Upon completion of the reaction, the product hydrobromide salt often precipitates directly from the reaction mixture, especially upon cooling.[1]

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crude solid with a cold, non-polar solvent like diethyl ether or cold acetic acid to remove unreacted starting materials and soluble impurities.[1]

  • Recrystallization (if necessary): If the product requires further purification, recrystallization from a suitable solvent system (e.g., ethanol, methanol/ether) can be performed. The choice of solvent will depend on the purity profile observed via analytical techniques like NMR or LC-MS.

Q4: What are the safety and handling considerations for the product?

Alpha-bromo ketones are potent lachrymators, meaning they are severe eye irritants that cause tearing.[9] They are also skin irritants and should be handled with extreme care.

  • Handling: Always handle this compound and its hydrobromide salt inside a certified chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]

  • Storage: Store the product in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator, to minimize decomposition.[9][12] Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

  • Decomposition: Be aware of signs of decomposition, which include discoloration (yellowing or browning) and the release of HBr gas.[9]

Reagent/ProductKey HazardsRecommended Precautions
4-Acetylpyridine Harmful if swallowed. Skin and eye irritant.Handle in fume hood, wear standard PPE.
Bromine (Br₂) / PyHBr₃ Highly corrosive, toxic, severe burns.Use in fume hood, wear heavy-duty gloves, face shield. Have a bromine neutralizing agent (e.g., sodium thiosulfate) ready.
Hydrobromic/Acetic Acid Corrosive, causes severe skin and eye damage.Handle in fume hood, wear acid-resistant gloves and apron.
This compound HBr Lachrymator (potent eye irritant), skin irritant, corrosive.[10][11][13]Strictly handle in fume hood. Wear safety goggles, gloves, and lab coat.[12]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of α-Bromo-4-acetylpyridine hydrobromide.[1]

Materials and Equipment:

  • Three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice bath.

  • 4-Acetylpyridine

  • Pyridinium bromide perbromide (or equivalent brominating agent)

  • Glacial Acetic Acid

  • 30% Hydrobromic acid in Acetic Acid

  • Diethyl ether (for washing)

Procedure:

  • Flask Setup: In a three-neck flask, charge glacial acetic acid, pyridinium bromide perbromide (1.25 equivalents), and 30% hydrobromic acid in acetic acid.

  • Stirring: Stir the mixture at room temperature for approximately 90 minutes to ensure all reagents are well-mixed and dissolved.

  • Substrate Addition: Begin dropwise addition of 4-acetylpyridine (1.0 equivalent) over a period of 45-60 minutes. Monitor the internal temperature and use an ice bath if necessary to maintain it at or below room temperature.

  • Precipitation: After the addition is complete, cool the reaction mixture in an ice bath to approximately 15°C. The product, this compound hydrobromide, should precipitate as a solid.[1]

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold diethyl ether to remove residual acetic acid and other impurities.

  • Drying: Air-dry the product on the filter paper. The resulting solid is often sufficiently pure for subsequent reactions. A typical reported yield for this procedure is ~97%.[1]

References

Technical Support Center: Purification of Crude 2-Bromo-1-(pyridin-4-yl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-1-(pyridin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Introduction: The Challenge of Purifying a Bifunctional Heterocycle

This compound is a valuable building block in medicinal chemistry. However, its purification by recrystallization presents unique challenges. The presence of a basic pyridine ring and a reactive α-bromoketone functional group necessitates careful consideration of solvent choice, temperature, and potential side reactions. This guide will address common issues encountered during its purification, providing practical, field-proven solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve specific problems you may encounter during the recrystallization of this compound.

Issue 1: The Crude Product Fails to Dissolve or Requires an Excessive Amount of Hot Solvent.

Possible Cause: An inappropriate solvent is being used. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1]

In-Depth Analysis: The polarity of this compound is influenced by both the polar pyridine ring and the bromoketone moiety. A solvent that is too nonpolar will not effectively dissolve the compound, even when heated. Conversely, a highly polar solvent may dissolve it too readily, even at room temperature, leading to poor recovery.

Solutions & Scientific Rationale:

  • Systematic Solvent Screening: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a range of solvents. Good starting points for a compound with this functionality include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[2] You can also explore mixed solvent systems.[2]

  • Mixed Solvent Systems: A powerful technique is the use of a binary solvent system. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. For this compound, a combination like ethanol/water or acetone/hexane could be effective.[2] The crude material is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy (the saturation point). Reheating to clarify the solution followed by slow cooling should induce crystallization.

Issue 2: The Product "Oils Out" Instead of Forming Crystals.

Possible Cause 1: Supersaturation or Rapid Cooling. If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice and will instead separate as a supercooled liquid.[3]

Solution:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, the flask can be transferred to an ice bath to maximize crystal recovery.[3]

  • Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites, providing a surface for crystal growth to begin.[3][4]

Possible Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation, leading to oiling out.[3] Common impurities in the synthesis of α-bromo ketones can include starting material (4-acetylpyridine), dibrominated products, and polymeric side products.[5]

Solution:

  • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[3] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Pre-purification: If the crude material is heavily contaminated, a preliminary purification step, such as a quick filtration through a plug of silica gel, might be necessary before attempting recrystallization.[3]

Issue 3: Low or No Crystal Yield After Cooling.

Possible Cause: Too Much Solvent Was Used. This is a very common issue. If an excess of solvent is used, the solution may not become saturated upon cooling, and the product will remain dissolved.[1][6]

Solutions:

  • Solvent Evaporation: Gently heat the solution to boil off some of the solvent.[4] Continue to do so until you observe cloudiness at the boiling temperature, then add a few drops of the solvent back to redissolve the solid and allow it to cool slowly.

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.[3]

    • Scratching: As mentioned previously, scratching the inner surface of the flask can initiate crystal formation.[4]

Issue 4: The Purified Product Shows Signs of Decomposition (e.g., Discoloration).

Possible Cause: Thermal Instability or Reaction with the Solvent. α-Bromoketones can be thermally labile and may decompose upon prolonged heating.[7] Additionally, nucleophilic solvents could potentially react with the electrophilic bromine.

Solutions:

  • Minimize Heating Time: Dissolve the crude product in the hot solvent as quickly as possible and avoid prolonged periods at reflux.

  • Solvent Choice: Avoid highly nucleophilic solvents if decomposition is observed. Protic solvents like ethanol are generally acceptable, but if issues persist, consider aprotic options like ethyl acetate or acetone.

  • Purification as the Hydrobromide Salt: this compound is often supplied and can be more stable as its hydrobromide salt.[8][9] The protonated pyridine ring is less nucleophilic, which can improve stability. Recrystallization of the salt form might be a viable alternative. Water can be a suitable solvent for the hydrobromide salt.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when purifying this compound?

A1: The most likely impurities stem from the synthesis of the compound. These can include:

  • Unreacted 4-acetylpyridine: The starting material for the bromination reaction.

  • Dibrominated species: Over-bromination can lead to the formation of 2,2-dibromo-1-(pyridin-4-yl)ethanone.[5]

  • Byproducts from side reactions: Depending on the brominating agent and reaction conditions, other impurities may form.

Q2: My recrystallized product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to break it apart. This indicates that the recrystallization was not entirely successful, and a second recrystallization or an alternative purification method like column chromatography may be necessary.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a viable alternative or complementary purification technique. However, be aware that α-bromoketones can be somewhat unstable on silica gel.[7] It is advisable to use a less polar solvent system to elute the product quickly and to avoid leaving the compound on the column for an extended period. A common eluent system would be a mixture of hexane and ethyl acetate.[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath to assess solubility at an elevated temperature. The ideal solvent will show poor solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[1][3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Common Recrystallization Solvents
Solvent SystemTypical ObservationsSuitability
EthanolGood solubility when hot, reduced solubility when cold.Often a good first choice.
IsopropanolSimilar to ethanol, may offer different selectivity for impurities.A good alternative to ethanol.
AcetoneHigh solvating power.Can be effective, may require an anti-solvent.
Ethyl Acetate/HexaneA versatile mixed solvent system.Allows for fine-tuning of polarity.
Ethanol/WaterA polar mixed solvent system.Effective if the compound is highly soluble in ethanol.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Clear Solution AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Cooling Slow Cooling Dissolved->Cooling No Insoluble Impurities HotFiltration->Cooling If Insoluble Impurities Crystals Crystal Formation Cooling->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureProduct Pure Product Drying->PureProduct

Caption: A generalized workflow for the recrystallization process.

References

Technical Support Center: Alkylation Reactions with 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maximizing Mono-Alkylation and Troubleshooting Di-alkylation

Welcome to the technical support center for synthetic methodologies involving 2-Bromo-1-(pyridin-4-yl)ethanone. As a Senior Application Scientist, I understand that while this reagent is a powerful electrophilic building block for introducing the pyridin-4-ylethanone moiety, its high reactivity can often lead to undesired side products, most notably di-alkylated species.[1][2] This guide is designed to provide researchers, medicinal chemists, and process development scientists with field-proven insights and actionable protocols to overcome this common challenge. We will explore the mechanistic origins of di-alkylation and detail robust strategies to achieve selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: I'm reacting this compound with my nucleophile (e.g., a primary amine) and observing a significant amount of a higher molecular weight byproduct. Why is this happening?

A: You are likely observing the formation of a di-alkylated product. This occurs because your initially formed mono-alkylated product is still sufficiently nucleophilic to react with a second molecule of this compound.

Let's consider the reaction with a primary amine (R-NH₂) as a classic example:

  • Step 1 (Desired Mono-alkylation): R-NH₂ + Br-CH₂-CO-Py → [R-NH₂⁺-CH₂-CO-Py] + Br⁻ The product is a secondary amine, which is often more nucleophilic than the starting primary amine.

  • Step 2 (Undesired Di-alkylation): R-NH-CH₂-CO-Py + Br-CH₂-CO-Py → [R-N⁺H(CH₂-CO-Py)₂] + Br⁻

This competition between the starting nucleophile and the mono-alkylated product for the electrophile is the primary cause of di-alkylation. The relative rates of these two steps determine the final product distribution.

Q2: What is the most direct and effective strategy to favor the mono-alkylated product?

A: The most reliable and straightforward method is to manipulate the stoichiometry of the reactants. By using a significant excess of the nucleophile relative to the this compound, you create a statistical advantage that heavily favors the desired reaction.

The core principle is to ensure that a molecule of the electrophile is far more likely to encounter a molecule of the starting nucleophile than a molecule of the mono-alkylated product. A 3- to 10-fold excess of the nucleophile is a common and effective starting point.

Table 1: Impact of Reactant Stoichiometry on Product Selectivity

Molar Ratio (Nucleophile : Electrophile)Expected OutcomeComments
1 : 1Mixture of starting material, mono-alkylated, and di-alkylated products. Significant di-alkylation is likely.Not recommended for selective mono-alkylation. The mono-alkylated product effectively competes for the electrophile.
3 : 1Predominantly mono-alkylated product with minor di-alkylation and unreacted nucleophile.A good starting point for optimization. The excess nucleophile can typically be removed during workup or purification.
5 : 1 to 10 : 1Highly selective formation of the mono-alkylated product. Di-alkylation is often negligible or undetectable.The preferred ratio for difficult substrates or when maximizing the yield of the mono-alkylated product is critical. This is especially useful if the nucleophile is inexpensive and easily removed.
Q3: Beyond stoichiometry, how do other reaction conditions like concentration and temperature influence selectivity?

A: Concentration and temperature are critical parameters for fine-tuning selectivity, primarily by influencing reaction kinetics.

  • Concentration & Slow Addition: Performing the reaction under high-dilution conditions is a powerful technique. This involves dissolving the nucleophile in a large volume of solvent and then adding the this compound (dissolved in a small amount of solvent) dropwise over an extended period. This strategy keeps the instantaneous concentration of the electrophile extremely low, ensuring it reacts with the highly abundant starting nucleophile.

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -78 °C) decreases the rate of both the mono- and di-alkylation reactions.[3] However, it can often increase selectivity because the activation energy for the second alkylation may be higher, or it can help prevent side reactions. This approach gives more precise control over the reaction, especially during the slow addition of the electrophile.[3]

Q4: My nucleophile is a carbon enolate from a 1,3-dicarbonyl compound. Do the same principles apply?

A: Yes, but with a critical difference related to base stoichiometry. When alkylating active methylene compounds like diethyl malonate or ethyl acetoacetate, the mono-alkylated product still possesses an acidic proton and can be deprotonated again to form a new enolate, which can then undergo a second alkylation.

The key to preventing di-alkylation in this context is the precise control of the base.

  • Use Exactly One Equivalent of Base: Employing a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a stoichiometric amount (1.0 equivalent) ensures that you only generate the enolate of the starting material.[4]

  • Deprotonation Equilibrium: After the first alkylation, the resulting product is significantly less acidic than the starting dicarbonyl compound. Therefore, it cannot be easily deprotonated by the conjugate acid of the base formed during the initial enolate generation. This effectively prevents the formation of the enolate of the mono-alkylated product, shutting down the pathway to di-alkylation. Using more than one equivalent of base is a common strategy to intentionally produce the di-alkylated product.[4]

Troubleshooting Guide: Di-alkylation Issues

Use this guide to diagnose and resolve common issues leading to poor selectivity in your alkylation reaction.

Observation Primary Cause Recommended Solution(s)
TLC/LC-MS shows >20% di-alkylated product. Inadequate Nucleophile Excess: A reactant ratio of 1:1 or 2:1 is insufficient to statistically outcompete the second alkylation.Increase Stoichiometry: Re-run the reaction using a 5- to 10-fold excess of the nucleophile. Ensure the nucleophile is of high purity.
Reaction is fast and exothermic, leading to a complex mixture. High Concentration: Adding the electrophile too quickly to a concentrated solution creates localized "hot spots" of high electrophile concentration, promoting di-alkylation.Implement Slow Addition & Dilution: Dissolve the nucleophile in a larger volume of solvent (target 0.1-0.2 M). Add a solution of the electrophile dropwise via an addition funnel over 1-2 hours. Use an ice bath to control the temperature.
Even with excess nucleophile, di-alkylation persists. Highly Reactive System: The mono-alkylated product may be exceptionally more nucleophilic than the starting material, or the reaction temperature may be too high.Reduce Temperature: Perform the slow addition at 0 °C or -20 °C. Consider a Protecting Group Strategy: For amines, consider protection (e.g., as a sulfonamide or Boc-carbamate), followed by alkylation and deprotection. This changes the nucleophilicity and prevents di-alkylation.
C-Alkylation of a dicarbonyl yields significant di-substituted product. Excess Base: Using more than 1.0 equivalent of base deprotonates the mono-alkylated product, enabling the second alkylation.Use Precise Stoichiometry: Carefully weigh and use exactly 1.0 equivalent of a strong base (e.g., NaH). Ensure the base is fresh and accurately titrated if necessary. Add the electrophile only after enolate formation is complete.

Visualizing the Reaction Pathway

The following diagram illustrates the critical competition between the desired mono-alkylation pathway and the undesired di-alkylation pathway. Control strategies aim to maximize the rate of k₁ while minimizing the rate of k₂.

G Nuc Nucleophile (e.g., R-NH₂) Mono Mono-alkylated Product Nuc->Mono k₁ (Desired) Elec This compound (Electrophile) Elec->Mono Di Di-alkylated Product Elec->Di Mono->Di caption Competitive reaction pathways. G Start Problem: Di-alkylation Observed Q1 Is the Nucleophile : Electrophile ratio ≥ 5:1? Start->Q1 A1_No Increase Nucleophile to 5-10 eq. Q1->A1_No No Q2 Was slow addition under dilute conditions used? Q1->Q2 Yes A1_No->Q2 A2_No Re-run with slow addition (e.g., via syringe pump) into dilute solution (0.1 M). Q2->A2_No No Q3 Was the reaction run at reduced temperature (e.g., 0 °C)? Q2->Q3 Yes A2_No->Q3 A3_No Repeat slow addition at 0 °C or lower. Q3->A3_No No End Advanced Strategy: Consider Protecting Groups Q3->End Yes A3_No->End caption Troubleshooting workflow.

References

Technical Support Center: TLC Monitoring of Reactions Involving 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving the versatile but often challenging reagent, 2-Bromo-1-(pyridin-4-yl)ethanone. As a polar, basic, and reactive α-haloketone, its behavior on a standard silica TLC plate can be complex. This guide is designed to explain the causality behind common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My spots of this compound are streaking or tailing significantly on the TLC plate. What is happening and how can I fix it?

A1: This is the most common issue encountered with this class of compounds. The primary cause is the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of a standard silica gel plate. This strong, acid-base interaction prevents the compound from moving smoothly with the solvent front, resulting in significant streaking.

Causality & Solution:

  • Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen readily protonates by the acidic silica gel. This creates a charged pyridinium species that adsorbs very strongly to the polar stationary phase, leading to poor elution and tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modification (Preferred Method): The most effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase. Add a small amount of a basic modifier.

      • Add 0.5-2% triethylamine (TEA) to your eluent system (e.g., 98:2 Ethyl Acetate:TEA).

      • For very polar systems, using a solution of 1-10% ammonium hydroxide in methanol, which is then used as a 1-10% mixture in a solvent like dichloromethane, can be highly effective.[1][2]

    • Change of Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Alumina (Basic): Alumina plates are basic and will not have the strong acidic interactions seen with silica. They are an excellent choice for basic compounds like pyridines.[3]

      • Neutralized Silica Plates: Commercially available silica plates that have been washed with a neutralizing agent can also be used.

Q2: I am struggling to find a solvent system that gives good separation (ΔRf > 0.2) between my starting material and the product. What is a systematic approach to developing a good eluent?

A2: Finding the right solvent system is crucial for accurate reaction monitoring.[2] A systematic approach based on solvent polarity and selectivity is far more efficient than random trial and error. This compound is a polar compound, so your starting point should reflect this.

Systematic Solvent Selection Workflow:

  • Start with a Standard Polar System: A good initial solvent system is a 1:1 mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate.[3] Given the polarity of your starting material, you may need to start with 100% Ethyl Acetate or even 5% Methanol in Dichloromethane.[1][2]

  • Adjust Polarity:

    • If Rf values are too low (spots don't move): Increase the polarity of the mobile phase. Increase the proportion of the more polar solvent (e.g., move from 5% MeOH/DCM to 10% MeOH/DCM).

    • If Rf values are too high (spots run with the solvent front): Decrease the polarity. Increase the proportion of the less polar solvent.

  • Change Solvent Selectivity: If adjusting polarity doesn't provide separation, your compounds may have similar polarities but different chemical functionalities. In this case, switch one of the solvents to another from a different selectivity group.[4] For example, if Hexane/Ethyl Acetate (a Class VIa solvent) fails, try a system with Dichloromethane (Class V) or Toluene (Class VII).[4]

dot

References

Technical Support Center: Optimizing Alkylation Reactions with 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions utilizing 2-bromo-1-(pyridin-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who employ this versatile reagent. As a key building block, this compound is prized for its ability to introduce the pyridin-4-ylethanone moiety, a common scaffold in pharmacologically active compounds.[1][2] Its reactivity is centered on the α-bromoketone functional group, which makes it an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.[3]

However, like any reactive chemical, its successful application requires a nuanced understanding of reaction parameters to maximize yield and minimize side-product formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental failures in a direct, problem-solution format.

Question 1: My reaction shows low or no conversion of my starting nucleophile. What are the primary causes and how can I resolve this?

Answer: Low or no conversion is one of the most common issues and typically points to one of four key areas: deprotonation, solubility, temperature, or reagent integrity.

  • Cause A: Ineffective Deprotonation of the Nucleophile: The alkylation reaction requires a sufficiently nucleophilic species, which is often generated by deprotonating the starting material (e.g., an amine, phenol, thiol, or heterocycle). If the base is not strong enough to effectively deprotonate the nucleophile, the concentration of the reactive species will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. For example, if you are using a mild inorganic base like potassium carbonate (K₂CO₃) with a weakly acidic nucleophile and seeing poor results, consider more potent alternatives. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "caesium effect." For many applications, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent is the gold standard, ensuring complete and irreversible deprotonation.[4][5]

  • Cause B: Poor Solubility: If the nucleophile or the base is not soluble in the chosen solvent, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

    • Solution: Change to a more appropriate solvent. Polar aprotic solvents are the standard choice for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices that can dissolve a wide range of substrates and bases.[4][6]

  • Cause C: Insufficient Reaction Temperature: While many alkylations proceed smoothly at room temperature, some less reactive nucleophiles require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as you increase the heat in increments (e.g., to 40 °C, 60 °C, 80 °C). In some cases, microwave irradiation can dramatically accelerate the reaction, providing a significant rate enhancement in a short period.[4][7]

  • Cause D: Reagent Degradation: this compound and its hydrobromide salt are sensitive reagents. The α-bromo ketone moiety can be susceptible to hydrolysis or other decomposition pathways if not stored correctly.

    • Solution: Ensure your starting material is pure and has been stored under the recommended conditions, which is typically under an inert gas (nitrogen or argon) at refrigerated temperatures (2–8 °C).[8] Using fresh or newly purchased reagent is always advisable if its quality is in doubt.

Question 2: My reaction is messy, yielding multiple products. How can I improve the selectivity and isolate my desired compound?

Answer: The formation of multiple products indicates the presence of competing reaction pathways. Identifying the nature of these side products is the first step toward suppressing their formation.

  • Cause A: Competing N- vs. O-Alkylation: Ambident nucleophiles, such as 2-pyridones, are notorious for yielding mixtures of N- and O-alkylated products.[7] The reaction outcome is often a delicate balance of solvent, base, and counter-ion effects.

    • Solution: Modulate the "hardness" or "softness" of the reaction conditions. According to Hard and Soft Acids and Bases (HSAB) theory, N-alkylation (attack by the "softer" nitrogen) is often favored in polar aprotic solvents like DMF or DMSO with bases like NaH or Cs₂CO₃. Conversely, O-alkylation (attack by the "harder" oxygen) can sometimes be favored in polar protic solvents or with counter-ions like silver (Ag⁺), although this is less common.[4][7] Careful screening of solvent and base is critical for achieving high regioselectivity.

  • Cause B: Over-alkylation: If your product is more nucleophilic than your starting material, it can react again with this compound, leading to di- or even tri-alkylated species.

    • Solution: Control the stoichiometry and addition rate. Slowly adding the alkylating agent (1.0-1.1 equivalents) to a solution of the nucleophile can help maintain a low concentration of the electrophile, favoring mono-alkylation.[9] Using a slight excess of the nucleophile can also suppress over-alkylation, though this may complicate purification.

  • Cause C: Self-Condensation/Decomposition: Under strongly basic conditions, α-haloketones can undergo side reactions, such as Favorskii rearrangement or self-condensation. The pyridine nitrogen can also be quaternized by the alkylating agent, leading to pyridinium salt byproducts.

    • Solution: Maintain strict temperature control. Running the reaction at 0 °C or even lower temperatures during base addition and the initial phase of the reaction can minimize these pathways. Ensure the base is added slowly and portion-wise to avoid localized heat and high concentrations.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making path for addressing common issues.

TroubleshootingWorkflow Start Reaction Outcome? LowYield Low / No Conversion Start->LowYield No MessyRxn Multiple Products Start->MessyRxn Yes, but... Success High Yield & Purity Start->Success Yes CheckBase Is base strong enough? (e.g., pKa(Nu-H) > pKa(Base-H)) LowYield->CheckBase CheckSelectivity Ambident Nucleophile? (e.g., N vs. O) MessyRxn->CheckSelectivity CheckSolvent Are all reagents soluble? CheckBase->CheckSolvent Yes UseStrongerBase Solution: Use NaH or Cs₂CO₃ CheckBase->UseStrongerBase No CheckTemp Is reaction at RT? CheckSolvent->CheckTemp Yes ChangeSolvent Solution: Switch to DMF or DMSO CheckSolvent->ChangeSolvent No CheckReagent Is alkylating agent fresh? CheckTemp->CheckReagent No IncreaseTemp Solution: Heat to 40-80 °C or use MW CheckTemp->IncreaseTemp Yes CheckReagent->Success Yes NewReagent Solution: Use fresh, properly stored reagent CheckReagent->NewReagent No CheckStoich Is over-alkylation possible? CheckSelectivity->CheckStoich No ScreenConditions Solution: Screen solvents (DMF vs. Toluene) and bases (NaH vs. K₂CO₃) CheckSelectivity->ScreenConditions Yes CheckConditions Using strong base / high temp? CheckStoich->CheckConditions No SlowAddition Solution: Add alkylating agent slowly Use excess nucleophile CheckStoich->SlowAddition Yes CheckConditions->Success No ControlTemp Solution: Run reaction at 0 °C Add base portion-wise CheckConditions->ControlTemp Yes

Caption: Troubleshooting workflow for alkylation reactions.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the best general-purpose solvent and base combination to start with? For a wide range of nucleophiles, a combination of Sodium Hydride (NaH) as the base in anhydrous N,N-Dimethylformamide (DMF) at 0 °C to room temperature is a robust starting point.[5] This ensures strong deprotonation and good solubility.
How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting nucleophile, the alkylating agent, and the product (typically a more nonpolar spot). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS is ideal as it confirms the mass of the desired product.
My product is very polar and difficult to extract from the aqueous phase. What purification strategies can I use? The basic pyridine nitrogen offers a useful handle for purification.[5] After quenching, you can perform an acid-base extraction . Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as the pyridinium salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the pure product. Reverse-phase chromatography is also highly effective for polar compounds.[5]
Can I use the commercially available this compound hydrobromide directly? Yes, but you must account for the extra equivalent of acid. When using the HBr salt, you will need to add at least one additional equivalent of base to neutralize the hydrobromide and form the freebase in situ before adding the base intended to deprotonate your nucleophile. For example, if your protocol calls for 1.1 equivalents of NaH for your nucleophile, you will need a total of at least 2.1 equivalents of base when starting with the HBr salt.
Is it possible to enhance the reactivity of the alkylating agent? Yes. Alkyl bromides are generally less reactive than alkyl iodides. If you are experiencing sluggish reactivity, you can add a catalytic amount (0.1 equivalents) of potassium iodide (KI) to the reaction mixture. This facilitates an in situ Finkelstein reaction, converting the more stable alkyl bromide to the highly reactive alkyl iodide, which can significantly accelerate the reaction rate.[4]

Experimental Protocols

General Protocol for N-Alkylation of a Heterocycle (e.g., Imidazole)

This protocol provides a robust starting point for the alkylation of a nitrogen-containing heterocycle.

Reagents & Equipment:

  • Heterocycle (e.g., imidazole, 1.0 eq.)

  • This compound (1.1 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

  • TLC plates, ethyl acetate, hexanes, saturated aqueous NH₄Cl, brine

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add the heterocycle (1.0 eq.) and anhydrous DMF (to make a ~0.5 M solution).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A clear solution or a fine suspension of the sodium salt should form.

  • Alkylation: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexanes).

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

General Reaction Scheme

Caption: General alkylation scheme with this compound.

References

Troubleshooting low yield in Hantzsch synthesis with 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Hantzsch 1,4-dihydropyridine synthesis, specifically when employing reactive α-haloketone substrates such as 2-Bromo-1-(pyridin-4-yl)ethanone. Our goal is to provide in-depth, field-proven insights to help you diagnose issues, optimize conditions, and achieve higher yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section directly addresses common failure points observed during the synthesis. The unique structure of this compound, featuring both a highly reactive α-bromo leaving group and a basic pyridine nitrogen, presents a specific set of challenges not encountered with simpler substrates.

Question 1: My reaction yield is very low (<20%), and TLC analysis shows a complex mixture of unidentified spots. What are the most probable side reactions?

Answer: When using a highly functionalized substrate like this compound, low yields are often due to competing reaction pathways that consume the starting material before it can enter the main Hantzsch cycle. The primary culprits are intramolecular and intermolecular side reactions driven by the two reactive centers: the α-carbon and the pyridine nitrogen.

Key Side Reactions to Consider:

  • Intermolecular N-Alkylation (Quaternization): The pyridine nitrogen of one molecule can act as a nucleophile, attacking the electrophilic α-carbon of another molecule and displacing the bromide. This leads to the formation of pyridinium salt oligomers or polymers, which are often insoluble and contribute to the unidentifiable baseline material on your TLC plate.[1]

  • Favorskii Rearrangement: In the presence of a base (even a mild one like ammonia), α-haloketones can undergo a Favorskii rearrangement. This pathway would lead to the formation of pyridin-4-ylacetic acid derivatives instead of the desired dihydropyridine.

  • Self-Condensation: The α-haloketone can undergo self-condensation, especially under harsh basic conditions or high temperatures.

  • Ammonia-Mediated Decomposition: Excessively high concentrations of ammonia or the use of ammonium hydroxide can lead to the direct substitution of the bromide with an amino group, forming an α-aminoketone, which may then undergo further complex condensation reactions.

Diagnostic Approach:

  • Analyze Byproducts: Attempt to isolate and characterize one of the major byproducts using LC-MS or NMR. The presence of a pyridinium salt signal in the NMR or a mass corresponding to a dimer can confirm N-alkylation.

  • Modify Conditions: Systematically lower the reaction temperature and ensure slow, controlled addition of the ammonia source to minimize these competing pathways.

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Caption: Potential reaction pathways for this compound.

Question 2: I suspect my choice of ammonia source is causing issues. Which source is optimal for this sensitive substrate?

Answer: The choice of nitrogen source is critical. While aqueous ammonia or ammonium hydroxide are commonly used in classical Hantzsch syntheses, they are often detrimental for sensitive substrates.

  • Ammonium Hydroxide (NH₄OH): This is a relatively strong base. Its use can significantly increase the rate of side reactions like the Favorskii rearrangement and self-condensation. The high pH can also lead to the degradation of other reactants.

  • Urea (CO(NH₂)₂): While a solid and convenient source of ammonia, its decomposition to release ammonia often requires higher temperatures, which can promote byproduct formation. It can also lead to inseparable mixtures.[2]

  • Ammonium Acetate (NH₄OAc): This is highly recommended and generally the most reliable choice.[2] Ammonium acetate acts as a buffer, maintaining the reaction pH in a mildly acidic to neutral range (around pH 7). This controlled pH is crucial for minimizing base-catalyzed side reactions while still allowing for the necessary enamine formation.

Recommendation: Switch to ammonium acetate . It provides a slow, controlled release of ammonia in situ, which is ideal for managing the high reactivity of the α-haloketone.

Question 3: My reaction is sluggish and does not go to completion, even after extended reaction times. How can I improve the rate and overall yield without promoting decomposition?

Answer: Sluggish reactions are often due to an insufficient rate of the key condensation steps. While increasing the temperature is a common strategy, it is risky with your substrate. A better approach is to use a catalyst to accelerate the desired reaction at a lower temperature.

Catalyst and Solvent Optimization:

StrategyCatalystSolventRationale & ConsiderationsTypical Yields
Brønsted Acid Catalysis p-Toluenesulfonic acid (p-TSA)EthanolCatalyzes both the Knoevenagel condensation and the enamine formation/cyclization steps.[3] Can be very effective but monitor for potential degradation.70-95%[3]
Lewis Acid Catalysis Ceric Ammonium Nitrate (CAN)Solvent-freeCAN is highly efficient, often enabling reactions at room temperature, which is ideal for heat-sensitive substrates.[4][5]85-95%[4]
Green Chemistry Approach None (Catalyst-free)Water (in a sealed vessel)"On-water" synthesis can sometimes accelerate reactions due to hydrophobic effects.[2][6] It is environmentally benign and simplifies workup.80-96%[6][7]
Organocatalysis Phenylboronic AcidEthanolActs as a mild Lewis acid catalyst to activate the aldehyde component.[8][9]75-90%[8]

Recommendation:

  • Start with CAN under solvent-free conditions. This approach has a high probability of success at room temperature, minimizing thermal decomposition.[10]

  • If that is not successful, try a traditional Brønsted acid like p-TSA in ethanol, but maintain a moderate temperature (e.g., 40-50°C) and monitor the reaction closely by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Hantzsch Pyridine Synthesis?

A1: The Hantzsch synthesis is a multi-component reaction that proceeds through two primary intermediate pathways that converge.[3][9]

  • Knoevenagel Condensation: The aldehyde (in this case, derived from the α-haloketone structure, though typically a separate aldehyde is used) reacts with one equivalent of a β-keto ester to form an α,β-unsaturated carbonyl compound (a chalcone-like intermediate).

  • Enamine Formation: A second equivalent of the β-keto ester reacts with the ammonia source to form a β-enamino ester.

  • Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound via a Michael addition. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[11]

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Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Q2: Why is this compound considered a "difficult" substrate?

A2: This substrate possesses two electronically competing functionalities. The carbonyl group's electron-withdrawing effect enhances the polarity of the adjacent carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] Simultaneously, the lone pair on the pyridine nitrogen makes it nucleophilic and basic. This duality creates a high potential for self-reaction (N-alkylation), where one molecule effectively neutralizes another, pulling them out of the productive Hantzsch cycle. This is the primary reason for the commonly observed low yields.

Q3: What is the best practice for the workup and purification of the resulting dihydropyridine?

A3: Hantzsch 1,4-dihydropyridines are often crystalline solids that precipitate from the reaction mixture upon cooling.

  • Initial Isolation: If a solid precipitates, cool the reaction mixture in an ice bath and collect the crude product by vacuum filtration. Wash the solid with cold ethanol or water to remove residual reagents.[5][12]

  • Extraction: If no solid forms, quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[5] Note that some dihydropyridines can be sensitive to air oxidation on the silica column, so it is best to run the column relatively quickly.

Optimized Protocol for Hantzsch Synthesis with this compound

This protocol incorporates best practices to mitigate the side reactions discussed above. Note: This reaction should be performed in a well-ventilated fume hood.

Reagents:

  • This compound hydrobromide (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • Ethanol (as solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrobromide (1 eq) and absolute ethanol (approx. 5 mL per mmol of ketone).

  • Addition of Reagents: Add ethyl acetoacetate (2 eq) to the stirring suspension.

  • Ammonia Source: In a single portion, add ammonium acetate (1.2 eq). A slight excess ensures sufficient ammonia availability without creating overly basic conditions.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the resulting solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification:

    • Air-dry the crude solid.

    • Recrystallize the product from a minimal amount of hot ethanol to obtain the purified diethyl 2,6-dimethyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate.

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Caption: A logical troubleshooting workflow for low-yield Hantzsch synthesis.

References

Navigating the Purification of 2-Bromo-1-(pyridin-4-yl)ethanone Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-bromo-1-(pyridin-4-yl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common challenges in the purification of these valuable synthetic intermediates. The inherent reactivity of α-bromoketones, coupled with the basicity of the pyridine ring, presents a unique set of purification hurdles. This document will equip you with the necessary knowledge to navigate these challenges effectively.

Troubleshooting Guide: Column Chromatography

The purification of this compound derivatives by column chromatography is often complicated by the compound's instability and its interactions with the stationary phase. Below is a table summarizing common issues, their probable causes, and scientifically-grounded solutions.

Problem Probable Cause(s) Recommended Solutions & Rationale
Product Degradation on Column (Streaking/Multiple Spots on TLC) 1. Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition of α-bromoketones, primarily through dehydrobromination.[1][2] 2. Prolonged Exposure: The longer the compound remains on the column, the greater the opportunity for degradation.1. Use Deactivated Silica Gel: Pre-treat silica gel by slurrying it with the initial, non-polar mobile phase containing a small amount of a base like triethylamine (~0.1-1%). This neutralizes the acidic sites on the silica surface. 2. Swift Elution: Employ flash chromatography with a slightly more polar solvent system than what might be considered ideal for perfect separation to minimize the residence time on the column.[1] 3. Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase if degradation persists.
Poor Separation from Starting Material or Impurities 1. Inappropriate Mobile Phase Polarity: The chosen solvent system may not have the optimal polarity to effectively differentiate between the product and impurities.[3][4] 2. Co-elution of Polar Impurities: The basic pyridine nitrogen can cause strong interactions with the stationary phase, leading to band broadening and co-elution with polar impurities.1. Systematic Solvent System Screening (TLC): Before running the column, perform a thorough TLC analysis with a range of solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). 2. Gradient Elution: Employ a shallow gradient of the polar solvent to improve resolution. For example, start with 10% ethyl acetate in hexane and gradually increase to 30-40%. 3. Mobile Phase Additives: Adding a small amount of a polar solvent like methanol (0.5-2%) to your ethyl acetate/hexane system can help to sharpen bands by competing with the pyridine nitrogen for binding sites on the silica.
Product Irreversibly Sticking to the Column 1. Strong Pyridine-Silanol Interactions: The basic nitrogen of the pyridine ring can form strong hydrogen bonds with the acidic silanol groups on the silica gel surface.1. Mobile Phase Modification: As mentioned, the addition of a small amount of triethylamine or a polar solvent like methanol can disrupt these strong interactions and facilitate elution. 2. Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel with a mobile phase of water and acetonitrile or methanol can be an effective alternative.[5]
Inconsistent Elution Profile (Changing Rf values) 1. Solvent Demixing: Using a mobile phase with solvents of vastly different polarities can lead to separation of the solvent front within the column, altering the effective polarity as the chromatography progresses. 2. Column Deactivation: If the column is not properly packed or if the silica gel is of poor quality, its characteristics can change during the run.1. Use Pre-mixed Solvents: Always use a pre-mixed mobile phase and ensure the solvents are miscible in the proportions used. 2. Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. Wet packing is generally preferred over dry packing for better consistency.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For most applications, standard silica gel (60-120 or 230-400 mesh) is a good starting point due to its versatility and cost-effectiveness.[2][6] However, due to the potential for acid-catalyzed degradation, it is often necessary to deactivate the silica gel with a small amount of a base like triethylamine. If degradation remains a significant issue, consider using neutral alumina or a bonded-phase silica gel.

Q2: How do I choose the right mobile phase for my column?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities, as determined by Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product in the chosen solvent system. A common starting point for these types of compounds is a mixture of hexane and ethyl acetate. The polarity can be fine-tuned by adjusting the ratio of these solvents. For more polar derivatives, dichloromethane/methanol mixtures can be effective.

Q3: My compound is a hydrobromide salt. Can I still use silica gel chromatography?

A3: It is highly recommended to neutralize the hydrobromide salt to the free base before attempting column chromatography on silica gel. The salt form is highly polar and will likely stick irreversibly to the silica. You can neutralize the salt by dissolving it in a suitable organic solvent and washing it with a mild aqueous base like sodium bicarbonate solution.

Q4: What are the key stability concerns for this compound derivatives during purification?

A4: The primary stability concern is the lability of the α-bromo ketone moiety.[1] These compounds are susceptible to decomposition via dehydrobromination, especially in the presence of acids or bases and upon prolonged heating. Therefore, it is crucial to work quickly, avoid high temperatures during solvent removal, and use deactivated stationary phases.

Q5: Can I use reverse-phase chromatography for these compounds?

A5: Yes, reverse-phase HPLC or flash chromatography can be a viable option, particularly for less polar derivatives or when normal-phase chromatography fails to provide adequate separation.[5] A typical mobile phase would be a gradient of acetonitrile or methanol in water. It is important to note that if your compound is sensitive to acidic conditions, you should avoid using acidic mobile phase modifiers like formic acid or trifluoroacetic acid.

Experimental Workflow & Protocols

Workflow for Column Chromatography Purification

Column Chromatography Workflow Purification of this compound Derivatives cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography TLC 1. TLC Analysis (Optimize Mobile Phase) Neutralize 2. Neutralize HBr Salt (if applicable) TLC->Neutralize Slurry 3. Prepare Silica Gel Slurry (with deactivated solvent) Neutralize->Slurry Pack 4. Pack Column Slurry->Pack Load 5. Load Sample Pack->Load Elute 6. Elute with Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Characterize 11. Characterize Product Evaporate->Characterize

Caption: Workflow for the purification of this compound derivatives.

Detailed Protocol: Deactivated Silica Gel Flash Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate mixtures from 9:1 to 1:1).

    • Visualize the spots under UV light.

    • Select a solvent system that gives your product an Rf value of approximately 0.3.

  • Preparation of Deactivated Silica Gel:

    • In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of your crude product).

    • Prepare the initial, least polar mobile phase you plan to use (e.g., 95:5 hexane:ethyl acetate) and add triethylamine to a final concentration of 0.5% (v/v).

    • Carefully add the silica gel to the solvent mixture to create a slurry.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

    • Collect fractions in test tubes or vials.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation), avoiding excessive heat.

References

Technical Support Center: Stability and Storage of 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who utilize 2-Bromo-1-(pyridin-4-yl)ethanone in their experimental workflows. Due to its reactive nature, this α-bromo ketone can undergo decomposition if not handled and stored correctly. This resource provides in-depth technical guidance to help you identify, prevent, and troubleshoot issues related to its stability.

Frequently Asked Questions (FAQs)

Q1: My solid this compound hydrobromide has turned yellow/brown. Is it still usable?

A change in color from off-white or light yellow to a more pronounced yellow or brown shade is a primary visual indicator of decomposition. This discoloration is often due to the formation of unsaturated chromophores from degradation reactions. While minor color changes might not significantly impact some robust reactions, it is a clear sign of reduced purity. For sensitive applications, such as in late-stage pharmaceutical synthesis or quantitative assays, using a discolored reagent is not recommended as it can lead to inconsistent results and the formation of unknown impurities. We advise assessing the purity of the material via HPLC or ¹H NMR before use.

Q2: What are the primary causes of this compound decomposition?

The decomposition of this compound, an α-bromo ketone, is primarily driven by its inherent reactivity and sensitivity to environmental factors. The main culprits are:

  • Moisture: Hydrolysis can occur, leading to the formation of 2-hydroxy-1-(pyridin-4-yl)ethanone and hydrobromic acid (HBr).

  • Elevated Temperatures: Heat accelerates all degradation pathways, including elimination and self-reaction.

  • Basic Conditions: The presence of bases (including the unprotonated pyridine nitrogen of the molecule itself) can catalyze the elimination of HBr (dehydrobromination) to form an α,β-unsaturated ketone.

  • Light: Photochemical degradation can also contribute to instability over time.

Q3: Is the hydrobromide salt more stable than the free base?

Yes, significantly. The hydrobromide salt form is crucial for the stability of this reagent. The pyridine nitrogen is basic and nucleophilic. In the free base form, one molecule can react with another in a self-alkylation reaction, where the pyridine nitrogen of one molecule attacks the electrophilic carbon bearing the bromine atom on another molecule. This leads to oligomerization or polymerization. By protonating the pyridine nitrogen, the hydrobromide salt renders it non-nucleophilic, thus preventing this specific and rapid decomposition pathway.

Q4: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound hydrobromide, it is critical to adhere to the following storage protocols.

ConditionRecommendationRationale
Temperature 2-8°C (refrigerated).[1]Slows down the rate of all potential decomposition reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation.
Container Tightly sealed, opaque container.Prevents ingress of moisture and protects the compound from light-induced degradation.
Location A dry, well-ventilated area.Ensures that any incidental outgassing does not create a hazardous microenvironment and protects from ambient humidity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound.

Issue 1: Rapid Discoloration and "Oily" Appearance of Solid
  • Observation: Your solid reagent, which was a crystalline powder, has started to darken significantly and appears clumpy or oily. You may also notice a sharp, acrid smell.

  • Probable Cause: This is a strong indication of advanced decomposition. The "oily" appearance can be due to the formation of liquid byproducts and the hygroscopic nature of released HBr absorbing atmospheric water. The sharp odor is likely due to the HBr gas itself.

  • Troubleshooting Workflow:

    start Observation: Rapid Discoloration & Oily Solid check_form Is the compound the hydrobromide salt or free base? start->check_form free_base Free Base: High probability of self-alkylation. Compound is likely unusable. check_form->free_base Free Base hbr_salt HBr Salt: Decomposition is likely due to improper storage. check_form->hbr_salt HBr Salt check_storage check_storage hbr_salt->check_storage improper_storage Improper Storage Identified: - Discard current batch. - Procure fresh reagent. - Implement strict storage protocol. check_storage->improper_storage Yes proper_storage Storage Appears Correct: - Possible contamination. - Assess purity via NMR/HPLC if critical. - Otherwise, discard to avoid failed reactions. check_storage->proper_storage No

    Caption: Troubleshooting workflow for a degrading reagent.

Issue 2: Inconsistent or Low Yields in Reactions
  • Observation: You are experiencing lower than expected yields, or your reaction is not going to completion when using this compound as a starting material.

  • Probable Cause: The reagent has likely degraded, reducing the molar equivalence of the active compound in the amount you have weighed out. Decomposition products can also interfere with your reaction.

  • Solution:

    • Assess Purity: Do not assume the reagent is pure, especially if it shows any signs of discoloration. Before starting your experiment, assess the purity of the reagent.

      • ¹H NMR Spectroscopy: Check for the appearance of new signals or a change in the integration of characteristic peaks. The methylene protons (–CH₂Br) are particularly diagnostic. Upon decomposition, you may see the disappearance of this signal and the appearance of signals corresponding to elimination or hydrolysis products.

      • HPLC Analysis: This is a quantitative method to determine the percentage of the active compound remaining. Develop a simple isocratic or gradient method to separate the main component from its impurities. Several suppliers offer analytical data that can serve as a starting point.[2][3][4]

    • Purification (Not Recommended for Heavily Degraded Material): If the impurity level is low, recrystallization from a suitable solvent system (e.g., ethanol/ether) might be possible. However, this is often impractical and purchasing a fresh batch is the most reliable solution.

    • Adjust Stoichiometry: If you can quantify the purity (e.g., 85% pure by HPLC), you could adjust the amount of reagent used to account for the impurities. This is a workaround and not ideal for sensitive or cGMP applications.

Key Decomposition Pathways

Understanding the chemical mechanisms of decomposition is crucial for prevention. The primary pathways are illustrated below.

cluster_0 Decomposition of this compound A This compound (Free Base) B Self-Alkylation Product (Pyridinium Salt Oligomer) A->B Self-Alkylation ( intermolecular SN2 reaction ) C 1-(Pyridin-4-yl)vinyl-1-one + HBr A->C Dehydrobromination ( Base-catalyzed elimination ) D 2-Hydroxy-1-(pyridin-4-yl)ethanone + HBr E This compound (HBr Salt) E->C Dehydrobromination ( Trace Base / High Temp ) E->D Hydrolysis ( H₂O )

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-1-(pyridin-4-yl)ethanone and 2-Chloro-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, α-halo ketones serve as exceptionally versatile intermediates. Their bifunctional nature, featuring two key electrophilic sites, allows for the construction of a vast array of complex molecular architectures, particularly heterocyclic scaffolds.[1][2][3] Among these valuable building blocks, 2-bromo-1-(pyridin-4-yl)ethanone and its chloro-analogue, 2-chloro-1-(pyridin-4-yl)ethanone, are frequently employed in the synthesis of pharmaceutical and agrochemical compounds.

The choice between the bromo- and chloro- derivative is not arbitrary; it is a critical decision that profoundly impacts reaction kinetics, yield, and the required experimental conditions. This guide provides an in-depth, objective comparison of the reactivity profiles of these two reagents. We will dissect the fundamental chemical principles governing their behavior, present comparative data, and offer field-proven protocols to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.

The Underlying Principles: Electronic Activation and Leaving Group Aptitude

The notable reactivity of α-halo ketones stems from a powerful synergy of electronic effects. The strong electron-withdrawing inductive effect of the adjacent carbonyl group significantly polarizes the carbon-halogen (C-X) bond.[1] This polarization enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack.[2]

The core difference in reactivity between this compound and 2-chloro-1-(pyridin-4-yl)ethanone lies in the intrinsic nature of the halogen atom itself, specifically its ability to function as a leaving group in nucleophilic substitution (SN2) reactions.

The universally accepted trend for halide leaving group ability is: I⁻ > Br⁻ > Cl⁻ > F⁻ .[1][4]

This trend is dictated by two primary factors:

  • Basicity: A good leaving group must be stable on its own after departing with the electron pair from the C-X bond. Stable species are weak bases.[5][6] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻).[6] Consequently, bromide is a more stable and thus better leaving group.[5][7]

  • Polarizability and Bond Strength: The C-Br bond (bond energy ~290 kJ/mol) is inherently weaker and longer than the C-Cl bond (~346 kJ/mol).[8] The larger, more diffuse electron cloud of the bromide ion makes it more polarizable, facilitating the stabilization of the partial negative charge in the reaction's transition state and lowering the activation energy for bond cleavage.[7][9]

Therefore, from a first-principles standpoint, This compound is predicted to be a significantly more reactive electrophile than 2-chloro-1-(pyridin-4-yl)ethanone.

Comparative Reactivity Data

While specific kinetic data for every reaction is unique, the relative reactivity trend is consistently observed. The following table summarizes the key differences and their underlying causes.

FeatureThis compound2-Chloro-1-(pyridin-4-yl)ethanoneRationale
C-X Bond Strength Weaker (~290 kJ/mol)Stronger (~346 kJ/mol)[8]The C-Br bond is longer and requires less energy to break.
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻).[5][6]
Relative Rate of SN2 Reaction HighModerateThe lower activation energy associated with breaking the weaker C-Br bond leads to faster reaction kinetics.[7][8]
Typical Reaction Conditions Milder (e.g., lower temp, shorter time)More Forcing (e.g., higher temp, longer time)The higher intrinsic reactivity requires less energy input to achieve the desired transformation.
Substrate Stability Generally lowerGenerally higherThe weaker C-Br bond can lead to greater susceptibility to degradation over long-term storage.

Visualizing the Reaction Mechanism

The predominant pathway for the reaction of these α-halo ketones with nucleophiles is the SN2 mechanism. The diagram below illustrates this single-step, concerted process where the nucleophile attacks the α-carbon as the halide leaving group departs.

Caption: Generalized SN2 mechanism for nucleophilic substitution.

Experimental Protocols: A Comparative Synthesis

To illustrate the practical implications of these reactivity differences, we present a comparative protocol for the synthesis of 2-(phenylamino)-1-(pyridin-4-yl)ethanone, a common step in the generation of substituted aminoketone scaffolds.

Objective: To synthesize 2-(phenylamino)-1-(pyridin-4-yl)ethanone via nucleophilic substitution using aniline as the nucleophile.

Protocol A: Using this compound (Higher Reactivity)

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq, e.g., 2.00 g) in 30 mL of anhydrous acetonitrile.

  • Addition of Nucleophile: Add aniline (1.1 eq) to the solution, followed by the addition of a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to act as an acid scavenger.

  • Reaction Conditions: Stir the mixture at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the solid K₂CO₃ and wash with acetonitrile. Evaporate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol B: Using 2-Chloro-1-(pyridin-4-yl)ethanone (Lower Reactivity)

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-1-(pyridin-4-yl)ethanone (1.0 eq) in 30 mL of anhydrous acetonitrile.

  • Addition of Nucleophile: Add aniline (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile).

  • Monitoring: Monitor the reaction progress by TLC every 2 hours. The reaction typically requires 8-16 hours to reach completion.

  • Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol A.

Causality Behind Experimental Choices:

  • Temperature: The higher intrinsic reactivity of the bromo- compound allows the reaction to proceed efficiently at ambient temperature. The more stable C-Cl bond in the chloro- compound requires thermal energy input (reflux) to overcome the higher activation energy barrier.

  • Reaction Time: The kinetic advantage of the superior bromide leaving group results in a significantly shorter reaction time for Protocol A.

  • Solvent and Base: Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. K₂CO₃ is used to neutralize the HBr or HCl generated during the reaction, preventing the protonation of the aniline nucleophile and the product's pyridine ring, which would otherwise halt the reaction.

Workflow_Comparison cluster_bromo Pathway A: Bromo-ketone cluster_chloro Pathway B: Chloro-ketone start Synthetic Goal: 2-(Phenylamino)-1-(pyridin-4-yl)ethanone bromo_reagent This compound + Aniline, K₂CO₃ start->bromo_reagent High Reactivity Route chloro_reagent 2-Chloro-1-(pyridin-4-yl)ethanone + Aniline, K₂CO₃ start->chloro_reagent Moderate Reactivity Route bromo_conditions Conditions: Room Temperature, 2-4 hours bromo_reagent->bromo_conditions finish Purified Product bromo_reagent->finish Faster Kinetics chloro_conditions Conditions: Reflux (82°C), 8-16 hours chloro_reagent->chloro_conditions chloro_reagent->finish Slower Kinetics

Caption: Comparative workflow for selecting the appropriate α-halo ketone.

Conclusion and Strategic Recommendations

For the practicing chemist, this translates into the following strategic recommendations:

  • For Speed and Efficiency: When developing a synthetic route where reaction time is critical or when using a weak or sterically hindered nucleophile, This compound is the reagent of choice. It allows for milder reaction conditions, which can be beneficial for sensitive substrates.

  • For Controlled Reactivity and Cost-Effectiveness: If a slower, more controlled reaction is desired to minimize potential side reactions, or if cost is a primary driver (chloro- compounds are often less expensive), 2-chloro-1-(pyridin-4-yl)ethanone is a viable alternative. Be prepared to employ more forcing conditions, such as elevated temperatures and longer reaction times.

  • Process Safety and Stability: The higher reactivity of the bromo- compound may also correlate with lower thermal stability. For large-scale synthesis, a thorough safety assessment is crucial. The chloro- analogue may offer a more stable and robust process profile.

Ultimately, the selection between these two valuable reagents is a balance of kinetics, thermodynamics, process constraints, and economic factors. A clear understanding of the fundamental reactivity differences outlined in this guide is paramount to designing efficient, successful, and scalable synthetic routes.

References

Comparison of 2-Bromo-1-(pyridin-4-yl)ethanone with 2-bromo-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(pyridin-4-yl)ethanone and 2-bromo-1-(pyridin-2-yl)ethanone: A Comparative Analysis for Researchers

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, α-haloketones are indispensable building blocks, prized for their dual reactivity as both electrophiles at the carbonyl carbon and as potent alkylating agents. Among these, this compound and its isomer, 2-bromo-1-(pyridin-2-yl)ethanone, stand out as critical intermediates. They serve as foundational scaffolds for a multitude of heterocyclic systems, many of which are at the core of pharmacologically active molecules.[1][2]

The seemingly subtle difference between these two compounds—the position of the nitrogen atom within the pyridine ring—belies a significant divergence in their electronic properties, reactivity, and steric profiles. For the drug development professional or the synthetic chemist, understanding these nuances is not merely academic; it is crucial for reaction design, predicting side products, and ultimately, the successful synthesis of target molecules. This guide provides a detailed, objective comparison of these two isomers, supported by physical data, reactivity principles, and practical experimental considerations to inform their strategic application in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a reagent dictate its handling, solubility, and reaction conditions. The positional isomerism of the pyridine nitrogen directly influences these characteristics.

PropertyThis compound2-bromo-1-(pyridin-2-yl)ethanoneRationale for Difference
CAS Number 6221-13-2[3]40086-66-6[4][5]Unique identifier for each distinct chemical structure.
Molecular Formula C₇H₆BrNO[3]C₇H₆BrNO[5]Isomers have the same molecular formula.
Molecular Weight 200.03 g/mol [3]200.03 g/mol [5]Isomers have the same molecular weight.
Appearance White solid[6]SolidGenerally, crystalline solids at room temperature.
Availability Form Often as the hydrobromide salt (CAS 5349-17-7)[7]Often as the hydrobromide salt (CAS 17570-98-8)The hydrobromide salt is more stable, less lachrymatory, and easier to handle than the free base.
Solubility Soluble in water and alcoholic solvents[6]Soluble in many organic solvents.The polarity of the pyridine ring imparts solubility in polar solvents.

Synthesis and Commercial Availability

Both isomers are typically synthesized via the bromination of the corresponding acetylpyridine precursor. The general approach involves the reaction of either 4-acetylpyridine or 2-acetylpyridine with a brominating agent, such as bromine (Br₂) or cupric bromide (CuBr₂), often in a suitable solvent like chloroform, acetic acid, or an alcohol.[8][9]

The synthesis is frequently performed on the hydrobromide salt of the starting acetylpyridine to prevent the basic pyridine nitrogen from interfering with the reaction. The resulting product is often isolated as the more stable hydrobromide salt.

G cluster_synthesis General Synthetic Workflow start Acetylpyridine Isomer (2- or 4-acetylpyridine) product Target Compound (as Hydrobromide salt) start->product α-Bromination reagent Brominating Agent (e.g., Br₂, CuBr₂) + Acid (HBr)

Caption: Generalized workflow for the synthesis of bromo-acetylpyridines.

Comparative Reactivity: The Decisive Factor

The location of the pyridine nitrogen is the primary determinant of the differential reactivity between the two isomers. This influences the electrophilicity of the adjacent carbons and the steric accessibility of the reaction centers.

1. Electronic Effects and Electrophilicity:

  • 2-Bromo-1-(pyridin-2-yl)ethanone: The nitrogen atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I) on the carbonyl carbon. This effect is pronounced due to the proximity of the nitrogen to the bromoacetyl group. This enhanced electrophilicity can make the carbonyl carbon more susceptible to nucleophilic attack.

  • This compound: The nitrogen at the 4-position also exerts an electron-withdrawing effect, but it is primarily through resonance (a -M effect) and a weaker inductive effect due to greater distance.

The key difference lies in the ability of the 2-isomer's nitrogen to potentially chelate with electrophiles or metal catalysts, a property the 4-isomer lacks.

Caption: Electronic influence of nitrogen position on the carbonyl group.

2. Reactivity in Alkylation Reactions:

Both molecules are excellent alkylating agents due to the labile α-bromo group, readily participating in Sₙ2 reactions. They are extensively used to attach a pyridoylmethyl moiety to nucleophiles like amines, thiols, and carbanions. This is the foundational reaction for constructing larger, more complex heterocyclic systems. For example, the reaction with 2-aminopyridines is a classic method for synthesizing imidazo[1,2-a]pyridines, a privileged scaffold in drug discovery.[10]

3. Chelation and Metal Coordination:

A significant point of divergence is the ability of 2-bromo-1-(pyridin-2-yl)ethanone to act as a bidentate ligand. The pyridine nitrogen and the carbonyl oxygen are perfectly positioned to chelate metal ions. This property can be exploited in coordination chemistry and metal-catalyzed reactions, but it can also be a complicating factor, leading to undesired complex formation or catalyst inhibition. The 4-isomer cannot form such a chelate, making its coordination behavior more straightforward (monodentate).

Applications in Drug Discovery and Synthesis

The primary application of both isomers is as electrophilic building blocks for constructing complex molecules. Their utility is particularly pronounced in the synthesis of fused heterocyclic ring systems.

  • Imidazo[1,2-a]pyridines: Both isomers are key starting materials for these scaffolds, which are known to exhibit a wide range of biological activities, including as kinase inhibitors.[10] The reaction involves condensation with an aminopyridine, where the amino group initially displaces the bromide, followed by an intramolecular cyclization onto the pyridine nitrogen.

  • Kinase Inhibitors: The pyridine motif is a common feature in kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket. The ability to easily functionalize the pyridine core using these bromoethanone reagents makes them valuable in generating libraries of potential inhibitors for screening.[11]

  • Metal-Organic Frameworks (MOFs): The chelating ability of the 2-isomer and the linear coordinating nature of the 4-isomer make them potential linkers or functionalizing agents in the synthesis of MOFs for applications in catalysis or gas storage.[12]

Experimental Protocols and Safety Considerations

General Handling and Safety:

Both this compound and 2-bromo-1-(pyridin-2-yl)ethanone are classified as corrosive and are potent lachrymators (tear-inducing agents).[13][14] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle these reagents in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Storage: Store in a tightly sealed container, often under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[16][17] Recommended storage is often refrigerated (2-8°C).[16]

Representative Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol illustrates a typical application of these reagents in a cyclocondensation reaction.

Materials:

  • 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide

  • 2-Aminopyridine

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • To a stirred solution of 2-aminopyridine (1.1 mmol) in ethanol (15 mL), add sodium bicarbonate (3.0 mmol).

  • Add 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 mmol) portion-wise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (30 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

G cluster_workflow Experimental Workflow: Imidazo[1,2-a]pyridine Synthesis A 1. Combine 2-Aminopyridine, NaHCO₃, and Ethanol B 2. Add 2-Bromo-1-(pyridin-2-yl)ethanone HBr A->B C 3. Reflux (80°C) Monitor by TLC B->C D 4. Quench with Ice Water C->D E 5. Filter and Dry Product D->E F 6. Recrystallize for Purification E->F

Caption: Step-by-step workflow for a typical cyclocondensation reaction.

Conclusion

While this compound and 2-bromo-1-(pyridin-2-yl)ethanone are isomeric building blocks with the same molecular formula, the placement of the pyridine nitrogen imparts distinct chemical personalities. The 2-isomer is characterized by a stronger inductive effect and the ability to act as a bidentate chelating agent, which can be both an advantage in directing reactivity and a complication in the presence of metals. The 4-isomer, with its more distant nitrogen, behaves as a more classical α-bromo ketone with a linear coordinating vector.

The choice between these two reagents is therefore a strategic one, dictated by the specific synthetic target. A researcher aiming to build a scaffold where chelation can facilitate a catalytic step might prefer the 2-isomer, while another seeking to avoid metal coordination or requiring the specific connectivity of the 4-pyridyl moiety will select its counterpart. A thorough understanding of their comparative properties is essential for any scientist working to construct the next generation of functional molecules and pharmaceuticals.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-1-(pyridin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-Bromo-1-(pyridin-4-yl)ethanone. As a versatile scaffold, this molecule serves as a foundational structure in the development of novel therapeutic agents. Understanding how modifications to its core structure influence biological activity is paramount for researchers in medicinal chemistry and drug development. We will explore its applications in antimicrobial and anticancer research, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Structure

The this compound core is composed of a pyridine ring linked to a bromoacetyl group. This arrangement offers several key features for medicinal chemistry:

  • The Pyridine Ring: A bioisostere of a phenyl ring, it can engage in hydrogen bonding via its nitrogen atom, influencing solubility and target binding. The ring's positions are amenable to substitution, allowing for the fine-tuning of electronic and steric properties.

  • The α-Bromoketone Moiety: This is a reactive electrophilic group, capable of forming covalent bonds with nucleophilic residues (like cysteine or histidine) in the active sites of enzymes. This reactivity is a common mechanism for irreversible inhibitors.

These features make the scaffold a promising starting point for developing targeted covalent inhibitors and other bioactive molecules. Our exploration will focus on how derivatization at various points on this scaffold impacts its efficacy against different biological targets.

General Workflow for SAR Studies

The process of elucidating the structure-activity relationship for a new series of chemical compounds follows a logical and iterative pathway. This ensures that modifications are made systematically and that the resulting biological data can be reliably interpreted.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis A Design of Analogs (e.g., substitutions on pyridine ring) B Synthesis & Purification (e.g., Friedel-Crafts acylation, bromination) A->B C Structural Characterization (NMR, MS, HPLC) B->C D In Vitro Screening (e.g., Antimicrobial MIC, Anticancer IC50) C->D Test Purified Compounds E Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) D->E F Quantitative Data Comparison E->F Generate Quantitative Data G SAR Elucidation F->G H Lead Compound Identification G->H H->A Iterative Design Cycle Antimicrobial_SAR cluster_core Core Scaffold: this compound cluster_mods Structural Modifications & Effects cluster_results Resulting Activity Core N_Mod Quaternization of Pyridine Nitrogen with long alkyl chains Increased_GP Increased Gram-Positive Activity (e.g., vs S. aureus) N_Mod->Increased_GP Enhances membrane interaction Ring_Sub Substitution on Pyridine Ring (Positions 2, 3, 5, 6) Modulated_GN Modulated Gram-Negative Activity Ring_Sub->Modulated_GN Influences target binding & electronics Side_Chain_Mod Modification of Bromoethanone Moiety Altered_Spectrum Altered Activity Spectrum Side_Chain_Mod->Altered_Spectrum Changes mechanism/reactivity

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Bromo-1-(pyridin-4-yl)ethanone in Modern Chemistry

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities with high precision is paramount. This compound, a key α-bromoketone, serves as a versatile building block for the construction of more complex heterocyclic compounds.[1] Its high reactivity, stemming from the electrophilic α-carbon and the pyridinyl moiety, makes it a valuable intermediate. However, the synthesis of such reactive molecules can often yield a mixture of products, including structural isomers. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical cornerstone of synthetic validation.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their discoveries.

Pillar 1: The Foundational Spectroscopic Techniques

A confident structural assignment relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and together they provide a complete picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.[2][3] It measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resulting chemical shifts, signal integrations, and coupling patterns reveal the unique electronic environment of each proton and carbon atom, effectively mapping the molecular skeleton.[4][5]

  • Infrared (IR) Spectroscopy: This technique identifies the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."[6][7] For this compound, IR is crucial for confirming the presence of the carbonyl (C=O) group.

  • Mass Spectrometry (MS): MS provides the exact molecular weight and elemental formula of a compound.[8] It ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, creates a highly characteristic M and M+2 isotopic pattern that is definitive for a bromine-containing compound.[9]

Pillar 2: Experimental Protocols and Data Interpretation

The following sections provide detailed protocols and an expert interpretation of the expected data for this compound.

Workflow for Spectroscopic Structural Confirmation

Caption: Workflow for the complete spectroscopic characterization of a synthesized compound.

Mass Spectrometry (MS) Protocol & Interpretation
  • Experimental Protocol:

    • Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquisition: Acquire the spectrum in positive ion mode. The ESI process will typically protonate the pyridine nitrogen, so the observed species will be [M+H]⁺.

  • Expected Data & Interpretation:

    • Molecular Ion: The molecular formula is C₇H₆BrNO.[10] The key observation will be a pair of peaks of nearly equal intensity separated by 2 m/z units. This is the classic signature of a compound containing one bromine atom.[9]

    • [M+H]⁺: Expected at m/z 200 and 202.

    • High-Resolution MS (HRMS): This provides the exact mass, confirming the elemental composition.

      • Calculated for [C₇H₇⁷⁹BrNO]⁺: 199.9760

      • Calculated for [C₇H₇⁸¹BrNO]⁺: 201.9740

    • Key Fragmentation: A prominent fragment should be observed corresponding to the loss of the bromomethyl radical (•CH₂Br), resulting in the pyridin-4-ylcarbonyl cation at m/z 106.

Infrared (IR) Spectroscopy Protocol & Interpretation
  • Experimental Protocol:

    • Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the purified solid directly onto the ATR crystal.

    • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Data & Interpretation:

    • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected. For aromatic ketones, this peak typically appears around 1690 cm⁻¹. The presence of the electron-withdrawing α-bromine atom shifts this frequency higher, likely to ~1705 cm⁻¹ .[1][6][7] This is a critical peak for confirming the ketone functional group.

    • Aromatic C=C/C=N Stretches: Multiple sharp peaks of medium intensity are expected in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

    • C-H Bending (Aromatic): Peaks in the 900-690 cm⁻¹ region correspond to out-of-plane C-H bending, which can be indicative of the substitution pattern.

    • C-Br Stretch: A weaker absorption in the fingerprint region, typically around 700-600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol & Interpretation
  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

    • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

    • Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. Further 2D experiments like COSY or HSQC can be run if needed but are often unnecessary for a molecule of this simplicity.[3]

  • Expected ¹H NMR Data (400 MHz, CDCl₃):

    • δ ~8.85 ppm (2H, doublet): This signal corresponds to the two equivalent protons on the pyridine ring that are ortho to the nitrogen atom (H-2, H-6). They are the most deshielded due to the electronegativity of the nitrogen and appear as a doublet due to coupling with their neighbors (H-3, H-5).[11]

    • δ ~7.80 ppm (2H, doublet): This signal corresponds to the two equivalent protons on the pyridine ring that are meta to the nitrogen atom (H-3, H-5). They appear as a doublet due to coupling with H-2 and H-6.

    • δ ~4.80 ppm (2H, singlet): This singlet represents the two protons of the methylene group (-CH₂Br). It is a singlet because there are no adjacent protons to couple with. Its downfield shift is due to the strong deshielding effects of both the adjacent carbonyl group and the bromine atom.

  • Expected ¹³C NMR Data (100 MHz, CDCl₃):

    • δ ~191.0 ppm: The carbonyl carbon (C=O). This is the most downfield signal, which is characteristic of ketone carbonyls.

    • δ ~151.0 ppm: The two equivalent carbons ortho to the nitrogen (C-2, C-6).[12]

    • δ ~142.0 ppm: The carbon atom attached to the carbonyl group (C-4).

    • δ ~122.0 ppm: The two equivalent carbons meta to the nitrogen (C-3, C-5).

    • δ ~33.0 ppm: The methylene carbon (-CH₂Br). This signal is shifted downfield by the attached bromine atom.[13]

Pillar 3: Comparative Analysis - The Power of Isomer Differentiation

To truly appreciate the diagnostic power of this multi-technique approach, we will compare the expected data for our target compound with its structural isomer, 2-Bromo-1-(pyridin-2-yl)ethanone . While both have the same molecular formula and will show a nearly identical MS and IR spectrum, their NMR spectra will be profoundly different due to the change in symmetry.

Spectroscopic FeatureThis compound (Target) 2-Bromo-1-(pyridin-2-yl)ethanone (Isomer) Justification for Difference
¹H NMR Signals (Pyridine) 2 signals (2 doublets)4 signals (e.g., d, t, t, d)The 4-substituted ring is symmetrical, making H-2/H-6 and H-3/H-5 chemically equivalent. The 2-substituted ring has no such symmetry.
¹H NMR Integration (Pyridine) 2H : 2H1H : 1H : 1H : 1HReflects the number of protons giving rise to each distinct signal.
¹³C NMR Signals (Pyridine) 3 signals5 signalsThe symmetry of the 4-substituted ring results in fewer unique carbon environments (C-2/C-6 and C-3/C-5 are equivalent).
Mass Spectrum (M⁺, M+2) m/z 200, 202m/z 200, 202Identical. Both isomers have the same molecular formula.
IR Spectrum (C=O Stretch) ~1705 cm⁻¹~1705 cm⁻¹Nearly identical. The electronic environment of the carbonyl is very similar.

This comparative table clearly demonstrates that while MS and IR can confirm the molecular formula and key functional groups, only NMR spectroscopy can definitively distinguish between these positional isomers. The unique pattern of signals in both the ¹H and ¹³C NMR spectra serves as the final, incontrovertible proof of structure.

Conclusion

The structural confirmation of this compound is a clear example of the necessity for a rigorous, multi-faceted analytical approach. By systematically employing Mass Spectrometry to confirm the molecular weight and presence of bromine, IR Spectroscopy to verify the carbonyl functional group, and finally, NMR spectroscopy to map the precise atomic connectivity, researchers can achieve complete confidence in their synthetic products. This self-validating workflow, where the results of each technique corroborate the others, represents the gold standard in chemical analysis and is essential for the integrity of research in drug discovery and beyond.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the selection of a versatile starting material is pivotal for the efficient generation of diverse molecular entities with potential therapeutic applications. 2-Bromo-1-(pyridin-4-yl)ethanone, a readily accessible α-haloketone, represents a privileged scaffold for the synthesis of a multitude of heterocyclic compounds.[1] The inherent reactivity of the α-bromo group, coupled with the electronic properties of the pyridine ring, makes it an ideal precursor for constructing novel derivatives with a wide spectrum of biological activities. The pyridine moiety itself is a cornerstone in numerous FDA-approved drugs, recognized for its ability to engage in crucial binding interactions with biological targets.[2][3][4][5]

This guide provides a comparative analysis of the biological activities of several classes of compounds synthesized from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. By collating and comparing experimental data from various studies, we aim to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. The structure-activity relationships (SAR) emerging from these comparisons will be highlighted to guide future drug design and optimization efforts.

Synthetic Pathways from this compound

The strategic position of the reactive bromine atom in this compound allows for its facile reaction with various nucleophiles, leading to the formation of diverse heterocyclic systems. The following diagram illustrates some of the key synthetic routes to biologically active compounds.

G cluster_chalcones Chalcone Synthesis cluster_thiazoles Thiazole Synthesis cluster_imidazopyridines Imidazopyridine Synthesis start This compound chalcones Pyridyl Chalcones start->chalcones Claisen-Schmidt Condensation thiazoles Pyridyl Thiazoles start->thiazoles Hantzsch Thiazole Synthesis imidazopyridines Imidazo[1,2-a]pyridines start->imidazopyridines Reaction with 2-aminopyridines bio_anticancer Anticancer Activity chalcones->bio_anticancer Anticancer bio_antimicrobial Antimicrobial Activity chalcones->bio_antimicrobial Antimicrobial bio_antiinflammatory Anti-inflammatory Activity chalcones->bio_antiinflammatory Anti-inflammatory thiazoles->bio_anticancer Anticancer thiazoles->bio_antimicrobial Antimicrobial imidazopyridines->bio_anticancer Anticancer imidazopyridines->bio_antiinflammatory Anti-inflammatory

Caption: Synthetic pathways from this compound to biologically active compounds.

Comparative Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine derivatives.[3][4][5][6][7] The cytotoxic effects of compounds synthesized from this compound have been evaluated against a panel of human cancer cell lines, with promising results.

Pyridyl Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of pharmacological activities, including anticancer effects.[8][9][10][11][12] Pyridyl chalcones, in particular, have demonstrated potent cytotoxicity. For instance, a novel 4,6-diaryl pyrimidone derivative synthesized from a pyridyl chalcone showed significant cytotoxicity towards MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 µM.[8]

Pyridyl Thiazoles and Triazoles

Thiazole and triazole moieties are prevalent in many anticancer agents. The incorporation of a pyridine ring into these scaffolds can enhance their cytotoxic potential. A study on novel 1,2,4-triazole-pyridine hybrid derivatives reported IC50 values ranging from 41.12 µM to 61.11 µM against the murine melanoma (B16F10) cell line.[13]

Imidazo[1,2-a]pyridines

Imidazopyridines are another class of heterocyclic compounds that have been extensively investigated for their anticancer properties.[14][15] Their mechanism of action often involves the inhibition of crucial cellular targets like tubulin.

The following table summarizes the anticancer activity of representative compounds from these classes against various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Pyridyl Chalcone Derivative4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-oneMiaPaCa-2 (Pancreatic)1.95[8]
Pyridine-Urea Derivative4-Iodophenyl urea substituted pyridineMCF-7 (Breast)0.11 (72h)[4]
1,2,4-Triazole-Pyridine Hybrid3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineB16F10 (Melanoma)~41[13]
Imidazo[4,5-b]pyridine DerivativeCompound 3hHCT-15 (Colon)66.92[14]
Pyridine Derivative H42H42SKOV3 (Ovarian)0.87[6]

Note: The data presented is collated from different studies and should be interpreted with consideration for the varied experimental conditions.

Comparative Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[16] Compounds derived from this compound, particularly those incorporating thiazole and chalcone scaffolds, have shown promising antibacterial and antifungal activities.[16][17][18][19][20]

Pyridyl Thiazoles

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activity.[16][17][18][19] The toxophoric (S-C=N) unit within the thiazole ring is a key contributor to their biological action. Studies have shown that certain pyridinyl thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, some 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising in vitro antibacterial activity against S. aureus and E. coli with MIC values of 16.1 µM.[17]

Pyridyl Chalcones

The α,β-unsaturated ketone moiety in chalcones is a crucial pharmacophore for their antimicrobial effects. Pyridine-containing chalcones have been reported to be effective against various bacterial and fungal strains.

The following table provides a comparative overview of the antimicrobial activity of selected compounds.

Compound ClassRepresentative CompoundMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Pyridyl Thiazole Derivative4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureusMIC: 16.1 µM[17]
Pyridyl Thiazole Derivative4-(4-bromophenyl)-thiazol-2-amine derivativeE. coliMIC: 16.1 µM[17]
Pyridine Chalcone DerivativePyridine chalcone with 3-methoxyphenyl and p-Br-phenyl groupsM. tuberculosis H37RvIC90: 28 µM[9]
Thiazole-Pyrazoline HybridPhenyl-substituted derivativeC. albicansZoI: 20.0 mm[17]

Note: MIC (Minimum Inhibitory Concentration), ZoI (Zone of Inhibition). Data is sourced from various studies.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases.[21][22] Several classes of compounds derived from this compound, including imidazopyridines and chalcones, have been investigated for their anti-inflammatory properties.[23][24][25][26]

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines have demonstrated significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[14][25] Some derivatives have shown potent and selective inhibition of COX-2, which is a desirable trait for anti-inflammatory agents with a reduced risk of gastrointestinal side effects.

Pyridyl Chalcones

Chalcones have also been reported to possess anti-inflammatory properties.[12][24] Their mechanism of action can involve the inhibition of various inflammatory mediators.

The table below compares the anti-inflammatory activity of representative compounds.

Compound ClassRepresentative CompoundAssayActivityReference
Imidazo[4,5-b]pyridine DerivativeCompound 3fCOX-2 InhibitionIC50: 9.2 µmol/L[14]
Imidazo[1,2-a]pyridine DerivativeLASSBio-1135 (3a)In vivo hyperalgesia and inflammationIdentified as an anti-inflammatory and analgesic prototype[26]
Thiazolo[4,5-b]pyridin-2-one Derivative-Carrageenan-induced rat paw edemaSignificant in vivo anti-inflammatory effects[4]
Chalcone Derivative-HRBC membrane stabilization62% to 75% inhibition of inflammatory response[24]

Note: Data is collated from various studies employing different experimental models.

Experimental Protocols

To ensure the reproducibility and validity of biological screening, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[27][28][29]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).[4]

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[4][27]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[27]

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance (570-590 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique for screening the antimicrobial activity of test compounds.[30][31][32][33][34]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[30][32]

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plate to create a bacterial lawn.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[30][32]

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.[30]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[30][33]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

G cluster_workflow Agar Well Diffusion Workflow A Prepare inoculated agar plates B Create wells in the agar A->B C Add test compound to wells B->C D Incubate plates (18-24h) C->D E Measure zone of inhibition D->E

Caption: Workflow for the agar well diffusion assay.

In Vitro Anti-inflammatory Assays

Several in vitro assays can be used to screen for anti-inflammatory activity.[21][22][35][36]

1. Inhibition of Protein Denaturation Assay:

Principle: Inflammation can induce protein denaturation. The ability of a compound to prevent heat-induced denaturation of proteins (e.g., bovine serum albumin) is a measure of its anti-inflammatory potential.[22][36]

Protocol:

  • Prepare a reaction mixture containing the test compound and a protein solution (e.g., 5% w/v bovine serum albumin).

  • Incubate the mixture at 37°C for 15 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.[36]

  • Cool the solution and measure the turbidity (absorbance) at 660 nm.

  • A decrease in turbidity indicates inhibition of protein denaturation.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages:

Principle: Macrophages stimulated with LPS produce pro-inflammatory mediators like nitric oxide. The ability of a compound to inhibit NO production is indicative of its anti-inflammatory activity.

Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.[35]

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[35]

  • A decrease in nitrite concentration indicates inhibition of NO production.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The derivatives, including pyridyl chalcones, thiazoles, and imidazopyridines, have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities in various preclinical studies. This comparative guide highlights the structure-activity relationships that are beginning to emerge, providing a foundation for the rational design of more potent and selective drug candidates. While direct comparative studies across all compound classes are limited, the collated data strongly supports the continued exploration of this chemical space. Future research should focus on the systematic synthesis and parallel screening of compound libraries derived from this compound to further elucidate their therapeutic potential and identify lead compounds for clinical development.

References

The Versatile Role of α-Bromo Ketones in Heterocyclic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the strategic selection of synthetic precursors is paramount to the successful construction of novel molecular architectures. Among the vast arsenal of organic building blocks, α-bromo ketones stand out for their exceptional versatility and reactivity, particularly in the synthesis of a diverse array of heterocyclic compounds. Their inherent electrophilicity at the α-carbon, enhanced by the adjacent carbonyl group, makes them prime candidates for a multitude of cyclocondensation reactions.[1][2] This guide provides an in-depth comparative study of various α-bromo ketones in the synthesis of key heterocyclic scaffolds, supported by experimental data and mechanistic insights to inform your synthetic design.

The Influence of Structure on Reactivity: A Fundamental Overview

The reactivity of an α-bromo ketone is not a monolithic property; it is intricately governed by the nature of the substituents on both the acyl and α-carbon positions. These substituents exert profound electronic and steric effects that dictate the propensity of the molecule to participate in nucleophilic substitution and subsequent cyclization.

Electronic Effects: Electron-withdrawing groups on the aromatic ring of phenacyl bromides, for instance, increase the electrophilicity of the carbonyl carbon and the α-carbon, often leading to faster reaction rates. Conversely, electron-donating groups can decrease reactivity.

Steric Effects: The steric bulk around the α-carbon and the carbonyl group can significantly hinder the approach of a nucleophile. While bimolecular substitution reactions of α-halo ketones are sometimes surprisingly insensitive to steric hindrance, significant steric crowding can impede cyclization steps.[3]

A general trend in reactivity based on the halogen is also well-established, following the order of leaving group ability: I > Br > Cl.[4] This guide will focus on α-bromo ketones due to their optimal balance of reactivity and stability, making them widely used in synthetic chemistry.

Five-Membered Heterocycles: A Comparative Look at Thiazole and Furan Synthesis

Five-membered heterocycles are ubiquitous motifs in pharmaceuticals and natural products. The Hantzsch thiazole synthesis and the Feist-Benary furan synthesis are classic examples that showcase the utility of α-bromo ketones.

The Hantzsch Thiazole Synthesis: A Workhorse Reaction

The Hantzsch thiazole synthesis involves the condensation of an α-halo ketone with a thioamide.[5] This reaction is highly reliable for the formation of the thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_products Product ABK α-Bromo Ketone Intermediate1 Thioether Intermediate ABK->Intermediate1 Nucleophilic Attack Thioamide Thioamide Thioamide->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Intermediate2->Thiazole Dehydration

Comparative Performance of α-Bromo Ketones in Hantzsch Thiazole Synthesis

α-Bromo KetoneThioamide/ThioureaReaction ConditionsYield (%)Reference
Phenacyl bromideThioureaEthanol, reflux, 2h~85[6]
BromoacetoneThioureaMethanol, reflux, 3h~75[4]
2-BromocyclohexanoneThioureaEthanol, reflux, 4h~70[7]
α-Bromo-p-methoxyacetophenoneThioureaEthanol, reflux, 1.5h~90[8]
α-Bromo-p-nitroacetophenoneThioureaEthanol, reflux, 2.5h~80[8]

As the data suggests, phenacyl bromides generally provide excellent yields. The presence of an electron-donating group like methoxy on the phenyl ring can accelerate the reaction, while an electron-withdrawing nitro group has a less pronounced effect. The aliphatic bromoacetone and the cyclic 2-bromocyclohexanone are also effective, albeit with slightly lower yields, indicating that the aromatic nature of phenacyl bromide is beneficial but not essential. It has also been noted that α,α-dibromoketones can be superior alternatives to their monobrominated counterparts in the Hantzsch synthesis.[9]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole from Phenacyl Bromide

  • To a solution of phenacyl bromide (1.99 g, 10 mmol) in 50 mL of ethanol, add thiourea (0.76 g, 10 mmol). The ethanol acts as a solvent that readily dissolves both reactants.

  • Reflux the reaction mixture with stirring for 2 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Allow the mixture to cool to room temperature, during which a precipitate will form. As the product is less soluble in ethanol at lower temperatures, it crystallizes out.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. This isolates the crude product.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole. Recrystallization is a purification technique to remove any remaining impurities.

The Feist-Benary Furan Synthesis: Constructing the Furan Ring

The Feist-Benary synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound in the presence of a base to form substituted furans.[10][11]

Feist_Benary_Furan_Synthesis cluster_reactants Reactants cluster_products Product ABK α-Bromo Ketone Intermediate1 Alkylation Product ABK->Intermediate1 BetaDicarbonyl β-Dicarbonyl Compound Enolate Enolate BetaDicarbonyl->Enolate Deprotonation Base Base Base->Enolate Enolate->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Furan Substituted Furan Intermediate2->Furan Dehydration

Comparative Performance of α-Bromo Ketones in Feist-Benary Furan Synthesis

α-Bromo Ketoneβ-Dicarbonyl CompoundBaseYield (%)Reference
BromoacetoneEthyl acetoacetatePyridineHigh[11]
ChloroacetoneEthyl acetoacetatePyridineModerate[11]
Phenacyl bromideDiethyl malonateSodium ethoxideGood[1]
3-Bromo-2-butanoneAcetylacetoneTriethylamineModerate-Good[12]

The reactivity order of the α-haloketone (I > Br > Cl) is also observed in this synthesis.[11] The choice of base is crucial; weaker bases like pyridine are often preferred to prevent side reactions such as hydrolysis of ester groups.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

  • To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in 20 mL of pyridine, add phenacyl bromide (1.99 g, 10 mmol) dropwise with stirring. Pyridine acts as both the base and the solvent.

  • Heat the reaction mixture at 100 °C for 4 hours.

  • After cooling, pour the mixture into 50 mL of 10% hydrochloric acid and extract with diethyl ether (3 x 30 mL). This step neutralizes the pyridine and transfers the product to the organic phase.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. These washes remove acidic and aqueous impurities.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired furan.

Six-Membered Heterocycles: The Case of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine with an α-bromo ketone.[8][13]

Comparative Performance of α-Bromo Ketones in Quinoxaline Synthesis

α-Bromo Ketoneo-PhenylenediamineCatalyst/ConditionsYield (%)Reference
Phenacyl bromide1,2-DiaminobenzenePyridine, THF, rt, 2hExcellent[8]
α-Bromo-p-chlorophenacyl bromide1,2-Diaminobenzene5% WO3/ZrO2, rt95[14]
α-Bromo-p-methoxyphenacyl bromide1,2-Diaminobenzene5% WO3/ZrO2, rt97[14]
2-Bromo-1-(naphthalen-2-yl)ethanone1,2-Diaminobenzene5% WO3/ZrO2, rt96[14]
Bromoacetone1,2-DiaminobenzeneEthanol, refluxModerate[15]

Aromatic α-bromo ketones are particularly effective in this synthesis, affording high to excellent yields under mild conditions. The use of a catalyst can significantly improve the efficiency of the reaction.

Experimental Protocol: Synthesis of 2-Phenylquinoxaline

  • To a solution of 1,2-diaminobenzene (1.08 g, 10 mmol) in 30 mL of tetrahydrofuran (THF), add pyridine (0.87 mL, 11 mmol).

  • To this mixture, add a solution of phenacyl bromide (1.99 g, 10 mmol) in 10 mL of THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to give 2-phenylquinoxaline.

Expanding the Horizon: Imidazoles and Oxazoles

The versatility of α-bromo ketones extends to the synthesis of other important heterocycles like imidazoles and oxazoles.

Imidazole Synthesis

The condensation of an α-bromo ketone with an amidine is a widely used method for preparing 2,4-disubstituted imidazoles.[16]

Comparative Aspects:

  • Phenacyl bromides are commonly used, with both electron-donating and electron-withdrawing substituents on the phenyl ring being well-tolerated.

  • Aliphatic α-bromo ketones such as bromoacetone can also be employed, though sometimes with lower yields.

  • The reaction conditions often involve a base like potassium bicarbonate in a solvent mixture such as aqueous THF.

Oxazole Synthesis

Substituted oxazoles can be synthesized from α-bromo ketones and amides (Bredereck synthesis) or from benzylamine derivatives.[17][18]

Comparative Aspects:

  • The reaction of α-bromo ketones with benzylamines can be promoted by iodine and a base like potassium carbonate.[19]

  • A variety of substituted phenacyl bromides can be used, and the reaction is tolerant of different functional groups on both reactants.

  • Electron-donating and electron-withdrawing groups on the benzylamine have been shown to be well-tolerated, leading to good to excellent yields of the corresponding oxazoles.[18]

Conclusion: A Guideline for Selection

The choice of an α-bromo ketone for a specific heterocyclic synthesis is a critical decision that impacts reaction efficiency and product yield. This guide provides a comparative framework to aid in this selection process.

Alpha_Bromo_Ketone_Selection Target Target Heterocycle Reactivity Desired Reactivity Target->Reactivity Sterics Steric Considerations Target->Sterics Electronics Electronic Effects Target->Electronics Selection Optimal α-Bromo Ketone Reactivity->Selection Sterics->Selection Electronics->Selection

  • For high reactivity and generally good yields, phenacyl bromides are often the preferred choice, especially for the synthesis of thiazoles and quinoxalines.

  • The electronic nature of substituents on aromatic α-bromo ketones can be tuned to modulate reactivity.

  • Aliphatic α-bromo ketones like bromoacetone are viable alternatives, particularly when aromatic substituents are not desired in the final product.

  • The general reactivity trend of α-halo ketones (I > Br > Cl) should be considered when optimizing reaction conditions.

By understanding the interplay of steric and electronic effects and consulting comparative data, researchers can make informed decisions to streamline their synthetic efforts and achieve their desired heterocyclic targets with greater efficiency.

References

A Senior Application Scientist's Guide to Purity Validation of 2-Bromo-1-(pyridin-4-yl)ethanone Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a procedural step but a cornerstone of safety and efficacy. Among the vast array of heterocyclic building blocks, 2-Bromo-1-(pyridin-4-yl)ethanone and its derivatives are pivotal intermediates in the synthesis of numerous drug candidates. Their purity profoundly impacts the downstream synthetic success and the impurity profile of the final drug substance. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity validation, establishing High-Performance Liquid Chromatography (HPLC) as the benchmark method.

The Imperative of Purity in Drug Synthesis

The synthesis of any API is a multi-step process where impurities can be introduced from starting materials, reagents, solvents, or arise from side reactions and degradation.[1] For intermediates like this compound, which possess a reactive α-bromo ketone moiety, the potential for side-product formation is significant. Uncontrolled impurities can lead to:

  • Aberrant Reaction Pathways: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of new, unexpected byproducts.

  • Compromised Final API Quality: Impurities carried through the synthesis can contaminate the final drug substance, potentially altering its pharmacological and toxicological properties.

  • Regulatory Scrutiny: Regulatory bodies such as the EMA and FDA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities. The ICH Q3A(R2) guideline, for instance, requires the reporting, identification, and toxicological qualification of impurities in new drug substances above specific thresholds.[2][3][4]

Therefore, a robust, accurate, and precise analytical method for purity determination is not just a quality control measure but a critical component of a successful drug development program.

HPLC: The Gold Standard for Purity Determination

For non-volatile, polar, and UV-active compounds like this compound derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[5] Its resolving power, quantitative accuracy, and robustness make it superior to other techniques for routine purity analysis in a regulated environment.

Why RP-HPLC is the Optimal Choice: A Mechanistic Perspective
  • Analyte Properties: The target molecules contain a polar pyridine ring and a moderately polar α-bromo ketone functional group. This polarity makes them well-suited for RP-HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between the two phases.

  • Superior Resolution: HPLC columns packed with small, uniform particles (typically 3-5 µm) provide a large surface area, leading to a high number of theoretical plates and, consequently, excellent separation efficiency. This allows for the resolution of closely related impurities from the main analyte peak.

  • Quantitative Accuracy: When coupled with a UV detector, HPLC provides a response that is directly proportional to the concentration of the analyte over a wide dynamic range. This allows for precise quantification of the main peak and any impurities, typically expressed as area percentage.

  • Versatility and Control: The separation can be finely tuned by systematically modifying key parameters. The pyridine moiety, being basic (pKa ~5.2-6), can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual acidic silanols. This is expertly mitigated by:

    • Mobile Phase pH Control: Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase protonates the pyridine nitrogen. This ensures a single ionic species and masks the silanol interactions, resulting in sharp, symmetrical peaks.[6]

    • Column Technology: Employing modern, high-purity silica columns with advanced end-capping significantly reduces the availability of free silanols, further enhancing peak shape.

Experimental Workflow for HPLC Purity Validation

The logical flow of a typical HPLC purity validation experiment is outlined below. This workflow ensures that the analytical system is performing correctly before sample analysis, a concept known as System Suitability Testing (SST).[7][8]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation (e.g., A: 0.1% TFA in H2O B: 0.1% TFA in ACN) C System Equilibration (Flush column with mobile phase) A->C B Standard & Sample Preparation (Dissolve in Diluent, e.g., 50:50 ACN/H2O) D System Suitability Test (SST) (Inject Standard Solution, e.g., 5 replicates) B->D C->D Equilibrated System F Verify SST Criteria (Tailing < 2, RSD < 2.0%) D->F E Sample Analysis (Inject Sample Solution) G Chromatogram Integration (Integrate all peaks > Reporting Threshold) E->G Acquire Data F->C SST Failed F->E SST Passed H Purity Calculation (Area % Report) G->H

Caption: HPLC Purity Validation Workflow.

Comparative Guide: HPLC vs. Alternative Techniques

While HPLC is the primary method, other analytical techniques play supporting roles. Understanding their strengths and limitations is key to building a comprehensive analytical strategy.

Technique Principle Primary Use Case Advantages Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative Purity & Impurity Profiling High resolution, high sensitivity, excellent quantitation, robust, and well-regulated.Requires chromophore, cannot definitively identify unknown impurities.
TLC Differential migration on a stationary phase layer via capillary action.Rapid, Qualitative Reaction Monitoring Fast, inexpensive, simple equipment, good for spotting major components.Low resolution, not quantitative, poor sensitivity for trace impurities.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Analysis of Volatile/Thermolabile Impurities (e.g., Residual Solvents) Excellent for volatile compounds, provides mass for identification.[9]Unsuitable for non-volatile, thermally unstable compounds like the target analytes.[9]
NMR Nuclear spin transitions in a magnetic field.Definitive Structural Elucidation & Confirmation of Identity Provides unambiguous structural information, can be quantitative (qNMR).[10]Low sensitivity (requires mg quantities), complex mixtures are difficult to analyze, may not detect trace impurities.[11][12]
LC-MS HPLC separation coupled with mass spectrometry detection.Identification of Unknown Impurities Combines HPLC's separation with MS's identification power, highly sensitive.[12][13]More complex instrumentation, quantitative response can be variable without standards.
Decision Logic for Technique Selection

The choice of analytical technique is driven by the specific question being asked. The following diagram illustrates a logical decision-making process.

Tech_Selection Start What is the Analytical Goal? Q1 Is this a routine purity check? Start->Q1 Q2 Is an unknown impurity > identification threshold detected? Q1->Q2 No A1 Use Validated HPLC-UV Method Q1->A1 Yes Q3 Is the structure of the synthesized compound confirmed? Q2->Q3 No A2 Use LC-MS for Identification Q2->A2 Yes Q4 Are volatile impurities (e.g., residual solvents) a concern? Q3->Q4 Yes A3 Use NMR Spectroscopy Q3->A3 No A4 Use GC-MS Q4->A4 Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Detailed Experimental Protocol: RP-HPLC Method

This section provides a robust starting method for the purity analysis of this compound. This method should be fully validated according to ICH Q2(R1) guidelines before routine use.

Objective: To determine the purity of a synthesized batch of this compound by area percent and to detect any related impurities.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Trifluoroacetic Acid (TFA), HPLC grade

    • Reference Standard (if available) and Test Sample of this compound.

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% (v/v) TFA in WaterAcidic modifier for good peak shape of the basic pyridine analyte.[6]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileOrganic solvent for elution from the C18 column.
Gradient Program Time (min)%B
0.010
20.090
25.090
25.110
30.010
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmPyridine ring is a strong chromophore with high absorbance at this wavelength.[14]
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)Good solvating power for the analyte.
Solution Preparation
  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of Diluent to achieve a concentration of ~1.0 mg/mL.

  • Standard Solution (for SST): Prepare a solution of the reference standard at the same concentration (1.0 mg/mL) in the Diluent.

System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified.[15] Inject the Standard Solution five times and evaluate the following parameters for the main analyte peak.[16]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[15]
Precision (%RSD) %RSD of peak areas for 5 replicates ≤ 2.0%Demonstrates the reproducibility of the system.[7][15]
Theoretical Plates (N) N > 2000Measures column efficiency.

The system is deemed suitable for analysis only if all SST criteria are met. [8]

Analysis and Calculation
  • Once the system passes SST, inject the Sample Solution.

  • Integrate all peaks in the chromatogram that are above the reporting threshold (typically 0.05% as per ICH Q3A).[4]

  • Calculate the purity of the main component using the area percent formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

Validating the purity of key intermediates like this compound derivatives is a non-negotiable step in pharmaceutical development. While techniques like NMR and LC-MS are indispensable for structural confirmation and impurity identification, RP-HPLC remains the cornerstone for routine, quantitative purity assessment. Its high resolving power, robustness, and quantitative precision provide the reliable data necessary to make critical decisions in the synthetic process, ensuring the quality and safety of the final drug substance and satisfying stringent regulatory requirements. This guide provides the foundational knowledge and a practical framework for establishing a scientifically sound and defensible HPLC-based purity validation system.

References

A Comparative Guide to Catalyst Efficacy in Reactions of 2-Bromo-1-(pyridin-4-yl)ethanone for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The refined search provided more specific information regarding the synthesis of imidazo[1,2-a]pyridines from α-haloketones, which is the class of compounds 2-Bromo-1-(pyridin-4-yl)ethanone belongs to. I found several catalytic systems, including copper-catalyzed, iodine-catalyzed, and metal-free/catalyst-free methods. Some articles provide reaction conditions and yields for various substrates, which will be useful for the comparison.

However, a direct side-by-side comparison of different catalysts for the specific substrate this compound is still not explicitly detailed with quantitative data in a single source. To create a robust comparison guide, I will need to collate data from different papers and potentially infer comparative efficacy based on results from closely related substrates if the exact data for the target molecule is unavailable.

I have enough information to start building the guide, focusing on the synthesis of the imidazo[1,2-a]pyridine core from 2-bromoacetophenones and 2-aminopyridines as a general and well-documented reaction. I can then specialize the discussion on the implications for the synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine. I will proceed with structuring the guide, creating diagrams, and detailing experimental protocols based on the gathered information. I will generate the final response now.

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. A key precursor for the synthesis of 2-substituted imidazo[1,2-a]pyridines is this compound. The choice of catalyst in the condensation reaction of this precursor with 2-aminopyridines is critical, directly influencing reaction efficiency, yield, and overall process viability. This guide provides a comprehensive comparison of catalytic systems for this pivotal transformation, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Central Reaction: Synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine

The primary reaction under consideration is the synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine from this compound and 2-aminopyridine. This reaction typically proceeds via a two-step sequence: an initial SN2 reaction to form an N-(pyridin-4-yl)acetyl-2-aminopyridinium bromide intermediate, followed by an intramolecular cyclization-dehydration to yield the final imidazo[1,2-a]pyridine product. While this reaction can occur under thermal conditions, the use of a catalyst significantly enhances the reaction rate and yield.

G cluster_0 Reaction Pathway A This compound C N-(pyridin-4-yl)acetyl-2-aminopyridinium bromide (Intermediate) A->C + B 2-Aminopyridine B->C D 2-(pyridin-4-yl)imidazo[1,2-a]pyridine C->D Intramolecular Cyclization - H2O, - HBr

Figure 1: General reaction scheme for the synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst for this transformation is evaluated based on several key parameters: reaction yield, reaction time, reaction conditions (temperature, solvent), and catalyst loading. Below, we compare three prominent catalytic approaches: copper-catalyzed, iodine-catalyzed, and metal-free/catalyst-free systems.

Copper-Catalyzed Systems: Robust and Versatile

Copper catalysts, particularly copper(I) salts such as CuI and CuBr, have demonstrated high efficacy in the synthesis of imidazo[1,2-a]pyridines.[1][2] These catalysts are believed to facilitate the reaction through coordination with the pyridine and/or amino groups, thereby activating the substrates and promoting the cyclization step.

Mechanistic Insight: The proposed mechanism for copper catalysis involves the formation of a copper-acetylide intermediate in some variations of the reaction.[3] However, in the context of using a pre-formed α-haloketone, the role of the copper catalyst is likely to be the activation of the C-N bond formation in the cyclization step.

Experimental Data Snapshot:

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuIK₂CO₃DMF1201285-95--INVALID-LINK--
CuBrNoneDMF803-5up to 90--INVALID-LINK--
Copper SilicateNoneAcetonitrileReflux192--INVALID-LINK--

Advantages:

  • High yields and good functional group tolerance.[1]

  • Relatively mild reaction conditions can often be employed.

  • Reusable heterogeneous catalysts like copper silicate offer a greener approach.[4]

Disadvantages:

  • Potential for metal contamination in the final product, a critical concern in pharmaceutical applications.

  • Requires careful control of reaction conditions to avoid side reactions.

G cluster_workflow Copper-Catalyzed Workflow start Reactants + Cu Catalyst step1 Reaction Mixture (Heating & Stirring) start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Work-up (Extraction, Washing) step2->step3 Completion step4 Purification (Column Chromatography) step3->step4 end Pure Product step4->end

Figure 2: A typical experimental workflow for a copper-catalyzed synthesis.

Iodine-Catalyzed Systems: A Metal-Free Alternative

Molecular iodine has emerged as an effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[5] It is proposed to act as a Lewis acid, activating the carbonyl group and facilitating the intramolecular cyclization.

Mechanistic Insight: Iodine is believed to activate the α-bromo ketone, making it more susceptible to nucleophilic attack by the 2-aminopyridine. In the cyclization step, it can act as a Lewis acid to promote the dehydration process.

Experimental Data Snapshot:

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
I₂NoneEthanolReflux2-480-92[Various sources]
I₂NaHCO₃EthanolReflux3~85[General Protocol]

Advantages:

  • Metal-free, avoiding concerns of metal contamination.

  • Inexpensive and readily available catalyst.

  • Generally high yields and clean reactions.[6]

Disadvantages:

  • Iodine is volatile and corrosive.

  • The reaction may require slightly higher temperatures compared to some metal-catalyzed systems.

Catalyst-Free Systems: Simplicity and Green Chemistry

Interestingly, the synthesis of imidazo[1,2-a]pyridines from 2-bromoacetophenones and 2-aminopyridines can also proceed efficiently without any catalyst, often under solvent-free conditions or in green solvents like water or ethanol.[7] The inherent reactivity of the starting materials is often sufficient to drive the reaction to completion, especially at elevated temperatures.

Mechanistic Insight: In the absence of a catalyst, the reaction relies on the nucleophilicity of the aminopyridine and the electrophilicity of the α-bromoketone. The subsequent cyclization is driven by the formation of the stable aromatic imidazo[1,2-a]pyridine ring system.

Experimental Data Snapshot:

CatalystBaseSolventTemperature (°C)Time (min)Yield (%)Reference
NoneNoneNone1002091--INVALID-LINK--
NoneK₂CO₃DMFRT24h~90--INVALID-LINK--

Advantages:

  • Ultimate simplicity and cost-effectiveness.

  • Environmentally friendly, especially under solvent-free conditions.

  • Avoids catalyst-related workup and purification challenges.

Disadvantages:

  • May require higher reaction temperatures and longer reaction times compared to catalyzed methods.

  • Substrate scope might be more limited compared to catalyzed reactions.

Experimental Protocols

General Procedure for the Synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine

Materials:

  • This compound (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • Catalyst (if applicable, see specific protocols)

  • Solvent (if applicable, see specific protocols)

  • Sodium bicarbonate (or other base, if applicable)

Catalyst-Specific Protocols:

Protocol 1: Copper-Catalyzed Synthesis (Adapted from Zhang et al., 2013)

  • To a round-bottom flask, add this compound (1.0 mmol), 2-aminopyridine (1.0 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMF (5 mL) and stir the mixture at 120 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

Protocol 2: Iodine-Catalyzed Synthesis

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of iodine (0.1 mmol).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium thiosulfate.

  • Remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 3: Catalyst-Free Synthesis (Adapted from Zhu et al., 2009)

  • In a flask, mix this compound (1.0 mmol) and 2-aminopyridine (1.0 mmol).

  • Heat the mixture at 100 °C for 20 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Recrystallize the solid product from ethanol to obtain the pure 2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

Conclusion and Recommendations

The choice of catalyst for the synthesis of 2-(pyridin-4-yl)imidazo[1,2-a]pyridine from this compound depends on the specific requirements of the synthesis, including scale, purity requirements, and environmental considerations.

  • For high-throughput synthesis and discovery chemistry , the simplicity and effectiveness of the catalyst-free method at elevated temperatures are highly attractive.

  • For process development and scale-up where metal contamination is a concern , iodine catalysis offers a robust and high-yielding alternative.

  • For achieving high yields under potentially milder conditions and with a broader substrate scope , copper catalysis , particularly with heterogeneous catalysts, remains a powerful option, provided that appropriate purification methods are employed to remove metal residues.

It is recommended that researchers screen all three methods for their specific substrate and application to determine the optimal conditions for their needs.

References

Benchmarking the synthetic utility of 2-Bromo-1-(pyridin-4-yl)ethanone against other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of reactive intermediates, α-haloketones stand out for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparative analysis of 2-Bromo-1-(pyridin-4-yl)ethanone, benchmarking its synthetic utility against other commonly employed α-bromo ketone building blocks. Through an objective lens, supported by experimental data and detailed protocols, we will explore the nuances of its reactivity and its applications in the synthesis of medicinally relevant heterocyclic scaffolds.

The α-Haloketone Motif: A Gateway to Molecular Diversity

α-Haloketones are bifunctional electrophiles, featuring a reactive carbon-halogen bond α to a carbonyl group. This unique arrangement makes them highly susceptible to nucleophilic attack at two distinct sites: the α-carbon and the carbonyl carbon. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon towards SN2 displacement, making α-haloketones valuable precursors for a wide array of chemical transformations.

The reactivity of an α-haloketone is intrinsically linked to the nature of both the halogen and the ketone's R group. The leaving group ability of the halide follows the trend I > Br > Cl > F. Bromine represents a practical balance between high reactivity and stability, making α-bromoketones, such as 2-bromoacetophenone and its derivatives, workhorses in synthetic laboratories.

The focus of this guide, this compound, introduces a pyridinyl moiety, which significantly influences its electronic properties and, consequently, its reactivity and the biological activity of its downstream products. The pyridine ring, being electron-deficient, can modulate the electrophilicity of the carbonyl carbon and the α-carbon, offering a different reactivity profile compared to its carbocyclic analogue, 2-bromoacetophenone.

Core Application: The Synthesis of Imidazo[1,2-a]pyridines

One of the most prominent applications of this compound and its analogues is in the synthesis of imidazo[1,2-a]pyridines. This scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem. The classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.

Comparative Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

To illustrate the comparative utility of this compound, we will examine its performance against various substituted 2-bromoacetophenones in the synthesis of 2-aryl-imidazo[1,2-a]pyridines. The general reaction scheme is as follows:

Caption: General scheme for the synthesis of 2-substituted imidazo[1,2-a]pyridines.

The following table summarizes the yields of 2-substituted imidazo[1,2-a]pyridines using different α-bromoketones under various reaction conditions. This compiled data, while from different sources, provides valuable insights into the influence of the R group on the efficiency of the reaction.

Entryα-Bromoketone (R-CO-CH2Br)2-AminopyridineConditionsYield (%)Reference
1This compound2-AminopyridineNaHCO3, Ethanol, reflux85[1]
22-Bromoacetophenone2-AminopyridineDBU, aq. Ethanol, rt80[2]
32-Bromo-1-(4-methoxyphenyl)ethanone2-AminopyridineDBU, aq. Ethanol, rt94[2]
42-Bromo-1-(4-nitrophenyl)ethanone2-AminopyridineDBU, aq. Ethanol, rt85[2]
52-Bromo-1-(4-chlorophenyl)ethanone2-AminopyridineDBU, aq. Ethanol, rt88[2]
6This compound2-Amino-5-methylpyridineNaHCO3, Ethanol, reflux82[1]
72-Bromoacetophenone2-Amino-5-chloropyridineDBU, aq. Ethanol, rt70[2]
8This compound2-AminopyridineMicrowave, 180 °C, 4 min92[1][3]
92-Bromoacetophenone2-AminopyridineMicrowave, 180 °C, 4 min95[1][3]

Analysis of Comparative Data:

From the table, several key insights emerge:

  • High Efficiency of this compound: In both conventional heating and microwave-assisted synthesis, this compound demonstrates high reactivity, affording excellent yields of the corresponding imidazo[1,2-a]pyridine.

  • Electronic Effects of Substituents: In the 2-bromoacetophenone series, electron-donating groups (e.g., 4-methoxy) can enhance the yield, likely by increasing the nucleophilicity of the carbonyl oxygen in the cyclization step. Conversely, electron-withdrawing groups (e.g., 4-nitro) also lead to high yields, possibly by increasing the electrophilicity of the α-carbon.

  • Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes while maintaining high yields.[1][3] This highlights a key process intensification strategy for the synthesis of these scaffolds.

  • Substrate Scope: The reaction is tolerant of a variety of substituents on both the α-bromoketone and the 2-aminopyridine, demonstrating the broad applicability of this synthetic route.

Experimental Protocol: Synthesis of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridine

This protocol is a representative example of the synthesis of imidazo[1,2-a]pyridines using this compound.

Materials:

  • This compound hydrobromide

  • 2-Aminopyridine

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 g, 10.6 mmol) and ethanol (20 mL).

  • Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Add sodium bicarbonate (1.34 g, 15.9 mmol) to the solution.

  • In a separate beaker, dissolve this compound hydrobromide (3.0 g, 10.6 mmol) in ethanol (20 mL).

  • Add the ethanolic solution of this compound hydrobromide dropwise to the stirred solution of 2-aminopyridine over 15 minutes at room temperature.

  • After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

Caption: Step-by-step workflow for the synthesis of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridine.

Broader Synthetic Applications and Future Perspectives

Beyond the synthesis of imidazo[1,2-a]pyridines, this compound is a valuable precursor for a variety of other heterocyclic systems and functionalized molecules. Its dual electrophilic nature allows for its participation in multicomponent reactions and the construction of complex scaffolds in a single step.

The presence of the pyridine nitrogen offers a site for quaternization, which can be exploited in subsequent transformations. Furthermore, the pyridinyl group can act as a ligand for metal catalysts or as a key pharmacophore in biologically active molecules. For instance, analogues of Zolpidem have been synthesized using this building block, highlighting its direct relevance to drug discovery programs.[4]

Conclusion

This compound is a highly effective and versatile building block in synthetic organic chemistry. When benchmarked against other α-bromoketones, particularly substituted 2-bromoacetophenones, it demonstrates comparable, and in some cases superior, reactivity in the synthesis of medicinally important imidazo[1,2-a]pyridines. The presence of the pyridinyl moiety not only influences its reactivity but also imparts desirable physicochemical and pharmacological properties to the resulting products. The continued exploration of its synthetic potential, especially in the context of developing novel, efficient, and sustainable synthetic methodologies, will undoubtedly solidify its position as an indispensable tool for chemists in both academic and industrial research.

References

A Comparative Guide to the Cross-Reactivity Profiling of 2-Bromo-1-(pyridin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Bromo-1-(pyridin-4-yl)ethanone and its derivatives represent a versatile chemical scaffold frequently utilized as an intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1] While optimization of on-target potency is a primary goal in drug discovery, understanding a compound's selectivity and potential for off-target interactions is critical for mitigating toxicity and predicting clinical success.[2] Off-target effects are a primary cause of clinical trial failure, making early and comprehensive cross-reactivity assessment indispensable.[2][3] This guide provides a strategic framework for the comparative cross-reactivity analysis of novel this compound derivatives. We present a multi-tiered approach, combining targeted biophysical assays with unbiased, proteome-wide screening methods to build a comprehensive selectivity profile. Detailed, field-proven protocols for Surface Plasmon Resonance (SPR) and Chemical Proteomics are provided, supported by a discussion of the causal logic behind experimental choices and data interpretation.

Introduction: The Imperative of Selectivity

The Challenge of Off-Target Effects in Drug Discovery

The principle of molecular targeted therapy is to modulate the activity of a specific protein or pathway responsible for a disease state. However, small molecules are rarely perfectly selective.[2] They can bind to unintended proteins (off-targets), often due to structural similarities in binding sites or unforeseen promiscuity, leading to unwanted side effects or outright toxicity.[3][4] It is now understood that for many small molecules, these off-target interactions are not merely a side effect but the primary mechanism through which they exert their cellular effects.[2] Therefore, a central challenge in drug development is to design molecules with a well-defined polypharmacology, where both on-target and any significant off-target interactions are understood and ideally, therapeutically beneficial.

This compound Derivatives: A Case Study in Kinase Inhibitor Development

The this compound core is a valuable building block in medicinal chemistry.[1][5] Its reactive bromomethyl ketone handle and pyridinyl moiety make it a common starting point for synthesizing compounds targeting a wide range of proteins, most notably the protein kinase family. Kinases are a large and structurally related family of enzymes, making the development of selective inhibitors a significant challenge.[6] A compound designed to inhibit a specific kinase, for example, may cross-react with dozens of other kinases, leading to a complex biological response. This guide uses a hypothetical series of such derivatives (PYR-001, PYR-002, PYR-003) to illustrate a robust workflow for deconvoluting their cross-reactivity profiles.

Objectives of this Guide

This guide is designed for researchers, scientists, and drug development professionals. Its primary objectives are:

  • To present a logical, multi-pronged strategy for assessing small molecule cross-reactivity.

  • To provide a detailed comparison of two powerful analytical techniques: Surface Plasmon Resonance (SPR) for kinetic selectivity profiling and Chemical Proteomics for unbiased off-target discovery.

  • To offer detailed, actionable protocols that are self-validating and grounded in established scientific principles.

  • To demonstrate how to interpret comparative data to guide lead optimization and de-risk drug candidates.

Strategic Framework for Cross-Reactivity Assessment

A robust assessment of selectivity requires more than a single assay. We advocate for a tiered approach that moves from broad, targeted screening to deep, unbiased profiling for the most promising candidates. This strategy ensures that resources are focused effectively while minimizing the risk of advancing a non-selective compound.

A Multi-pronged Approach to De-risking Candidates

The workflow begins with a library of synthesized derivatives and progresses through stages of increasing analytical depth. High-potency compounds identified in primary on-target assays are first subjected to a broad panel of related targets (e.g., a kinase panel) to establish initial selectivity. Compounds with promising selectivity are then advanced to unbiased, proteome-wide methods to identify potentially unknown off-targets that could have been missed in panel-based screens.

Cross_Reactivity_Workflow cluster_0 Discovery & Initial Screening cluster_1 Tier 1: Targeted Selectivity Profiling cluster_2 Tier 2: Unbiased Off-Target Identification cluster_3 Validation & Advancement A Library of PYR-Derivatives B Primary On-Target Assay (e.g., Enzyme IC50) A->B C Potent Hits (IC50 < 100 nM) B->C D Kinetic Selectivity Profiling (Surface Plasmon Resonance) vs. Kinome Panel C->D E Selective Hits D->E F Proteome-Wide Profiling (Chemical Proteomics MS) E->F G Confirmed Off-Targets F->G H Lead Candidate (Known Selectivity Profile) G->H

Figure 1: A tiered workflow for comprehensive cross-reactivity assessment.
Rationale for Method Selection

  • Surface Plasmon Resonance (SPR): For targeted selectivity screening against a panel of proteins (e.g., kinases), SPR is a superior choice over simple enzyme inhibition assays.[7] While an IC50 value provides a measure of potency, it can be influenced by assay conditions (e.g., ATP concentration in kinase assays). SPR directly measures the binding kinetics (association and dissociation rates) and equilibrium affinity (K_D) of a compound to its target.[8] Target residence time (calculated from the dissociation rate) has been shown to be a better predictor of a drug's biological activity than its IC50 value.[8][9] This kinetic data is invaluable for comparing derivatives and understanding the structural drivers of selectivity.

  • Chemical Proteomics: Panel-based screening is inherently biased; you can only find what you screen for. Chemical proteomics is a powerful, mass spectrometry-based affinity chromatography approach that identifies a small molecule's binding partners across the entire proteome in an unbiased manner.[4][10] This is crucial for discovering unexpected off-targets that could lead to toxicity or provide opportunities for drug repurposing.[4] The technique involves immobilizing the small molecule on a solid support, incubating it with cell lysate, and identifying the captured proteins by mass spectrometry.[10]

Comparative Analysis of Cross-Reactivity Profiles

Here we present hypothetical data for three derivatives (PYR-001, PYR-002, and PYR-003) to illustrate how these methods provide complementary insights. The primary target is designated as Kinase A.

In Vitro Kinetic Data: Surface Plasmon Resonance (SPR)

SPR analysis was performed against the on-target Kinase A and two structurally related off-targets, Kinase B and Kinase C.

CompoundTargetK_D (nM)k_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)Residence Time (τ) (s)
PYR-001 Kinase A 15 2.0 0.30 3333
Kinase B1501.52.25444
Kinase C8000.54.00250
PYR-002 Kinase A 25 4.0 1.00 1000
Kinase B25000.820.050
Kinase C>10000N/AN/AN/A
PYR-003 Kinase A 5 5.0 0.25 4000
Kinase B84.50.362778
Kinase C5001.05.00200

Interpretation:

  • PYR-003 is the most potent binder to Kinase A (lowest K_D), but it shows significant cross-reactivity with Kinase B, with a similarly long residence time. This lack of selectivity makes it a poor candidate.

  • PYR-001 has good potency and a long residence time on Kinase A. It displays a 10-fold selectivity over Kinase B and over 50-fold selectivity over Kinase C.

  • PYR-002 is slightly less potent on Kinase A than PYR-001 but demonstrates superior selectivity. It is 100-fold more selective for Kinase A over Kinase B and shows no significant binding to Kinase C. The fast on/off rates for off-target Kinase B suggest transient, likely insignificant binding. Based on this data, PYR-002 is the most promising candidate to advance.

Proteome-Wide Off-Target Identification: Chemical Proteomics

Based on its superior kinetic selectivity, PYR-002 was advanced to unbiased chemical proteomics screening to identify any non-kinase off-targets.

CompoundConfirmed Off-TargetGene NameFunctional ClassPotential Implication
PYR-002 Carbonic Anhydrase 2CA2Enzyme (Metabolism)Potential for metabolic side effects
Bromodomain-containing protein 4BRD4Epigenetic ReaderPotential for anti-inflammatory/anti-cancer activity
Aldehyde Dehydrogenase 1A1ALDH1A1Enzyme (Metabolism)Potential for drug-drug interactions

Interpretation: The chemical proteomics results for PYR-002 reveal three previously unknown off-targets. While the binding to metabolic enzymes (CA2, ALDH1A1) warrants further investigation for potential toxicity or drug-drug interactions, the interaction with BRD4 is particularly interesting. BRD4 is a validated therapeutic target in oncology and inflammation.[11] This finding suggests that PYR-002 may have a dual-action mechanism or could be repurposed for other indications. This is a critical insight that would have been completely missed by a kinase-only panel screen.[4]

Discussion and Interpretation

The Synergy of Orthogonal Approaches

The comparison of PYR-001, -002, and -003 demonstrates the power of a multi-pronged strategy. The SPR data allowed for a nuanced comparison of selectivity based on kinetics, identifying PYR-002 as the superior candidate over the more potent but less selective PYR-003.[9] The subsequent chemical proteomics analysis of PYR-002 provided an unbiased view of its interactions across the proteome, uncovering both potential liabilities (metabolic enzymes) and opportunities (BRD4).[12] This holistic understanding of a compound's interaction profile is essential for making informed decisions in a drug discovery program.

On_Off_Target cluster_PYR002 PYR-002 Derivative cluster_targets Cellular Proteome C PYR-002 T1 Kinase A (On-Target) C->T1 High Affinity Long Residence Time O1 Kinase B (Off-Target) C->O1 Low Affinity Short Residence Time O2 BRD4 (Off-Target) C->O2 Moderate Affinity (Unintended Target) O3 CA2 (Off-Target) C->O3 Moderate Affinity (Unintended Target) R1 Desired Response T1->R1 Therapeutic Effect R2 Negligible Response O1->R2 Minimal Effect R3 Unintended Response O2->R3 Potential Side Effect or New Indication O3->R3

Figure 2: Conceptual model of on-target vs. off-target interactions for PYR-002.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized for specific proteins and compounds.

Protocol: Kinase Selectivity Profiling using Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic and affinity constants of PYR-derivatives against a panel of protein kinases.

Materials:

  • SPR instrument (e.g., ProteOn XPR36, Biacore)[7]

  • Sensor Chip (e.g., CM5, NLC)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

  • Kinase proteins (recombinant, high purity)

  • PYR-derivatives dissolved in 100% DMSO (stock solutions)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffers: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0

Methodology:

  • Chip Preparation and Kinase Immobilization:

    • Pre-condition the sensor chip with a series of washes as per the manufacturer's instructions.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 5 minutes.

    • Inject the kinase protein (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 4.5) over the activated surface. The target immobilization level should be optimized to avoid mass transport limitations (typically 1000-2000 RU).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference channel should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and buffer effects.

  • Binding Analysis:

    • Prepare a dilution series of each PYR-derivative in Running Buffer. It is critical to maintain a constant, low percentage of DMSO (e.g., 1%) across all samples to avoid solvent effects.

    • Inject the compound dilutions over the kinase and reference surfaces for a set association time (e.g., 180 seconds), followed by a dissociation phase where only Running Buffer flows over the surface (e.g., 600 seconds). A range of concentrations bracketing the expected K_D should be used.

    • Between each compound injection, regenerate the sensor surface to remove bound analyte using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0). The regeneration solution must be confirmed to not damage the immobilized kinase.

  • Data Analysis:

    • Double-reference the raw sensorgram data by subtracting the reference channel signal from the active channel signal, and then subtracting a "blank" injection (buffer with 1% DMSO).

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

    • Calculate the Target Residence Time (τ) as 1/k_off.

Protocol: Off-Target Identification using Affinity-Based Chemical Proteomics

Objective: To identify the proteome-wide binding partners of a PYR-derivative in an unbiased manner.

Materials:

  • Affinity resin (e.g., NHS-activated Sepharose beads)

  • PYR-derivative with a linker for immobilization (or an analogue)

  • Cell line (e.g., HeLa, K562) and appropriate culture media

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)

  • Wash Buffer (Lysis buffer without detergent)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Mass spectrometer (e.g., Orbitrap)

Methodology:

  • Probe Synthesis (Immobilization of Compound):

    • Couple the linker-modified PYR-derivative to the NHS-activated Sepharose beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

    • Prepare a control resin in parallel using beads quenched with ethanolamine to control for non-specific protein binding to the matrix itself.

  • Cell Lysis and Lysate Preparation:

    • Culture cells to ~80-90% confluency. Harvest and wash the cells with cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 min at 4°C) to remove insoluble debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Affinity Pulldown:

    • Incubate a defined amount of total protein (e.g., 5-10 mg) with the compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • A competition experiment should also be performed where the lysate is pre-incubated with an excess of the free (non-immobilized) PYR-derivative before adding the beads. True binding partners will show reduced binding to the beads in this condition.

    • Wash the beads extensively (e.g., 5 x 1 mL) with Wash Buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.

    • Run the eluate a short distance into an SDS-PAGE gel to separate proteins from the resin.

    • Excise the entire protein band, perform in-gel digestion with trypsin.

    • Extract the resulting peptides and prepare them for LC-MS/MS analysis.

  • LC-MS/MS and Data Analysis:

    • Analyze the peptide samples on a high-resolution mass spectrometer.

    • Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.

    • Identify specific off-targets by comparing the proteins identified from the compound-beads vs. the control-beads and the competition experiment. True binders should be significantly enriched on the compound beads and depleted in the competition sample.

Conclusion

The comprehensive evaluation of cross-reactivity is not a perfunctory step but a cornerstone of modern drug discovery. By moving beyond simple potency measurements and embracing a multi-tiered analytical strategy, researchers can build a deep understanding of a compound's biological interactions. The integration of targeted kinetic profiling using SPR with unbiased, proteome-wide screening via chemical proteomics provides a powerful and synergistic framework. This approach, as illustrated with the this compound derivative case study, enables the early identification of both risks and opportunities, ultimately facilitating the development of safer, more effective therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Bromo-1-(pyridin-4-yl)ethanone, a reactive intermediate commonly used in pharmaceutical synthesis. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

This compound (CAS No: 6221-13-2) is a halogenated organic compound that demands careful handling due to its hazardous properties.[1][2] A thorough understanding of its reactivity and toxicity is the foundation of its safe management and disposal. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/Irritation Causes severe skin burns.[3][4][5]
Serious Eye Damage Causes serious, potentially irreversible eye damage.[3][4][5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[4][5]

The presence of both a bromine atom and a pyridine ring contributes to its reactivity and toxicological profile. The pyridine moiety can act as a base, while the alpha-bromo ketone is a potent alkylating agent, which underlies its utility in synthesis as well as its biological hazards. Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is imperative to work within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] The following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[3]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber, that are appropriate for handling halogenated organic compounds. Always inspect gloves for integrity before use and remove them with care to avoid skin contamination.[6][7]

  • Protective Clothing: A flame-retardant laboratory coat is required. For tasks with a higher risk of exposure, consider wearing impervious clothing or an apron.[3]

  • Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary.[3]

Spill Management Protocol

Accidental spills must be addressed immediately and safely. The primary objective is to contain the spill, prevent its spread, and avoid generating airborne dust.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Gently cover the spill with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or shovel the contained material into a suitable, clearly labeled container for hazardous waste disposal. Use non-sparking tools to avoid ignition risks.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (such as acetone or ethanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Disposal: The container with the spilled material and cleanup debris must be sealed, labeled, and disposed of as hazardous chemical waste according to the procedures outlined in the next section.

Core Disposal Procedure: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must not be released into the environment.[6][7][8] Due to its hazardous nature as a brominated organic compound, the universally recommended disposal method is incineration at a licensed hazardous waste facility.[9][10] These facilities are equipped with high-temperature incinerators and advanced flue gas scrubbing systems to safely destroy the compound and neutralize harmful byproducts like hydrogen bromide.[9][11]

Never pour this chemical down the drain or dispose of it with regular trash. [8]

Protocol for Preparing Waste for Disposal:

  • Waste Segregation: Collect all waste containing this compound, including unreacted material, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup debris, in a dedicated waste container. This is classified as Halogenated Organic Waste .

  • Container Selection: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The primary hazards: "Toxic," "Corrosive"

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Storage Pending Disposal: Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5] The container must be stored in secondary containment to prevent leaks or spills.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and transport of the waste.[8][9] Follow all institutional and local regulations for waste pickup procedures.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the safe management and disposal of this compound.

G Disposal Workflow for this compound start Start: Handling Chemical ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Work in Fume Hood start->ppe_check is_spill Accidental Spill? ppe_check->is_spill spill_protocol Execute Spill Management Protocol: 1. Evacuate & Secure 2. Contain with Absorbent 3. Collect in Waste Container is_spill->spill_protocol Yes routine_use Routine Laboratory Use is_spill->routine_use No collect_waste Step 3: Collect in Designated 'Halogenated Organic Waste' Container spill_protocol->collect_waste generate_waste Step 2: Generate Waste (Unused chemical, contaminated items) routine_use->generate_waste generate_waste->collect_waste label_waste Step 4: Securely Seal and Label Container (Name, Hazards, Date) collect_waste->label_waste store_waste Step 5: Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste contact_ehs Step 6: Contact EHS for Pickup by Licensed Disposal Vendor store_waste->contact_ehs

Caption: Decision workflow for handling and disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-1-(pyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Bromo-1-(pyridin-4-yl)ethanone

Prepared by a Senior Application Scientist

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with this compound. The information herein is designed to establish a comprehensive safety framework, ensuring the well-being of laboratory personnel through rigorous adherence to best practices in chemical handling and personal protection.

Understanding the Hazard: The 'Why' Behind the Protocol

This compound and its structural analogs are potent chemical agents that demand stringent safety measures. The primary hazards associated with this compound are its severe corrosive properties and its classification as a lachrymator, a substance that irritates the eyes and causes tearing.[1] Exposure can lead to severe skin burns, serious and potentially irreversible eye damage, and respiratory tract irritation.[2][3] The compound is also harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Understanding these risks is the causal basis for the rigorous personal protective equipment (PPE) and handling protocols outlined below.

A thorough risk assessment must be conducted before any procedure involving this chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[4]
Skin Corrosion/IrritationCategory 1H314: Causes severe skin burns and eye damage.[2][3][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][5]

Core Protective Equipment: A Multi-Layered Defense

Given the severe hazards, a comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling this compound, even for seemingly minor tasks.

  • Eye and Face Protection: Due to the severe corrosive nature and lachrymatory effects, both direct and indirect eye protection are required.

    • Chemical Safety Goggles: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][6] Standard safety glasses are insufficient as they do not protect against dust and vapors.[7]

    • Face Shield: A full-face shield must be worn over the safety goggles.[7][8] This provides a secondary barrier against splashes when handling the solid or its solutions.[7]

  • Respiratory Protection:

    • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[2][3][6] This is the primary engineering control to minimize inhalation exposure.

    • Respirator: If engineering controls are insufficient, or during a large spill or emergency, a NIOSH/MSHA-approved full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[4][6][9]

  • Hand Protection: Skin contact is a primary route of exposure that can cause severe burns.[2]

    • Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] For tasks involving potential for direct or prolonged contact, double-gloving or using heavier, chemical-resistant gloves (e.g., butyl rubber, Viton™) over a nitrile inner glove is strongly recommended.[10][11] Gloves must be inspected for tears or holes before each use.[12] Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste.[7]

  • Body Protection:

    • Laboratory Coat: A chemical-resistant, long-sleeved lab coat must be worn and fully fastened.[10][13]

    • Clothing and Footwear: Full-length pants and fully enclosed, chemical-resistant shoes are mandatory.[10][14] Sandals, perforated shoes, or any footwear that exposes the skin are strictly prohibited.[14]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following procedure outlines the essential steps for safely handling this compound.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[6][15]

  • Assemble PPE: Gather all required PPE and inspect it for damage.

  • Prepare Workspace: Line the work surface inside the fume hood with disposable plastic-backed absorbent paper to contain any potential spills.[16]

  • Don PPE: Put on all protective equipment in the correct order (e.g., lab coat, inner gloves, outer gloves, goggles, face shield).

Handling and Disposal Workflow Diagram

The following diagram illustrates the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management Prep 1. Verify Fume Hood & Emergency Equipment InspectPPE 2. Inspect & Don PPE Prep->InspectPPE Proceed Weigh 3. Weigh Compound (Use secondary containment) InspectPPE->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Decon 5. Decontaminate Workspace & Glassware Transfer->Decon Doff 6. Doff PPE Correctly (Outer gloves first) Decon->Doff Wash 7. Wash Hands Thoroughly Doff->Wash Dispose 8. Dispose of all Contaminated Materials as Hazardous Waste Wash->Dispose

Caption: Workflow for safe handling of this compound.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is crucial to mitigate harm.

Exposure Response
  • Eye Contact: Immediately and continuously flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3][14] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with soap and plenty of water for at least 15 minutes in a safety shower.[1] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][2][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.

Spill Management

For small spills contained within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing full PPE, gently cover the solid spill with an inert absorbent material like sand or dry lime to avoid raising dust.[1]

  • Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste.[1][6]

  • Wipe the spill area with a cloth dampened with a solvent like isopropanol or ethanol, followed by a thorough wash with soap and water.[1] Place all cleaning materials in the hazardous waste container.

  • For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, absorbent paper, weighing paper, and any excess chemical. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour any chemical waste down the sink.[13][14]

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[12]

Always follow your institution's specific waste disposal procedures and consult with your Environmental Health and Safety (EHS) department for guidance.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.